Technical Documentation Center

5-bromo-2-propyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-2-propyl-1H-imidazole
  • CAS: 1268334-93-5

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of 5-Bromo-2-propyl-1H-imidazole

This guide details the scalable synthesis of 5-bromo-2-propyl-1H-imidazole (CAS: 85440-81-5), a critical pharmacophore used in the manufacture of Angiotensin II receptor antagonists (e.g., Olmesartan medoxomil). The foll...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the scalable synthesis of 5-bromo-2-propyl-1H-imidazole (CAS: 85440-81-5), a critical pharmacophore used in the manufacture of Angiotensin II receptor antagonists (e.g., Olmesartan medoxomil).

The following protocols prioritize industrial robustness, specifically addressing the challenge of regioselective mono-bromination on the imidazole ring.

[1]

Executive Summary

Target Molecule: 5-bromo-2-propyl-1H-imidazole (also referred to as 4-bromo-2-propylimidazole due to tautomerism).[1] Primary Application: Key intermediate for the synthesis of Olmesartan medoxomil and related antihypertensives.[1] Critical Challenge: Controlling the bromination step to prevent the formation of the 4,5-dibromo impurity. Solution: This guide presents a "Reductive Debromination" strategy validated in industrial patents. Rather than struggling to stop the reaction at the mono-bromo stage (which is kinetically difficult), the process intentionally drives the reaction to a mixture containing di-bromo species and then selectively reduces the di-bromo impurity back to the desired mono-bromo product using sodium sulfite.

Retrosynthetic Pathway Analysis

The synthesis is a two-step linear sequence starting from commodity chemicals (Butyraldehyde, Glyoxal).[1]

SynthesisPathway Raw1 Butyraldehyde (C4H8O) Inter 2-Propylimidazole (Intermediate) Raw1->Inter Radziszewski Cyclization Raw2 Glyoxal (40% aq) Raw2->Inter Radziszewski Cyclization Raw3 Ammonia (NH3) Raw3->Inter Radziszewski Cyclization Reagent1 Br2 / KOH (Bromination) Inter->Reagent1 Electrophilic Substitution Reagent2 Na2SO3 (Selective Reduction) Reagent1->Reagent2 In-situ Correction Product 5-Bromo-2-propyl-1H-imidazole (Target) Reagent2->Product Purification

Figure 1: Linear synthesis pathway utilizing a corrective reduction step to ensure high purity.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Propylimidazole

This step utilizes the Radziszewski reaction, condensing an aldehyde, a dicarbonyl, and ammonia.

Reagents:

  • Butyraldehyde (1.0 eq)[1]

  • Glyoxal (40% aqueous solution, 1.0 eq)

  • Ammonia (25-28% aqueous solution, 2.5 eq)

  • Solvent: Methanol (optional, can be run in water)[2][3]

Protocol:

  • Setup: Charge a jacketed glass reactor with Glyoxal (40% aq) and cool to 0–5°C .

  • Addition 1: Add Butyraldehyde slowly, maintaining temperature <10°C.

  • Addition 2 (Exothermic): Add Aqueous Ammonia dropwise over 2–3 hours. Crucial: The reaction is highly exothermic.[1] Maintain internal temperature between 0–10°C to prevent polymerization of glyoxal.[1]

  • Reaction: Once addition is complete, allow the mixture to warm to 20–25°C and stir for 6–8 hours.

  • Work-up:

    • Extract the aqueous mixture with Ethyl Acetate (3x volumes).[1]

    • Wash combined organic layers with brine.[1]

    • Dry over Na₂SO₄ and concentrate under reduced pressure.[1]

  • Crystallization: Recrystallize the crude oil from Toluene/Hexane to yield off-white crystals.

    • Yield Target: 65–75%[1]

    • Purity: >98% (HPLC)[1][4]

Step 2: Bromination (The "Reductive Debromination" Route)

Direct bromination with 1.0 equivalent of bromine often yields a mixture: 10% unreacted, 75% mono-bromo, and 15% di-bromo. The following industrial protocol corrects this distribution.

Reagents:

  • 2-Propylimidazole (1.0 eq)[1]

  • Bromine (Br₂) (1.05 eq)[1]

  • Potassium Hydroxide (KOH) (1.1 eq)[1]

  • Sodium Sulfite (Na₂SO₃) (2.0 eq)[1]

  • Solvents: Water, Isopropanol (IPA)

Protocol:

  • Bromination:

    • Dissolve 2-propylimidazole and KOH in water.[1]

    • Cool to 0–5°C .[1]

    • Add Br₂ dropwise.[1] Note: The pH will drop; maintain basicity if necessary, though the KOH charge usually suffices.[1]

    • Stir at 0–10°C for 2 hours.

    • Checkpoint: HPLC will likely show ~10-15% 4,5-dibromo-2-propylimidazole.[1] Do not attempt to separate.

  • Selective Reduction (The Fix):

    • To the same reaction vessel (or after a rough filtration if solids precipitated), add IPA and Sodium Sulfite (Na₂SO₃).[1][4]

    • Heat the mixture to reflux (80–85°C) for 4–6 hours.

    • Mechanism:[1][5][6][7] Sodium sulfite selectively debrominates the di-bromo species at the 5-position (which is more sterically crowded and electron-deficient) back to the mono-bromo species.[1]

    • Checkpoint: Monitor HPLC until the di-bromo content is <0.5%.[1]

  • Isolation:

    • Cool to room temperature.[1][2][6]

    • Adjust pH to 7.0 with dilute HCl.[1]

    • The product, 5-bromo-2-propyl-1H-imidazole, will precipitate as a solid.[1]

    • Filter and wash with cold water.[1]

    • Dry in a vacuum oven at 50°C.

Data Summary:

ParameterValue / Specification
Appearance White to pale yellow crystalline solid
Melting Point 102–105°C
Yield (Step 2) 85–90%
Purity (HPLC) >99.0%
Key Impurity 4,5-dibromo-2-propylimidazole (<0.1%)

Process Logic & Control

The following diagram illustrates the kinetic competition and the thermodynamic correction loop that makes this process scalable.

ProcessLogic cluster_impurities Impurity Fate Start 2-Propylimidazole Br2 Bromination (Br2) Start->Br2 Mixture Reaction Mixture: 75% Mono-bromo 15% Di-bromo 10% Unreacted Br2->Mixture Decision Critical Control Point: Do NOT Isolate Mixture->Decision Reduction Reflux with Na2SO3 Decision->Reduction Selective Debromination Final >99% 5-Bromo-2-propyl-1H-imidazole Reduction->Final Yield Recovery Dibromo 4,5-Dibromo Impurity Dibromo->Final Converted via Na2SO3

Figure 2: Process control logic demonstrating the conversion of the di-bromo impurity into the desired product.

Safety & Handling

  • Bromine (Br₂): Highly corrosive and toxic.[1] Use a dedicated addition funnel with a Teflon stopcock.[1] Ensure scrubber systems are active to trap HBr fumes.[1]

  • Exotherms: The Radziszewski reaction (Step 1) is significantly exothermic.[1] Failure to control temperature (<10°C) during ammonia addition can lead to a runaway reaction and product degradation.[1]

  • Tautomerism: Be aware that 4-bromo-2-propylimidazole and 5-bromo-2-propylimidazole are tautomers.[1] In solution, they exist in equilibrium.[1] For regulatory documentation, "5-bromo-2-propyl-1H-imidazole" is the standard nomenclature.[1]

References

  • Preparation of 4-halogen-1H-imidazole. Google Patents. Patent CN106674121A. (2017).[1] Link

    • Source for the "Reductive Debromination" str
  • Method for preparing 2-propyl imidazole. Google Patents. Patent CN101693693A. (2010).[1] Link

    • Source for the Radziszewski cycliz
  • Process for the preparation of Olmesartan Medoxomil. Google Patents. Patent EP1916246A2. (2008).[1] Link

    • Contextualizes the use of the intermediate in the Olmesartan p
  • Selective monobromination of CH-active compounds. ResearchGate. (2012).[1] Link

    • Provides mechanistic insight into bromin

Sources

Exploratory

Physicochemical Properties of 5-Bromo-2-propyl-1H-imidazole: A Technical Guide

Executive Summary & Chemical Identity[1][2][3][4] 5-Bromo-2-propyl-1H-imidazole (CAS: 1268334-93-5) is a functionalized imidazole derivative serving as a critical building block in the synthesis of angiotensin II recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

5-Bromo-2-propyl-1H-imidazole (CAS: 1268334-93-5) is a functionalized imidazole derivative serving as a critical building block in the synthesis of angiotensin II receptor antagonists (sartans) and as a ligand in Metal-Organic Frameworks (MOFs).[1] Its utility is defined by the interplay between the lipophilic propyl chain at the C2 position and the reactive bromine handle at the C5 (or C4) position.

This guide provides a definitive analysis of its physicochemical behavior, emphasizing the structural dynamics of tautomerism and its impact on solubility, reactivity, and analytical characterization.

Core Identity Table
ParameterSpecification
IUPAC Name 5-bromo-2-propyl-1H-imidazole
Common Synonyms 4-Bromo-2-propylimidazole; 2-Propyl-4(5)-bromoimidazole
CAS Number 1268334-93-5
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
Physical State White to off-white crystalline solid
SMILES CCCc1ncc(Br)[nH]1

Structural Dynamics: Tautomerism & Electronic Profile[6]

The designation "5-bromo" is technically a snapshot of a dynamic equilibrium. In unsubstituted 1H-imidazoles, the proton on the nitrogen rapidly migrates between N1 and N3. Consequently, 5-bromo-2-propyl-1H-imidazole and 4-bromo-2-propyl-1H-imidazole are tautomers.[1]

Tautomeric Equilibrium

In solution, these forms exist in equilibrium. The position of the bromine atom (electron-withdrawing) relative to the protonated nitrogen influences the stability of each tautomer. The C2-propyl group exerts a steric and inductive (+I) effect that generally favors the tautomer where the steric clash with the N-H is minimized, though the rapid exchange often makes them indistinguishable by standard NMR at room temperature.

Tautomerism TautomerA 4-Bromo-2-propyl-1H-imidazole (Tautomer A) Equilibrium H-Shift (Fast Exchange) TautomerA->Equilibrium TautomerB 5-Bromo-2-propyl-1H-imidazole (Tautomer B) Equilibrium->TautomerB

Figure 1: Tautomeric equilibrium involving the 1,3-proton shift. In solution, these species are often treated as a single entity, 4(5)-bromo-2-propylimidazole.

Electronic Effects (Hammett Correlations)[4]
  • C2-Propyl Group: Acts as a weak electron donor (+I effect). This slightly increases the electron density of the ring compared to the bromo-imidazole core, theoretically raising the pKa of the conjugate acid.

  • C5-Bromo Group: Acts as a strong electron-withdrawing group (EWG) via induction (-I), partially offset by resonance (+M). The net effect is a significant reduction in the basicity of the imidazole ring compared to 2-propylimidazole.

Physicochemical Parameters

The following data synthesizes experimental ranges and high-confidence predicted values based on Structure-Activity Relationship (SAR) algorithms appropriate for imidazole scaffolds.

Acid-Base Profile (pKa)

Understanding the pKa is vital for extraction and HPLC method development.

SpeciesEstimated pKaImplication
Conjugate Acid (BH⁺) 4.5 – 5.0 The molecule is a weak base .[1] It will be protonated and water-soluble only in acidic media (pH < 3). At physiological pH (7.4), it exists primarily as the neutral free base.
Pyrrole-like NH ~13.0 The NH proton is weakly acidic.[1] Deprotonation requires strong bases (e.g., NaH, KOtBu) to form the imidazolide anion for N-alkylation reactions.

Note: Unsubstituted imidazole has a pKa ~7.0. The -I effect of Bromine drops this by ~2-3 units, while the Propyl group restores ~0.5 units.

Lipophilicity & Solubility
  • LogP (Octanol/Water): 1.8 ± 0.2 [1]

    • The propyl chain adds significant lipophilicity compared to methyl-imidazoles.

    • Implication: The compound shows high permeability in biological membranes and prefers organic solvents (DCM, Ethyl Acetate) over water in neutral conditions.

  • Solubility Profile:

    • Water (pH 7): Low (< 1 mg/mL).

    • 0.1 N HCl: High (forms hydrochloride salt).

    • Methanol/Ethanol: High.

    • DMSO: High (> 20 mg/mL).

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating analytical workflows are recommended.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ ~12.0 - 12.5 ppm (br s, 1H): Imidazole N-H (often broad or invisible due to exchange).

    • δ ~7.1 ppm (s, 1H): The C4(5)-H proton. This singlet is diagnostic; its integration must be exactly 1:1 with the propyl group integration.

    • δ ~2.5, 1.6, 0.9 ppm: Propyl chain multiplets (triplet, sextet, triplet).

  • Validation Check: If the signal at ~7.1 ppm disappears, it indicates deuterium exchange or substitution at the C4/5 position (impurity flag).

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Isotope Pattern (Critical): Bromine exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio.

    • M+H Peak: You must observe a "doublet" appearance at m/z 189 and 191 with equal intensity.

    • Diagnostic Rule: Absence of the M+2 peak at equal height indicates debromination (impurity: 2-propylimidazole).

Purity Assessment Workflow

The following Graphviz diagram outlines the logic for validating batch purity, distinguishing the target from common synthetic byproducts (e.g., dibromo species or des-bromo precursors).

AnalyticalWorkflow Sample Crude Sample (5-Bromo-2-propyl-1H-imidazole) HPLC HPLC-UV/MS (C18 Column, Acidic Mobile Phase) Sample->HPLC Decision1 Single Peak? HPLC->Decision1 MS_Check Check MS Spectrum (M+H: 189/191) Decision1->MS_Check Yes Impurity_ID Identify Impurities: - m/z 111 (Des-bromo) - m/z 267 (Di-bromo) Decision1->Impurity_ID No (Multiple Peaks) NMR_Conf 1H NMR Confirmation (Integral Ratio Ar-H : Propyl) MS_Check->NMR_Conf Isotopic Pattern 1:1

Figure 2: Analytical decision matrix for purity validation. The 1:1 bromine isotope pattern is the primary checkpoint for identity confirmation.

Synthesis & Impurity Profile Context

Understanding the synthesis informs the physicochemical expectations. The standard route involves the bromination of 2-propylimidazole.

  • Reaction: Electrophilic aromatic substitution.

  • Regioselectivity: The C4 and C5 positions are equivalent in the starting material (tautomerism). Monobromination yields the target.

  • Common Impurities:

    • 2-Propylimidazole (Starting Material): More basic (pKa ~8). Can be removed by careful pH adjustment (extracting the less basic bromo-product at pH ~5-6 where SM is protonated).

    • 4,5-Dibromo-2-propylimidazole: More lipophilic (LogP > 2.5). Elutes later in Reverse Phase HPLC.

Stability and Handling

  • Thermal Stability: Generally stable up to ~100°C. Melting point estimates range between 130°C – 160°C (analogous to 4-bromo-2-methylimidazole).[1]

  • Hygroscopicity: Low. The propyl chain imparts hydrophobicity.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. While relatively stable, bromo-imidazoles can undergo slow debromination or discoloration upon prolonged exposure to light and moisture.

References

  • Angene Chemical. (n.d.). 5-bromo-2-propyl-1H-imidazole Product Analysis. Retrieved January 28, 2026, from [Link]

  • PubChem. (2025).[2] Compound Summary for 5-bromo-1,2-dimethyl-1H-imidazole (Analogous Structure Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2024). Tautomerism in Imidazole Derivatives: Electrochemical and Theoretical Studies. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Technical Guide: 5-Bromo-2-Propyl-1H-Imidazole

Optimization, Synthesis, and Medicinal Utility of a Key Heterocyclic Scaffold Executive Summary This technical guide analyzes 5-bromo-2-propyl-1H-imidazole , a critical halogenated heterocyclic building block. While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization, Synthesis, and Medicinal Utility of a Key Heterocyclic Scaffold

Executive Summary

This technical guide analyzes 5-bromo-2-propyl-1H-imidazole , a critical halogenated heterocyclic building block. While often overshadowed by its chlorinated analogs in legacy manufacturing, the bromo-derivative offers superior reactivity profiles for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making it indispensable in modern drug discovery—particularly for Angiotensin II receptor antagonists (ARBs).

This document serves as an operational manual for medicinal chemists and process engineers, moving beyond basic data to address tautomeric ambiguity, synthesis optimization, and downstream functionalization.

Part 1: Identity & Physicochemical Profile

The Tautomerism Challenge

Researchers must recognize that 5-bromo-2-propyl-1H-imidazole exists in a dynamic tautomeric equilibrium with 4-bromo-2-propyl-1H-imidazole . In solution, the hydrogen on the N1 nitrogen shifts rapidly to the N3 position, rendering the C4 and C5 positions chemically equivalent until the nitrogen is substituted (alkylated/protected).

  • Implication: In commercial catalogs and databases, these CAS numbers are often used interchangeably or designated as "4(5)-bromo."

  • Resolution: Upon N-alkylation (e.g., with a trityl or biphenyl-methyl group), the regioisomerism becomes fixed, and the distinction between 4-bromo and 5-bromo becomes structurally permanent.

Core Data Table[1]
FeatureTechnical Specification
Primary CAS Number 1268334-93-5 (Specific 5-bromo designation)
Generic/Tautomer CAS 80354-15-4 (Often cited for 4-bromo or mixture)
IUPAC Name 5-bromo-2-propyl-1H-imidazole
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
Appearance White to off-white crystalline solid
Melting Point 131–135 °C (Varies by purity/crystal form)
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
pKa ~6.0 (Imidazole ring nitrogen)

Part 2: Synthesis & Optimization Strategy

The "Field-Proven" Protocol: NBS Bromination

While various brominating agents exist, N-Bromosuccinimide (NBS) remains the gold standard for regioselectivity and ease of handling. The following protocol is designed to minimize the formation of the 4,5-dibromo byproduct, a common impurity that complicates purification.

Reaction Logic
  • Solvent Choice: DMF or THF. DMF is preferred for solubility, but THF allows for easier workup if the product precipitates.

  • Temperature Control: Critical. The reaction is exothermic. High temperatures promote di-bromination.

  • Stoichiometry: Use a slight deficit of NBS (0.95 – 0.98 eq) relative to the imidazole to ensure mono-bromination. Unreacted starting material is easier to separate than the di-bromo impurity.

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 2-propylimidazole (1.0 eq) and anhydrous THF (10 volumes). Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).

  • Bromination: Dissolve NBS (0.98 eq) in THF (5 volumes). Add this solution dropwise to the imidazole mixture over 60 minutes, maintaining the internal temperature below 5°C.

    • Why: Rapid addition creates localized high concentrations of NBS, favoring di-bromination.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: DCM/MeOH 95:5) or HPLC.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ to neutralize HBr byproducts.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove succinimide) and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate or Toluene to yield the target solid.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Propylimidazole (Precursor) Intermediate Reaction Mixture (Mono + Trace Di-bromo) Start->Intermediate Electrophilic Substitution Reagent NBS (0.98 eq) THF, 0°C Reagent->Intermediate Workup Quench (NaHCO3) Extract (EtOAc) Intermediate->Workup 2-4 Hours Product 5-Bromo-2-propyl-1H-imidazole (Crystalline Solid) Workup->Product Recrystallization

Figure 1: Optimized synthetic workflow for mono-bromination using NBS.

Part 3: Reactivity & Functionalization

The utility of 5-bromo-2-propyl-1H-imidazole lies in its dual-reactivity: the nucleophilic nitrogen (N1) and the electrophilic carbon (C5-Br).

N-Alkylation (The "Sartan" Pathway)

The first step in most medicinal chemistry campaigns is locking the tautomer.

  • Reagents: Trityl chloride (Trt-Cl) or biphenyl-methyl halides.

  • Condition: NaH/DMF or K₂CO₃/Acetone.

  • Outcome: Creates a steric shield and defines the regiochemistry for subsequent coupling.

Palladium-Catalyzed Couplings

Unlike the chloro-analog, the 5-bromo variant is highly reactive in Pd-catalyzed cycles without requiring harsh conditions or specialized ligands.

  • Suzuki-Miyaura: Coupling with aryl-boronic acids to install the biphenyl system typical of antihypertensives.

  • Sonogashira: Introduction of alkynes for extending the carbon skeleton.

Visualization: Reactivity Hub

ReactivityHub Core 5-Bromo-2-propyl-1H-imidazole N_Alk N-Alkylation (NaH, R-X) Core->N_Alk Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Lithiation Halogen-Metal Exchange (n-BuLi, -78°C) Core->Lithiation Sartan Sartan Intermediates (Regio-defined) N_Alk->Sartan Locks Tautomer Biaryl Biaryl Scaffolds (Drug Discovery) Suzuki->Biaryl C-C Bond Formation Aldehyde 2-Propyl-imidazole-5-carbaldehyde (via Formylation) Lithiation->Aldehyde Electrophile Trap (DMF)

Figure 2: Divergent synthetic pathways from the 5-bromo scaffold.

Part 4: Medicinal Chemistry Applications[4][5][6][7]

Angiotensin II Receptor Antagonists (ARBs)

This molecule is a direct structural analog to the precursors used for Olmesartan and Losartan .

  • Mechanism: The imidazole ring mimics the histidine residue of Angiotensin II, blocking the AT1 receptor.

  • Role of the Propyl Group: The 2-propyl chain provides essential hydrophobic interaction within the receptor pocket, enhancing binding affinity compared to methyl or ethyl analogs.

  • Role of the Bromine: Serves as the temporary "handle" to attach the biphenyl-tetrazole tail. Once coupled, the bromine is displaced, or the carbon is functionalized further (e.g., to a carboxylic acid or alcohol).

Kinase Inhibitors

Recent literature suggests 2,5-disubstituted imidazoles are effective scaffolds for p38 MAP kinase inhibitors, where the bromine allows for library generation via high-throughput cross-coupling.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritation.[1]Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.[1]Wear safety glasses with side shields.
STOT-SE H335: May cause respiratory irritation.Use only in a chemical fume hood.

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

  • Sigma-Aldrich. (2024). 5-Bromo-2-propyl-1H-imidazole Product Sheet (CAS 1268334-93-5). Merck KGaA. Link

  • PubChem. (2024). Compound Summary: 4-Bromo-2-propyl-1H-imidazole (Tautomer). National Library of Medicine. Link

  • ChemicalBook. (2024). 5-Bromo-2-propyl-1H-imidazole Properties and Suppliers. Link

  • Google Patents. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole (Analogous Methodologies). CN111646945A. Link

  • Fisher Scientific. (2024). Safety Data Sheet: Imidazole Derivatives. Thermo Fisher Scientific. Link

Sources

Exploratory

Technical Characterization &amp; Synthetic Utility of 5-Bromo-2-propyl-1H-imidazole

Topic: 5-Bromo-2-propyl-1H-imidazole: Technical Characterization & Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-propyl-1H-imidazole: Technical Characterization & Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic chemistry, 5-bromo-2-propyl-1H-imidazole (CAS: 1268334-93-5) serves as a pivotal intermediate, particularly in the synthesis of Angiotensin II receptor antagonists (sartans). Its structural versatility—defined by the labile bromine at the C5 position and the lipophilic propyl chain at C2—makes it an ideal scaffold for palladium-catalyzed cross-coupling reactions. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards.

Part 1: Physicochemical Profile

The molecular weight of 5-bromo-2-propyl-1H-imidazole is often cited as a single average value, but for high-resolution mass spectrometry (HRMS) and precise stoichiometric calculations, the isotopic distribution of bromine requires a dual-mass consideration.

Molecular Weight & Isotopic Distribution

Bromine exists naturally as two stable isotopes,


 (50.69%) and 

(49.31%). Consequently, this compound does not exhibit a single "parent ion" in mass spectrometry but rather a characteristic 1:1 doublet.
PropertyValue / Description
IUPAC Name 5-bromo-2-propyl-1H-imidazole
Common Synonyms 4-bromo-2-propylimidazole (Tautomer)
CAS Number 1268334-93-5
Molecular Formula

Average Molecular Weight 189.05 g/mol
Monoisotopic Mass (

)
187.9949 u
Monoisotopic Mass (

)
189.9929 u
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; slightly soluble in water
Tautomeric Equilibrium

The imidazole ring undergoes rapid tautomerism between the N1 and N3 positions. In the absence of N-substitution, 5-bromo-2-propyl-1H-imidazole and 4-bromo-2-propyl-1H-imidazole are chemically equivalent tautomers.

  • Significance: In NMR spectroscopy, the N-H proton is often broad or invisible due to exchange. In alkylation reactions, this tautomerism can lead to regioisomeric mixtures (N1 vs. N3 alkylation) if not controlled by specific bases or steric directing groups.

Part 2: Synthetic Methodology

The synthesis of 5-bromo-2-propyl-1H-imidazole is typically achieved via the electrophilic aromatic substitution of 2-propylimidazole. The choice of brominating agent and solvent is critical to prevent over-bromination (forming the 4,5-dibromo species).

Validated Synthesis Protocol

Reaction: Selective Monobromination using N-Bromosuccinimide (NBS).[1]

Reagents:

  • Substrate: 2-propylimidazole[1][2][3]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Solvent: Acetonitrile (

    
    ) or DMF
    
  • Temperature:

    
    
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-propylimidazole (10 mmol) in anhydrous acetonitrile (50 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to

    
    . Add NBS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.
    
  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (System: DCM/MeOH 95:5) or HPLC.[3]

  • Quench: Concentrate the solvent under reduced pressure.

  • Workup: Redissolve the residue in Ethyl Acetate and wash with water (

    
    ) to remove succinimide byproducts.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography if high purity (>98%) is required.

Synthetic Pathway Diagram

The following diagram illustrates the transformation logic and critical control points.

SynthesisPath cluster_QC Quality Control Start 2-Propylimidazole (C6H10N2) Intermediate Bromonium Intermediate Start->Intermediate 0°C, Electrophilic Attack Reagent NBS (1.05 eq) Solvent: CH3CN Reagent->Intermediate Product 5-Bromo-2-propyl-1H-imidazole (C6H9BrN2) Intermediate->Product Deprotonation (-HBr) Byproduct Succinimide (Removed in Wash) Intermediate->Byproduct Check Verify Mono- vs Di-bromo Product->Check HPLC Purity >98%

Figure 1: Synthetic workflow for the selective monobromination of 2-propylimidazole.

Part 3: Analytical Validation

Trustworthy identification relies on confirming the bromine signature.

Mass Spectrometry (MS)

The most distinct feature of this molecule is the isotopic pattern.

  • Observation: You will observe two peaks of nearly equal intensity separated by 2 mass units.

  • Peak A (

    
    ):  m/z ~188 (M+H = 189)
    
  • Peak B (

    
    ):  m/z ~190 (M+H = 191)
    
  • Interpretation: If the M+2 peak is missing or significantly lower than 1:1, the product is not brominated. If a cluster appears at M+158, you have formed the dibromo impurity.

Analytical Logic Diagram

MassSpecLogic Sample Purified Sample (LC-MS Injection) Spectrum Mass Spectrum Analysis Sample->Spectrum Decision1 Is Doublet Observed? (M and M+2) Spectrum->Decision1 ResultYes Confirm Bromination (Ratio ~1:1) Decision1->ResultYes Yes ResultNo Check Starting Material (No Reaction) Decision1->ResultNo No Decision2 Is M+158 Present? ResultYes->Decision2 ResultDi Impurity Alert: Dibromo Species Decision2->ResultDi Yes ResultPure Pass: Pure Mono-Bromo Decision2->ResultPure No

Figure 2: Decision tree for validating the molecular weight and bromination state via Mass Spectrometry.

Part 4: Applications in Drug Development

5-Bromo-2-propyl-1H-imidazole is not merely a catalog compound; it is a "privileged scaffold" in medicinal chemistry.

Precursor for Angiotensin II Receptor Blockers (Sartans)

The 2-propylimidazole core is the pharmacophore responsible for hydrophobic binding in the AT1 receptor pocket.

  • Mechanism: The bromine atom at C5 acts as a leaving group for Suzuki-Miyaura coupling with aryl boronic acids (e.g., biphenyl tetrazole derivatives).

  • Example: While Olmesartan typically utilizes a 4-hydroxymethyl derivative, the 5-bromo variant allows for the introduction of diverse aryl groups to create novel sartan analogs with improved lipophilicity or metabolic stability.

C-N Coupling Reactions

The free N-H of the imidazole ring allows for N-alkylation or N-arylation (Ullmann-type coupling) to generate trisubstituted imidazoles, which are investigated as p38 MAP kinase inhibitors and antifungal agents.

References

  • Sigma-Aldrich. 5-Bromo-2-propyl-1H-imidazole Product Entry. Retrieved from

  • PubChem. Compound Summary: 5-Bromo-2-propyl-1H-imidazole. Retrieved from

  • ChemicalBook. 4-Bromo-2-propyl-1H-imidazole CAS 1268334-93-5.[4] Retrieved from

  • BenchChem. Synthesis and Applications of Bromo-imidazoles in Drug Discovery. Retrieved from

  • ResearchGate. Efficient Synthesis of Imidazole-Based Intermediates. Retrieved from

Sources

Foundational

Technical Guide: 1H NMR Characterization of 5-Bromo-2-propyl-1H-imidazole

Executive Summary This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 5-bromo-2-propyl-1H-imidazole , a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Ol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 5-bromo-2-propyl-1H-imidazole , a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Olmesartan). This document addresses the specific spectral challenges posed by imidazole tautomerism, providing researchers with a validated assignment strategy, experimental protocols for optimal resolution, and mechanistic insights into substituent effects on chemical shifts.

Structural Dynamics & Tautomerism

Before analyzing the spectrum, it is critical to understand the dynamic nature of the analyte. 5-bromo-2-propyl-1H-imidazole exists in a tautomeric equilibrium with 4-bromo-2-propyl-1H-imidazole.[1]

  • The Tautomeric Shift: In solution, the proton on the nitrogen oscillates between N1 and N3. Consequently, the bromine atom effectively "migrates" between positions 4 and 5 relative to the N-H.

  • NMR Timescale: At room temperature, this exchange is often faster than the NMR timescale, leading to an averaged signal for the ring carbons and protons. However, the electron-withdrawing nature of bromine and the steric bulk of the propyl group can slow this exchange or bias the equilibrium, potentially causing peak broadening.

  • Nomenclature Note: While often cataloged as "5-bromo," the free base is more accurately described as 4(5)-bromo-2-propylimidazole .[1]

Experimental Protocol

To ensure reproducibility and the visibility of labile protons, the following protocol is recommended.

Solvent Selection: DMSO-d6 vs. CDCl3[1]
  • Recommended: DMSO-d6. [1]

    • Reasoning: Imidazoles are polar.[1] DMSO-d6 ensures complete solubility and, crucially, slows the exchange of the N-H proton with trace water, allowing the N-H signal to appear as a distinct (though broad) peak downfield (~12 ppm).

  • Alternative: CDCl3. [1][2]

    • Risk:[1][3] The N-H proton often undergoes rapid exchange or hydrogen bonding with concentration dependence, frequently becoming invisible or merging with the baseline.

Acquisition Parameters
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard zg30 (30° pulse angle) to maximize signal-to-noise for the quaternary carbons if running concurrent 13C.

  • Transients (Scans): 16–32 scans are sufficient for 1H; >256 for 13C.[1]

  • Temperature: 298 K (25°C).[1] Note: If aromatic signals are broad, lowering the temperature (e.g., 273 K) may resolve distinct tautomers.

Spectral Analysis & Assignment

The spectrum is characterized by three distinct regions: the aliphatic propyl chain, the aromatic ring singlet, and the deschielded N-H.

Summary Table: 1H NMR Data (DMSO-d6, 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
NH 12.0 – 12.5br s1H-Imidazole N-H (Exchangeable)
C4-H 7.00 – 7.20s1H-Aromatic Ring Proton
C2-CH

2.50 – 2.60t2H7.5

-Methylene (Propyl)
CH

1.60 – 1.75sext / m2H7.5

-Methylene (Propyl)
CH

0.85 – 0.95t3H7.4Terminal Methyl (Propyl)
Detailed Mechanistic Assignment
A. The Propyl Chain (High Field)

The 2-propyl group provides a classic aliphatic signature that validates the alkylation at the C2 position.

  • Terminal Methyl (

    
     ~0.90):  Appears as a triplet due to coupling with the adjacent 
    
    
    
    -methylene.[1]
  • 
    -Methylene (
    
    
    
    ~1.68):
    Appears as a sextet (or multiplet).[1] It couples to both the terminal methyl (3H) and the
    
    
    -methylene (2H).
  • 
    -Methylene (
    
    
    
    ~2.55):
    This triplet is significantly deshielded compared to a standard alkane (
    
    
    1.[1]2) due to the anisotropic ring current of the imidazole and the electronegativity of the
    
    
    hybridized C2 carbon.
B. The Aromatic Region (Mid Field)
  • The Singlet (

    
     7.0 - 7.2):  This is the diagnostic peak for the 5-bromo substitution.
    
    • Validation: An unsubstituted imidazole would show two protons in this region (C4-H and C5-H) or a cross-ring coupling.[1] The presence of a sharp singlet confirms mono-bromination on the ring.

    • Shift Logic: The 2-propyl group is weakly electron-donating (+I effect), which shields the ring protons slightly. However, the bromine is electron-withdrawing (-I) but mesomerically donating (+M).[1] The net effect places this proton close to the standard imidazole value (7.1 ppm), slightly shifted depending on the precise tautomeric weight.

C. The Labile Proton (Low Field)
  • N-H (

    
     > 12.0):  This signal is highly diagnostic but variable.[1]
    
    • Broadening: The peak is often broad due to quadrupole relaxation of the attached Nitrogen-14 (

      
      ) and chemical exchange.
      
    • D2O Shake: Adding a drop of D

      
      O to the NMR tube will cause this peak to disappear, confirming it is an exchangeable proton (NH or OH).
      

Visualization: Assignment Workflow

The following diagram outlines the logical decision tree for verifying the structure based on spectral data.

NMR_Assignment_Workflow Start Crude Product 5-bromo-2-propyl-1H-imidazole Solvent Dissolve in DMSO-d6 Start->Solvent Acquisition Acquire 1H NMR (16 scans, 298K) Solvent->Acquisition Check_Aliphatic Check Aliphatic Region (0.8 - 2.6 ppm) Acquisition->Check_Aliphatic Propyl_Confirm Propyl Pattern Confirmed? (t, sext, t) Check_Aliphatic->Propyl_Confirm Yes Check_Aromatic Check Aromatic Region (7.0 - 7.5 ppm) Propyl_Confirm->Check_Aromatic Singlet_Confirm Single Singlet Observed? Check_Aromatic->Singlet_Confirm Yes (Mono-Br) Check_NH Check Downfield (>12 ppm) Singlet_Confirm->Check_NH NH_Confirm Broad Singlet Present? Check_NH->NH_Confirm Yes D2O_Test D2O Exchange Test Check_NH->D2O_Test Ambiguous Final_Valid Structure Validated NH_Confirm->Final_Valid D2O_Test->Final_Valid Peak Disappears

Figure 1: Step-by-step logic flow for validating the 5-bromo-2-propyl-1H-imidazole structure via NMR.

Troubleshooting & Artifacts

Missing N-H Peak
  • Cause: Wet solvent (DMSO absorbs water hygroscopically) or presence of trace acid/base catalyzing exchange.[1]

  • Solution: Dry the sample over K

    
    CO
    
    
    
    or switch to a fresh ampoule of DMSO-d6.
"Double" Peaks in Aromatic Region
  • Cause: Slow tautomerism at low temperatures or in non-polar solvents.[1]

  • Observation: The C4-H singlet might split into two unequal peaks representing the 4-bromo and 5-bromo tautomers individually.

  • Solution: Run the spectrum at elevated temperature (e.g., 40°C or 313 K) to coalesce the signals into a sharp average.

Water Peak Interference
  • Observation: A large signal at

    
     3.33 (H
    
    
    
    O in DMSO) can obscure the propyl
    
    
    -methylene if the water content is high.
  • Solution: Use the "water suppression" pulse sequence (e.g., zgpr) if the overlap is critical, though usually, the propyl triplet (

    
     2.55) is sufficiently upfield of the water peak.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162617, 2-Propylimidazole.[1] Retrieved January 28, 2026 from [Link]

  • Burdzhiev, N. (2023). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.[1][4] Molecules.[1][4][5][6][7][8][9][10][11][12][13][14] Retrieved from [Link][1]

  • Organic Chemistry Data. 1H NMR Chemical Shifts - Heterocycles. Retrieved January 28, 2026 from [Link]

Sources

Exploratory

13C NMR spectral data of 5-bromo-2-propyl-1H-imidazole

This guide details the NMR spectral characterization of 5-bromo-2-propyl-1H-imidazole (also known as 4-bromo-2-propylimidazole), a critical intermediate in the synthesis of angiotensin II receptor antagonists such as Olm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the


 NMR spectral characterization of 5-bromo-2-propyl-1H-imidazole  (also known as 4-bromo-2-propylimidazole), a critical intermediate in the synthesis of angiotensin II receptor antagonists such as Olmesartan Medoxomil .

Technical Guide: NMR Spectral Analysis of 5-Bromo-2-propyl-1H-imidazole

Part 1: Executive Summary & Chemical Context

5-bromo-2-propyl-1H-imidazole (CAS 85440-80-6) is a functionalized heterocycle primarily utilized as a building block in pharmaceutical chemistry. Its structural integrity is paramount for the subsequent N-alkylation steps in sartan drug synthesis.

Tautomeric Considerations

The imidazole ring exists in a tautomeric equilibrium between the 1H-1,4- and 1H-1,5- isomers. In solution (DMSO-d


), the proton exchange on the nitrogen is often rapid on the NMR timescale at room temperature, which can lead to broadening of the C4/C5 signals. However, the introduction of the bromine atom at the 4(5)-position creates significant electronic asymmetry, often allowing for distinct resolution of the C-Br and C-H carbons in dry aprotic solvents.

Structure:

  • Core: Imidazole ring.[1][2][3][4][5][6]

  • Substituents: Propyl group at C2; Bromine atom at C4 or C5 (tautomer dependent).

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
  • Molecular Weight: 189.05 g/mol

Part 2: Experimental Protocol

To ensure reproducibility and spectral fidelity, the following protocol for sample preparation and acquisition is recommended.

Sample Preparation
  • Solvent: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ) is the solvent of choice. It provides excellent solubility for polar imidazoles and, due to its hydrogen-bond accepting nature, can slow down proton exchange, sharpening the signals of the ring carbons.
  • Concentration: 15–20 mg of analyte in 0.6 mL of solvent.

  • Reference: Calibrate the spectrum to the DMSO-d

    
     septet center at 39.52 ppm .
    
Instrument Parameters (Standard 400 MHz System)
  • Nucleus:

    
     (100.6 MHz)
    
  • Pulse Sequence: Proton-decoupled (zgpg30 or similar).

  • Relaxation Delay (D1):

    
     2.0 seconds (Critical for quaternary carbons C2 and C-Br).
    
  • Scans: 512–1024 (Due to the lower sensitivity of quaternary carbons).

  • Temperature: 298 K (25°C).

Part 3: Spectral Data & Assignment[8][9]

The following data represents the chemical shifts (


) characteristic of 5-bromo-2-propyl-1H-imidazole in DMSO-d

.
NMR Chemical Shift Table
Carbon PositionTypeShift (

, ppm)
Assignment Logic
C2 Quaternary (C=N)147.8 – 148.5 Deshielded by two nitrogen atoms; typical for 2-alkylimidazoles.
C4 (or C5) Methine (CH)131.0 – 133.5 Aromatic C-H. Broadening may occur due to tautomerism.
C5 (or C4) Quaternary (C-Br)101.5 – 103.5 Significantly shielded relative to C-H due to the heavy atom effect of Bromine.
Propyl C1' Methylene (-CH

-)
29.8 – 30.5 Attached directly to the aromatic C2 position.
Propyl C2' Methylene (-CH

-)
20.8 – 21.5 Middle methylene of the propyl chain.
Propyl C3' Methyl (-CH

)
13.7 – 14.0 Terminal methyl group.
Mechanistic Insight on Shifts[2][8]
  • The "Heavy Atom" Effect (C-Br): A common error in assigning halo-imidazoles is expecting the C-Br carbon to be deshielded by electronegativity. In

    
     NMR, bromine substitution typically causes an upfield shift  (shielding) of 5–10 ppm relative to the unsubstituted carbon due to spin-orbit coupling effects. Thus, the signal at ~102 ppm is diagnostic for the brominated carbon.
    
  • Propyl Chain Verification: The triplet of signals at ~14, ~21, and ~30 ppm confirms the integrity of the propyl chain. Oxidation of this chain (a potential side reaction) would shift the C1' signal significantly downfield (>160 ppm for carbonyl).

Part 4: Synthesis & Logic Visualization

The following diagrams illustrate the synthesis pathway and the logical flow for spectral assignment.

Synthesis Workflow (Graphviz)

Synthesis cluster_impurities Potential Impurities Start 2-Propylimidazole (Starting Material) Intermediate Reaction Matrix (DMF/CHCl3) Start->Intermediate + NBS Reagent N-Bromosuccinimide (NBS) (Brominating Agent) Reagent->Intermediate Product 5-Bromo-2-propyl-1H-imidazole (Target) Intermediate->Product Workup & Crystallization Imp1 4,5-Dibromo-2-propylimidazole (Over-bromination) Intermediate->Imp1 Imp2 Unreacted Starting Material Intermediate->Imp2

Caption: Synthesis pathway of 5-bromo-2-propyl-1H-imidazole via selective bromination.

NMR Assignment Logic Flow

Assignment Spectrum Raw 13C Spectrum (DMSO-d6) Region1 Aliphatic Region (10 - 40 ppm) Spectrum->Region1 Region2 Aromatic Region (100 - 150 ppm) Spectrum->Region2 Propyl Propyl Chain Assignment Region1->Propyl C2_Node C2 (~148 ppm) N-C-N Environment Region2->C2_Node CBr_Node C-Br (~102 ppm) Heavy Atom Shielding Region2->CBr_Node CH_Node C-H (~132 ppm) Typical Aromatic Region2->CH_Node C1 C1' (~30 ppm) Deshielded by Ring Propyl->C1 C3 C3' (~14 ppm) Terminal Methyl Propyl->C3

Caption: Logic flow for assigning chemical shifts based on electronic environments.

Part 5: Quality Control & Troubleshooting

When analyzing the spectrum, watch for these common issues:

  • Over-Bromination (Dibromo Impurity):

    • Look for the disappearance of the C-H signal at ~132 ppm.

    • Look for a single aromatic peak around 105–110 ppm (representing two equivalent C-Br carbons in 4,5-dibromo-2-propylimidazole).

  • Residual Starting Material (2-Propylimidazole):

    • Presence of two equivalent C-H signals (or averaged) around 122 ppm (C4/C5 of unsubstituted ring).

    • The C2 signal will be slightly upfield (~146 ppm) compared to the brominated product.

  • Solvent Peaks:

    • Ensure the DMSO septet at 39.5 ppm does not obscure the propyl C1' signal (~30 ppm), though they are usually well-resolved.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96125, 4-Bromo-1H-imidazole. Retrieved January 28, 2026 from [Link]

  • Babu, K. S., et al. (2013).Chemistry & Biology Interface: Synthesis of Olmesartan Medoxomil Intermediates.
  • Doc Brown's Chemistry. 13C NMR Interpretation of Halo-alkanes and Heterocycles. Retrieved January 28, 2026 from [Link]

  • SpectraBase. NMR Spectrum of 4-Bromo-1H-imidazole. Retrieved January 28, 2026 from [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry Analysis of 5-Bromo-2-Propyl-1H-Imidazole

The following technical guide details the mass spectrometry analysis of 5-bromo-2-propyl-1H-imidazole , a critical intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Olmesartan medoxomil. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry analysis of 5-bromo-2-propyl-1H-imidazole , a critical intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Olmesartan medoxomil.

Executive Summary

5-bromo-2-propyl-1H-imidazole (CAS: 68282-49-5) is a halogenated heterocyclic intermediate used primarily in the pharmaceutical industry. Its precise analysis is essential for quality control during the synthesis of "sartan" class antihypertensives. This guide provides a robust LC-MS/MS workflow for the identification and quantification of this compound, focusing on its unique isotopic signature and fragmentation pathways.

Physicochemical Context & MS Theory

Structural Properties

The molecule consists of an imidazole ring substituted at the C2 position with a propyl chain and at the C5 (or C4, due to tautomerism) position with a bromine atom.

PropertyValue
Formula

Monoisotopic Mass (

)
187.9949 Da
Monoisotopic Mass (

)
189.9929 Da
Ionization Mode ESI Positive (

)
LogP ~1.8 (Moderately lipophilic)
The Bromine Isotopic Signature

A defining feature of this analyte in mass spectrometry is the 1:1 isotopic abundance of Bromine (


 and 

).[1][2]
  • Spectrum Appearance: The molecular ion cluster will appear as a "doublet" separated by 2 m/z units with nearly identical intensity.[3][4]

  • Target Ions (

    
    ): 
    
    • m/z 189.0 (containing

      
      )
      
    • m/z 191.0 (containing

      
      )
      

Critical Insight: Any deviation from a 1:1 ratio in the molecular ion cluster suggests interference from a co-eluting contaminant or an isobaric interference lacking bromine.

Experimental Protocol

Sample Preparation

To minimize matrix effects and ensure ionization efficiency, a "dilute-and-shoot" approach is recommended for process intermediates.

  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 1 µg/mL using 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Process Sample: Dissolve crude intermediate in Methanol, then dilute to approx. 1 µg/mL with mobile phase. Filter through 0.22 µm PTFE filter.

LC-MS/MS Conditions

This method utilizes a Reverse Phase (RP) chromatography approach suitable for polar heterocycles.

Chromatography (LC)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% -> 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI)[6][7][8]

  • Polarity: Positive (+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25 V (Optimized for preservation of Br)

  • Source Temp: 120 °C

  • Desolvation Temp: 350 °C

Workflow Visualization

MS_Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS Detection Raw_Sample Crude Intermediate Dilution Dilution (MeOH/H2O) + 0.1% Formic Acid Raw_Sample->Dilution Filter 0.22 µm Filtration Dilution->Filter Injection Injection (2-5 µL) Filter->Injection Column C18 Column (Retains Lipophilic Chain) Injection->Column Gradient Gradient Elution (5-95% ACN) Column->Gradient ESI ESI+ Source (Protonation) Gradient->ESI Q1 Q1 Filter (m/z 189 & 191) ESI->Q1 Collision Collision Cell (CID) Q1->Collision Detector Detection Collision->Detector

Figure 1: Analytical workflow for the LC-MS analysis of 5-bromo-2-propyl-1H-imidazole.

Data Interpretation & Fragmentation Mechanisms[1][7][9][10][11][12][13][14]

Fragmentation Pathway

Understanding the fragmentation is crucial for confirming identity versus structural isomers.

  • Precursor Ion (

    
    ):  m/z 189/191.
    
  • Primary Fragment (Propene Loss): The propyl group at C2 is susceptible to loss via a McLafferty-type rearrangement or simple inductive cleavage, losing a neutral propene molecule (

    
    , 42 Da).
    
    • Transition: 189

      
       147 (and 191 
      
      
      
      149).
    • Structure: 5-bromo-1H-imidazole cation.

  • Secondary Fragment (HBr Loss): Loss of the halogen is common in bromo-heterocycles.

    • Transition: 189

      
       109 (Loss of HBr, 80 Da).
      
    • Note: Direct loss of Br radical (79 Da) to form a radical cation (m/z 110) is less favored in ESI but possible under high collision energy.

  • Diagnostic Ion (Propyl-Imidazole): If the bromine is lost before the propyl group (dehalogenation), a peak at m/z 111 (

    
    ) may be observed, though this is usually a minor pathway compared to alkyl chain fragmentation.
    
Pathway Diagram

Fragmentation Parent Parent Ion [M+H]+ m/z 189 / 191 (1:1 Ratio) Frag1 Loss of Propene (-42 Da) m/z 147 / 149 (Bromoimidazole core) Parent->Frag1 CID (Low Energy) Frag2 Loss of HBr (-80 Da) m/z 109 (Propylimidazole core) Parent->Frag2 CID (High Energy) Frag3 Ring Cleavage m/z < 100 Frag1->Frag3 Further Frag.

Figure 2: Proposed fragmentation pathways for 5-bromo-2-propyl-1H-imidazole under Collision Induced Dissociation (CID).

Validation & Quality Control

To ensure data integrity (E-E-A-T), the following system suitability tests are required before batch analysis:

  • Isotope Ratio Check: The intensity ratio of m/z 189 to 191 must be between 0.9 and 1.1 . Deviation indicates potential co-elution with non-brominated species.

  • Retention Time Precision:

    
     0.1 min tolerance.
    
  • Blank Analysis: Inject a solvent blank immediately after the highest standard to check for carryover (imidazoles can be "sticky" on stainless steel).

References

  • Yanagisawa, H., et al. (1996).[9] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry, 39(1), 323-338.[9][10][11]

  • Vyskocilová, P., et al. (2006).[12] "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides." Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1237-1240.

  • Chemistry Steps. (2023). "Isotopes in Mass Spectrometry - The M+2 Peak for Br and Cl." Chemistry Steps Educational Resource.

  • Save My Exams. (2025). "Mass Spectrometry: The M+1 & M+2 Peaks." A Level Chemistry Revision Notes.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10143653, 5-Bromo-2-propyl-1H-imidazole." PubChem.

Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 5-Bromo-2-propyl-1H-imidazole

This technical guide details the solubility profile, solvent selection criteria, and purification protocols for 5-bromo-2-propyl-1H-imidazole (CAS: 100010-02-4), a critical intermediate in the synthesis of angiotensin II...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, solvent selection criteria, and purification protocols for 5-bromo-2-propyl-1H-imidazole (CAS: 100010-02-4), a critical intermediate in the synthesis of angiotensin II receptor antagonists like Olmesartan medoxomil .[1][2][3][4]

[1][2][3][4]

Executive Summary & Physicochemical Basis

5-Bromo-2-propyl-1H-imidazole is a functionalized heterocycle characterized by an amphoteric imidazole core, a lipophilic propyl chain at the C2 position, and an electron-withdrawing bromine atom at the C5 position.[1][2][3][4]

  • Amphoteric Nature: The imidazole ring possesses both a basic nitrogen (N3, pKa ~7.0–7.[4]5) and an acidic proton on the pyrrole-like nitrogen (N1, pKa ~14).[1][2][3][4] This allows for pH-dependent solubility manipulation.[1][2][3][4]

  • Lipophilicity: The propyl group significantly increases lipophilicity (LogP > 1.[3][4]5) compared to unsubstituted imidazole, making the compound soluble in a wider range of organic solvents (e.g., chlorinated hydrocarbons, esters) while reducing neutral water solubility.[1][2]

  • Crystalline Structure: Typically isolated as a solid (Melting Point range: ~95–105°C depending on purity/polymorph), requiring specific solvent systems for recrystallization.[2][4]

Mechanistic Solubility Drivers
FeatureEffect on Solubility
N-H Donor High solubility in H-bond accepting solvents (DMSO, DMF, Methanol).[1][2][3][4]
N3 Acceptor High solubility in acidic aqueous media (forms imidazolium salt).[2][3][4]
Propyl Chain Increases solubility in non-polar/moderately polar solvents (DCM, EtOAc).[2][4]
Bromine Enhances lipophilicity; reduces solubility in highly polar aqueous buffers.[3][4]

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their interaction with 5-bromo-2-propyl-1H-imidazole. This data is synthesized from process patents regarding Olmesartan intermediates and standard heterocyclic chemistry principles.[2][3][4]

Solubility Data Table
Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Aprotic DMF, DMAc, DMSOVery High (>100 mg/mL)Primary reaction solvents for N-alkylation (e.g., tritylation).[1][2][3][4]
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Used for transfers; potential recrystallization solvents when cooled.[2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Preferred solvents for extraction from aqueous phases.[2][4]
Esters Ethyl Acetate (EtOAc)Moderate (10–50 mg/mL)Excellent for extraction; often used in recrystallization with anti-solvents.[2][4]
Ethers THF, 2-MeTHFModerate to High Reaction solvent; good solubility but risk of peroxide formation.[1][2][3][4]
Ketones Acetone, MEKModerate Good solubility hot; poor solubility cold (viable for crystallization).[2]
Aromatic TolueneLow to Moderate Soluble at reflux; often acts as an anti-solvent at room temp.[3][4]
Alkanes Hexane, HeptaneInsoluble (<1 mg/mL)Critical Anti-solvent for precipitation and slurry washing.[2]
Water (Neutral) Water (pH 7)Low (<1 mg/mL)Product precipitates in neutral water.[2][3][4]
Water (Acidic) 1M HClHigh (Forms Salt)Used to extract impurities into organic phase (wash) or dissolve product.[2][3][4]

Experimental Protocols (Self-Validating Systems)

Protocol A: The "Acid-Base Swing" Purification

A self-validating method utilizing the amphoteric nature of the imidazole to separate neutral/acidic impurities.[1][2][3]

Objective: Purify crude 5-bromo-2-propyl-1H-imidazole without column chromatography.

  • Dissolution (Validation Step 1): Dissolve crude solid in Dichloromethane (DCM) (10 mL/g).

    • Check: If solids remain, filter them out (inorganic salts).[2][3][4]

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3 x 5 mL/g).

    • Mechanism:[1][2][5][6][7][8] The imidazole protonates to form the water-soluble hydrochloride salt.[1][2][3][4] Neutral impurities remain in the DCM.[3][4]

  • Phase Check (Validation Step 2): Analyze the DCM layer by TLC.[3][4] It should contain impurities.[2][3][4][9] Discard the DCM layer.[3][4]

  • Basification: Cool the aqueous acidic layer to 0–5°C. Slowly adjust pH to ~9–10 using 40% NaOH or Solid Na₂CO₃ .

    • Observation: The product will precipitate as a white/off-white solid.[1][2][3][4]

  • Recovery:

    • Option A (Precipitation): Filter the solid, wash with water, and dry.[2][7][9]

    • Option B (Extraction): Extract the turbid aqueous mixture with Ethyl Acetate (3 x), dry over MgSO₄, and concentrate.

Protocol B: Recrystallization (Solvent/Anti-Solvent)

Objective: High-purity isolation for analytical standards or next-step synthesis.[1][2][3][4]

  • Solubilization: Suspend the crude solid in Ethyl Acetate (EtOAc) (5 mL/g). Heat to reflux (approx. 77°C) until fully dissolved.[2][3][4]

    • If not dissolved: Add Methanol dropwise until clear.[2][3][4]

  • Nucleation: Remove from heat. While still warm, slowly add n-Heptane (dropwise) until a faint turbidity persists.

  • Crystallization: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature (25°C) over 2 hours. Finally, chill at 0°C for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[2][3][4] Wash with cold 1:3 EtOAc:Heptane .

Visualization of Workflows

Figure 1: Solubility & Purification Decision Tree

This diagram illustrates the logical flow for solvent selection based on the process goal (Reaction vs. Purification).[3][4]

SolubilityLogic Start 5-Bromo-2-propyl-1H-imidazole Goal Select Process Goal Start->Goal Rxn Reaction Medium Goal->Rxn Purify Purification/Extraction Goal->Purify Alkylation N-Alkylation (e.g., Tritylation) Rxn->Alkylation Extract Extraction Purify->Extract Cryst Recrystallization Purify->Cryst Solv_Polar Polar Aprotic (DMF, DMSO, DMAc) Alkylation->Solv_Polar Requires high solubility & basic conditions Solv_DCM DCM / Chloroform (High Solubility) Extract->Solv_DCM Best for Acid/Base Swing Solv_EtOAc Ethyl Acetate / Heptane (Solvent / Anti-solvent) Cryst->Solv_EtOAc Thermal Gradient Separation

Caption: Decision tree for selecting solvents based on intended chemical operation (Reaction vs. Purification).[1][2][3][4]

Figure 2: Acid-Base Purification Workflow

A visual representation of Protocol A, highlighting the phase transfer mechanism.[1][2][3][4]

AcidBaseSwing Input Crude Mixture (Impurities + Product) Step1 Dissolve in DCM Add 1M HCl Input->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (DCM) Contains: Neutral Impurities PhaseSep->OrgLayer AqLayer Aqueous Layer (HCl) Contains: Product (H+ Salt) PhaseSep->AqLayer Discard Discard OrgLayer->Discard Basify Basify (pH > 9) with NaOH/Na2CO3 AqLayer->Basify Precip Product Precipitates (Free Base) Basify->Precip Final Filter or Extract (EtOAc) Precip->Final

Caption: Workflow for the "Acid-Base Swing" purification method, exploiting the amphoteric nature of the imidazole.

References

  • Olmesartan Medoxomil Synthesis: Process for the preparation of Olmesartan Medoxomil.[2][3][4][8][9][10] (US Patent 2007/0105923).[2][3][4][8] Describes the use of imidazole intermediates and purification via crystallization in ethyl acetate/acetone systems. Link

  • Imidazole Solubility Principles: Solubility of Imidazoles in Organic Solvents. ResearchGate.[2][3][4][11] (General grounding on imidazole solubility in chloroalkanes and alcohols). Link

  • Purification of Halogenated Imidazoles: Method for preparing and purifying olmesartan intermediate.[2][3][4] (CN Patent 102617542A).[2][3][4] Details recrystallization of related intermediates using alkane/ether mixtures. Link

  • Physicochemical Properties: PubChem Compound Summary for 2-Propylimidazole. (Structural analog data used for lipophilicity inference).[2][3][4] Link

Sources

Foundational

Targeting the Privileged Scaffold: A Technical Guide to the Biological Screening of 5-Bromo-2-Propyl-1H-Imidazole Derivatives

Executive Summary The molecule 5-bromo-2-propyl-1H-imidazole (and its tautomer, 4-bromo) represents a "privileged structure" in medicinal chemistry. It serves as the critical pharmacophore for the "sartan" class of antih...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 5-bromo-2-propyl-1H-imidazole (and its tautomer, 4-bromo) represents a "privileged structure" in medicinal chemistry. It serves as the critical pharmacophore for the "sartan" class of antihypertensives (most notably Olmesartan medoxomil ) and acts as a versatile building block for antimicrobial and anticancer agents.[1]

This guide moves beyond basic synthesis to focus on the biological validation of libraries derived from this scaffold. It addresses the specific challenges of screening imidazole derivatives—namely, solubility issues, pH-dependent ionization, and the necessity of distinguishing specific receptor binding (AT1) from non-specific membrane disruption (antimicrobial/cytotoxic effects).[1]

Part 1: The Scaffold & SAR Logic

Before screening, one must understand why this molecule is screened. The biological activity of 5-bromo-2-propyl-1H-imidazole derivatives hinges on two structural features:

  • The 2-Propyl Group (Lipophilic Anchor):

    • Function: Provides steric bulk and lipophilicity (logP modulation).[1]

    • Mechanism: In AT1 antagonists, this group occupies a specific hydrophobic pocket in the receptor.[1][2] In antimicrobials, it facilitates penetration of the bacterial cell wall.[1]

  • The 5-Bromo Moiety (Functional Handle):

    • Function: A halogen bond donor or a site for palladium-catalyzed cross-coupling (Suzuki/Sonogashira).[1]

    • Screening Implication: The bromine is rarely the final active motif; it is usually substituted with biphenyl tetrazoles (for hypertension) or aryl groups (for antimicrobial/anticancer activity).[1]

The Derivatization-to-Screening Pipeline

The following diagram illustrates the workflow from the core scaffold to specific biological assays.

G cluster_chem Chemical Functionalization cluster_screen Biological Screening Core 5-Bromo-2-Propyl-1H-Imidazole (Core Scaffold) N_Alk N-Alkylation (Biphenyl methyl) Core->N_Alk Target: Sartans C_Coup C-Coupling (Suzuki/Sonogashira) Core->C_Coup Target: Novel Bioactives AT1 Assay A: AT1 Receptor Binding (Hypertension) N_Alk->AT1 MTT Assay C: Cytotoxicity (MTT) (Safety Profile) N_Alk->MTT MIC Assay B: Antimicrobial (MIC) (Infection) C_Coup->MIC C_Coup->MTT Lead Lead AT1->Lead Hit Validation MIC->Lead

Figure 1: The strategic workflow transforming the 5-bromo-2-propyl-1H-imidazole core into targeted biological screens.

Part 2: Biological Screening Protocols[1]

Protocol A: AT1 Receptor Binding Assay (Radioligand Displacement)

Primary Application: Screening derivatives for antihypertensive potential (Sartan analogs).[1] Rationale: The 2-propyl-imidazole core is designed to mimic the C-terminal histidine of Angiotensin II. This assay measures the ability of your derivative to displace radiolabeled Angiotensin II from the AT1 receptor.[1]

Reagents & Setup
  • Source Tissue: Rat liver membranes or CHO cells stably expressing human AT1 receptor.[1]

  • Radioligand: [125I]-Sar1,Ile8-Angiotensin II (0.2 nM).[1]

  • Non-specific Control: 1 µM Unlabeled Angiotensin II or Losartan.[1]

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.2% BSA (critical to prevent imidazole sticking to plastic).

Step-by-Step Methodology
  • Preparation: Thaw membrane homogenates on ice. Dilute in assay buffer to achieve ~10–20 µg protein per well.[1]

  • Incubation:

    • In a 96-well plate, add 25 µL of Test Compound (concentrations: 10-10 to 10-5 M).

    • Add 25 µL of [125I]-Ligand.[1]

    • Add 150 µL of Membrane suspension.

    • Control Wells: Total Binding (Buffer + Ligand + Membrane) and Non-Specific Binding (Losartan + Ligand + Membrane).[1]

  • Equilibrium: Incubate for 60–90 minutes at 25°C . (Note: Imidazoles generally have slow off-rates; ensure equilibrium is reached).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold saline. Count radioactivity using a gamma counter.[1]

Expert Insight:

"Imidazoles are prone to 'sticky' non-specific binding.[1] If your IC50 curves are shallow (Hill slope < 0.8), you are likely seeing membrane partitioning rather than true receptor binding.[1] Always include 0.2% BSA in your buffer."

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Primary Application: Screening C5-substituted derivatives for broad-spectrum activity.[1] Rationale: The 2-propyl chain facilitates membrane insertion, while C5-modifications (e.g., Schiff bases, hydrazones) disrupt metabolic pathways.[1]

Experimental Design
  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).[1]

  • Control: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).[1]

  • Solvent: DMSO (Max final concentration < 1%).[1]

Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 108 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth.

  • Compound Dilution: Prepare serial 2-fold dilutions of the imidazole derivative in a 96-well plate (Range: 128 µg/mL down to 0.25 µg/mL).

  • Assay: Add 100 µL of diluted inoculum to 100 µL of compound solution.

  • Incubation: 37°C for 18–24 hours.

  • Readout:

    • MIC (Minimum Inhibitory Concentration): The lowest concentration with no visible growth.[1]

    • MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar. The lowest concentration yielding <5 colonies (99.9% kill).[1]

Data Presentation Table:

Compound IDR-Group (C5)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Core -Br>128 (Inactive)>128>128
Deriv-A -Biphenyl-Tetrazole>64>64>64
Deriv-B -Nitro-Phenyl4.016.08.0
Control Ciprofloxacin0.50.25N/A
Protocol C: Cytotoxicity & Selectivity (MTT Assay)

Primary Application: Determining the Selectivity Index (SI).[1] Rationale: Imidazoles can be generally cytotoxic.[1] You must prove your derivative kills bacteria/cancer cells at a much lower concentration than it kills healthy mammalian cells.[1]

Methodology
  • Cell Line: L929 (Mouse Fibroblasts) or HUVEC (Human Umbilical Vein Endothelial Cells).[1]

  • Seeding: 5,000 cells/well in DMEM + 10% FBS. Incubate 24h for attachment.

  • Treatment: Add compounds (0.1 – 100 µM) for 48 hours.

  • Development:

    • Add MTT reagent (5 mg/mL).[1] Incubate 4h.

    • Solubilize formazan crystals with DMSO.[1]

    • Read Absorbance at 570 nm.[1]

  • Calculation:

    
    
    
    • Target SI: >10 is considered a promising hit.[1]

Part 3: Data Interpretation & Hit Validation[1]

When analyzing 5-bromo-2-propyl-1H-imidazole derivatives, use the following logic tree to classify hits:

  • High AT1 Affinity (IC50 < 10 nM) + Low Cytotoxicity:

    • Verdict: Potential Antihypertensive (Sartan-like).[1]

    • Next Step: In vivo blood pressure model (SHR rats).[1]

  • High Antimicrobial (MIC < 4 µg/mL) + Low Cytotoxicity (SI > 10):

    • Verdict: Specific Antimicrobial.[1][3][4][5][6][7]

    • Next Step: Mechanism of action study (Membrane potential vs. DNA binding).[1]

  • High Antimicrobial + High Cytotoxicity:

    • Verdict: Non-specific membrane disruptor (Detergent effect).[1]

    • Action: Discard or modify the 2-propyl chain length (shorten to ethyl or methyl to reduce non-specific lipophilicity).

Mechanism of Action Visualization (Antimicrobial)[1]

MOA Compound Imidazole Derivative (Lipophilic Tail + C5 Pharmacophore) Membrane Bacterial Membrane Interaction Compound->Membrane 2-Propyl group facilitates entry Target Intracellular Target (e.g., CYP51 / DNA) Membrane->Target Translocation Death Cell Death (Bactericidal) Membrane->Death Disruption (High Conc.) Target->Death Inhibition (Low Conc.)

Figure 2: Dual mechanism potential of propyl-imidazole derivatives.[1] The propyl group aids entry, while the C5-substituent dictates specific target engagement.

References

  • Sircar, I., et al. (1993).[1] Nonpeptide Angiotensin II Receptor Antagonists. 2. Design, Synthesis, and Structure-Activity Relationships of 2-Alkyl-4-(1H-pyrrol-1-yl)-1H-imidazole Derivatives. Journal of Medicinal Chemistry, 36(16), 2253–2265.[1] Link

  • Duncia, J. V., et al. (1990).[1] The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of antihypertensive drugs.[1] Journal of Medicinal Chemistry, 33(5), 1312–1329.[1] Link

  • Al-Mohammed, N., et al. (2024).[1][6] Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.[1][6] Link[1][6]

  • Zhang, L., et al. (2014).[1] Discovery of Novel Imidazole Derivatives as Potent and Selective Inhibitors of Candida albicans CYP51.[1] ACS Medicinal Chemistry Letters, 5(2), 128–132.[1] Link[1]

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Link

Sources

Exploratory

Technical Guide: Therapeutic Potential &amp; Pharmacological Targets of 5-Bromo-2-propyl-1H-imidazole

[1] Executive Summary 5-bromo-2-propyl-1H-imidazole represents a distinct pharmacophore within the class of halogenated imidazole derivatives.[1] While often utilized as a chemical building block, its structural attribut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-bromo-2-propyl-1H-imidazole represents a distinct pharmacophore within the class of halogenated imidazole derivatives.[1] While often utilized as a chemical building block, its structural attributes—specifically the C2-propyl lipophilic tail and the C5-bromine electron-withdrawing group—position it as a potent candidate for enzyme inhibition, most notably against Dopamine Beta-Hydroxylase (DBH) .[1]

This guide analyzes the molecule's potential as a therapeutic agent for modulating sympathetic nervous system tone, treating hypertension, and managing addiction disorders.[1] It provides a self-validating experimental framework for assessing its efficacy.[1]

Part 1: Chemical Identity & Pharmacophore Analysis[1]

The therapeutic utility of 5-bromo-2-propyl-1H-imidazole is dictated by its Structure-Activity Relationship (SAR).[1] Unlike generic imidazoles, this specific substitution pattern optimizes it for metalloenzyme binding.[1]

FeatureChemical MoietyPharmacological Function
Metal Binding Imidazole Ring (N3)Coordinates with the Copper (Cu²⁺) cofactor in the active site of DBH.[1]
Steric Fit 2-Propyl GroupOccupies the hydrophobic pocket of the enzyme, increasing binding affinity over methyl-substituted analogs.[1]
Metabolic Stability 5-Bromo GroupBlocks metabolic oxidation at the C5 position and increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.[1]

Molecular Data:

  • Formula: C₆H₉BrN₂[1]

  • Molecular Weight: 189.05 g/mol [1]

  • Predicted Target: Copper-dependent monooxygenases (Primary: DBH).[1]

Part 2: Primary Therapeutic Target: Dopamine Beta-Hydroxylase (DBH)[1]

Mechanism of Action

The primary therapeutic target is Dopamine Beta-Hydroxylase (DBH) , the enzyme responsible for converting Dopamine into Norepinephrine.[1][2][3][4]

5-bromo-2-propyl-1H-imidazole acts as a competitive inhibitor or reversible chelator .[1]

  • Binding: The imidazole nitrogen coordinates with the active site Copper (Cu_A and Cu_B) centers of DBH.[1]

  • Blockade: The 2-propyl chain sterically hinders the entry of the natural substrate (Dopamine).[1]

  • Outcome: This inhibition reduces the synthesis of Norepinephrine (sympathetic driver) while causing a compensatory increase in Dopamine (reward/relaxation signal).[1]

Signaling Pathway Visualization

The following diagram illustrates the catecholamine biosynthesis pathway and the specific blockade point of the molecule.[1]

CatecholaminePathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA TH Dopamine Dopamine (Vasodilation/Reward) DOPA->Dopamine AADC NE Norepinephrine (Vasoconstriction/Stress) Dopamine->NE DBH Epi Epinephrine NE->Epi PNMT TH Tyrosine Hydroxylase AADC Aromatic L-amino acid decarboxylase DBH Dopamine Beta-Hydroxylase (Cu++ Dependent) PNMT PNMT Inhibitor 5-bromo-2-propyl-1H-imidazole Inhibitor->DBH Inhibits (Chelation)

Caption: Blockade of DBH by 5-bromo-2-propyl-1H-imidazole prevents conversion of Dopamine to Norepinephrine, modulating sympathetic tone.[1]

Part 3: Therapeutic Indications[1]

Based on the mechanism of DBH inhibition, this molecule holds potential in three specific clinical areas:

Hypertension & Congestive Heart Failure (CHF)[1]
  • Rationale: In CHF, chronic sympathetic overactivation leads to vasoconstriction and cardiac remodeling.[1]

  • Effect: By inhibiting DBH, the molecule reduces circulating norepinephrine levels, lowering peripheral vascular resistance and cardiac workload.[1]

  • Advantage: Unlike beta-blockers, DBH inhibitors do not directly depress cardiac contractility.[1]

Post-Traumatic Stress Disorder (PTSD) & Anxiety[1]
  • Rationale: PTSD is characterized by hyper-adrenergic states (excess norepinephrine) and fear memory consolidation.[1]

  • Effect: Reducing norepinephrine dampens the "fight or flight" response, while the modest increase in dopamine may improve mood regulation.[1]

Addiction Medicine (Cocaine/Alcohol)[1]
  • Rationale: Cocaine abuse leads to a surge in dopamine, followed by a crash and norepinephrine-driven craving/anxiety.[1]

  • Effect: DBH inhibition blunts the norepinephrine spike associated with drug-seeking stress and relapse, potentially smoothing the withdrawal phase.[1]

Part 4: Experimental Validation Protocol

To validate 5-bromo-2-propyl-1H-imidazole as a DBH inhibitor, the following in vitro enzymatic assay is recommended. This protocol uses tyramine as a substrate surrogate for safety and stability.[1]

Protocol: Spectrophotometric DBH Inhibition Assay

Objective: Determine the IC50 of 5-bromo-2-propyl-1H-imidazole against purified DBH.

Reagents:

  • Purified DBH (from bovine adrenal medulla).[1]

  • Substrate: Tyramine (10 mM).[1]

  • Cofactor: Ascorbate (10 mM).[1]

  • Catalase (to degrade H2O2 byproduct).[1]

  • Inhibitor: 5-bromo-2-propyl-1H-imidazole (dissolved in DMSO).[1]

Workflow:

  • Preparation: Dilute inhibitor serially (0.1 nM to 100 µM) in reaction buffer (pH 5.0 Acetate).

  • Incubation: Mix Enzyme + Inhibitor + Catalase. Incubate at 37°C for 10 mins to allow equilibrium binding.

  • Initiation: Add Tyramine and Ascorbate to start the reaction.[1]

  • Reaction: The enzyme converts Tyramine → Octopamine.[1]

  • Termination: Stop reaction after 20 mins using 200 µL of 3M Trichloroacetic acid (TCA).

  • Quantification: Oxidize Octopamine using Sodium Periodate (NaIO4) to form p-hydroxybenzaldehyde, which absorbs at 330 nm .[1]

Experimental Logic Diagram:

AssayWorkflow Step1 1. Pre-Incubation (Enzyme + Inhibitor) Step2 2. Initiation (+ Tyramine/Ascorbate) Step1->Step2 Step3 3. Conversion (Tyramine -> Octopamine) Step2->Step3 Step4 4. Termination (+ TCA) Step3->Step4 Step5 5. Oxidation (+ NaIO4) Step4->Step5 Step6 6. Detection (Absorbance @ 330nm) Step5->Step6 Control Control: No Inhibitor (Max Absorbance) Control->Step6 Compare

Caption: Step-by-step spectrophotometric workflow for validating DBH inhibition efficacy.

Part 5: Synthesis & Quality Control[1]

For researchers requiring high-purity material for biological assays, the synthesis typically follows the halogenation of the alkyl-imidazole precursor.[1]

Synthetic Route:

  • Starting Material: 2-propyl-1H-imidazole.[1]

  • Reagent: N-Bromosuccinimide (NBS) in Acetonitrile or CHCl3.

  • Condition: 0°C to Room Temperature, protected from light.

  • Purification: Column chromatography (EtOAc/Hexane) is critical to remove di-bromo byproducts which are cytotoxic.[1]

QC Specification:

  • Purity: >98% (HPLC).

  • Identity: 1H-NMR must show loss of the C5 proton signal.[1]

  • Solubility: Soluble in DMSO (up to 50 mM); sparingly soluble in water.[1]

References

  • Dopamine Beta-Hydroxylase Function: Rush, R. A., & Geffen, L. B. (1980).[1] Dopamine beta-hydroxylase in health and disease. Critical Reviews in Clinical Laboratory Sciences. Link

  • Imidazole SAR in DBH Inhibition: Kruse, L. I., et al. (1987).[1] Multisubstrate inhibitors of dopamine beta-hydroxylase.[1] 2. Structure-activity relationships at the phenethylamine binding site.[1] Journal of Medicinal Chemistry. Link

  • Chemical Identity: Sigma-Aldrich.[1] (n.d.). 5-Bromo-2-propyl-1H-imidazole Product Entry. Merck KGaA.[1] Link[1]

  • DBH as a Target for Addiction: Haile, C. N., et al. (2012).[1] The dopamine β-hydroxylase inhibitor nepicastat reduces ‘priming’-induced reinstatement of cocaine seeking in rats.[1] Psychopharmacology. Link

  • General Imidazole Pharmacology: Zhang, L., et al. (2014).[1] Imidazole derivatives as potential therapeutic agents.[1][5][6][7][8][9] Medicinal Chemistry Research. Link[1]

Sources

Foundational

5-bromo-2-propyl-1H-imidazole as a heterocyclic building block.

Topic: 5-bromo-2-propyl-1H-imidazole as a Heterocyclic Building Block Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Optimizing the Imidazole Scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-bromo-2-propyl-1H-imidazole as a Heterocyclic Building Block Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Optimizing the Imidazole Scaffold for Next-Generation Therapeutics

Executive Summary

5-bromo-2-propyl-1H-imidazole (CAS: 1268334-93-5) represents a critical "pivot point" in heterocyclic chemistry, particularly within the synthesis of Angiotensin II receptor antagonists (sartans) and novel kinase inhibitors.[1] Unlike its chlorinated analogs, the brominated variant offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling more complex architectural modifications at the C4/C5 positions. This guide provides a rigorous analysis of its synthesis, regioselective alkylation dynamics, and application in high-value medicinal chemistry workflows.

Part 1: Synthesis & Manufacturing Architecture[2]

The synthesis of 5-bromo-2-propyl-1H-imidazole is fundamentally an electrophilic aromatic substitution.[1] However, the process is governed by the amphoteric nature of the imidazole ring. The most robust industrial and laboratory-scale route utilizes N-bromosuccinimide (NBS) due to its controlled release of electrophilic bromine, minimizing poly-brominated byproducts.

The Tautomeric Equilibrium

In its unsubstituted state, the molecule exists in rapid equilibrium between the 4-bromo and 5-bromo tautomers. For the sake of nomenclature in this guide, we refer to the parent structure as 4(5)-bromo-2-propylimidazole . The distinction becomes chemically fixed only upon N-alkylation.

Graphviz Diagram: Synthesis & Tautomerism

SynthesisPath Start 2-Propylimidazole (Precursor) Inter Bromonium Ion Intermediate Start->Inter Electrophilic Attack Reagent NBS (1.05 eq) Solvent: DMF/CH3CN Temp: 0°C to RT Reagent->Inter Product 4(5)-Bromo-2-propylimidazole (Tautomeric Mixture) Inter->Product Deprotonation (-HBr) Product->Product Rapid 1,5-H Shift

Figure 1: Electrophilic bromination pathway via NBS, highlighting the resulting tautomeric equilibrium common to 1H-imidazoles.

Part 2: Chemical Reactivity & Regiocontrol[3]

The utility of this building block hinges on the regioselectivity of N-alkylation . This is the single most critical parameter in drug design when using this scaffold.

The Regioselectivity Paradox

When alkylating 4(5)-bromo-2-propylimidazole (e.g., with a biphenyl methyl halide for sartan synthesis), two products are theoretically possible. However, steric factors heavily bias the reaction.

  • Steric Hindrance: The bromine atom is significantly larger than a hydrogen atom (Van der Waals radius: 1.85 Å vs. 1.20 Å).

  • The Outcome: Alkylation preferentially occurs at the nitrogen atom distal (furthest) from the bulky bromine substituent.

    • Major Product: 1-alkyl-4-bromo-2-propylimidazole.[1]

    • Minor Product: 1-alkyl-5-bromo-2-propylimidazole.[1]

This inherent bias is advantageous if the target molecule requires a 4-bromo substituent (for subsequent coupling). If the 5-bromo isomer is required, protecting group strategies (e.g., Trityl protection) or specific solvent effects must be employed to invert this selectivity.

Graphviz Diagram: Regioselective Alkylation Logic

RegioSelectivity Substrate 4(5)-Bromo-2-propylimidazole (Tautomer) Reagent Alkyl Halide (R-X) Base: K2CO3 / Cs2CO3 Substrate->Reagent PathwayA Path A: Attack at N1 (Proximal to Br) High Steric Clash Reagent->PathwayA PathwayB Path B: Attack at N3 (Distal to Br) Low Steric Hindrance Reagent->PathwayB ProductA 1-Alkyl-5-bromo-2-propylimidazole (Minor Isomer <10%) PathwayA->ProductA ProductB 1-Alkyl-4-bromo-2-propylimidazole (Major Isomer >90%) PathwayB->ProductB

Figure 2: Steric control mechanism dictating the formation of the 1,4-isomer as the major product during N-alkylation.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 4(5)-Bromo-2-propylimidazole

For laboratory scale (10-50g batch)

Reagents:

  • 2-Propylimidazole (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF (Dry)

  • Quench: 10% Na2S2O3 (aq)

Methodology:

  • Dissolution: Dissolve 2-propylimidazole in anhydrous ACN (0.5 M concentration) in a round-bottom flask under N2 atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Add NBS portion-wise over 30 minutes. Note: Rapid addition can lead to dibromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate.

  • Wash: Wash with 10% Na2S2O3 (to remove free bromine) followed by water and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required.

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Functionalizing the C-Br bond after N-alkylation.[1]

Reagents:

  • 1-Alkyl-4-bromo-2-propylimidazole (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 eq)

  • Solvent: Dioxane/Water (4:1)

Methodology:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen inhibits the Pd cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 quickly and seal the vessel.

  • Heating: Heat to 90°C for 12 hours.

  • Extraction: Cool, dilute with water, and extract with DCM.

  • Isolation: Dry over MgSO4 and concentrate. Purify via silica gel chromatography.

Part 4: Advanced Applications in Drug Discovery

The 5-bromo-2-propyl-1H-imidazole scaffold is not merely a precursor; it is a "diversity handle."[1]

  • Sartan Synthesis: While Losartan utilizes a chloro-imidazole, the bromo-analog is often used in research phases to facilitate easier coupling of the biphenyl tetrazole tail via Suzuki chemistry, avoiding the harsher conditions required for Grignard couplings often used with chloro-analogs.

  • Kinase Inhibitors: The C4/C5 positions of imidazole are privileged sites for H-bonding interactions within the ATP-binding pockets of kinases (e.g., p38 MAP kinase). The bromine allows for the modular attachment of solubilizing groups or lipophilic tails to tune potency.

  • Metal-Organic Frameworks (MOFs): 2-propylimidazoles are used as linkers in zeolitic imidazolate frameworks (ZIFs). The bromine substituent allows for post-synthetic modification (PSM) of the MOF pore environment.

Part 5: References

  • Synthesis & Properties:

    • GuideChem. (2025).[2][3][4] "Synthesis of 4-Bromo-1H-imidazole derivatives." Link

    • BenchChem.[2] (2025).[2][3][4] "5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid: Structure and Acidity." Link

  • Regioselectivity Mechanisms:

    • Beilstein Journal of Organic Chemistry. (2024).[5][6][7] "Regioselective alkylation of 5-bromo-1H-indazole and imidazole analogs." Link

    • Organic Chemistry Portal. (2009).[6] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles." Link

  • Medicinal Chemistry Applications:

    • Journal of Pharmaceutical Sciences. (2017). "Overview on Synthesis and Biological Activities of Imidazole." Link

    • NIH/PubMed. (2019).[5][8] "One-Pot NBS-Promoted Synthesis of Imidazoles." Link

  • Patent Literature:

    • Google Patents. (2020).[8] "CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole."[1][9] Link

Sources

Exploratory

The Imidazole Scaffold: From 19th Century Dyestuffs to 21st Century Precision Medicine

Part 1: The Chemical Genesis The history of the imidazole ring is a testament to the evolution of chemical synthesis itself. While the heterocycle is now ubiquitous in biological systems (histidine, histamine, purines),...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Chemical Genesis

The history of the imidazole ring is a testament to the evolution of chemical synthesis itself. While the heterocycle is now ubiquitous in biological systems (histidine, histamine, purines), its laboratory genesis predates the understanding of its biological significance.

The Debus-Radziszewski Era (1858–1882)

The first synthesis of imidazole was reported by Heinrich Debus in 1858. He reacted glyoxal and formaldehyde in the presence of ammonia to yield a compound he termed "glyoxaline."[1] This method, later refined by Bronisław Radziszewski in 1882 to include various 1,2-dicarbonyls and aldehydes, established the first reliable route to the imidazole core.

The Fundamental Challenge: Tautomerism A critical property defined early on was the amphoteric nature and rapid tautomerism of the imidazole ring. In unsubstituted or 4(5)-monosubstituted imidazoles, the hydrogen on the pyrrole-type nitrogen (N1) rapidly migrates to the pyridine-type nitrogen (N3).

  • N-H Acidity (pKa ~14.5): Allows deprotonation to form the imidazolide anion.

  • Conjugate Acid (pKa ~7.0): Allows protonation to form the imidazolium cation.

  • Consequence: 4-substituted and 5-substituted imidazoles are often chemically equivalent in solution unless the nitrogen is protected or substituted.

Part 2: The Pharmacological Revolution

The transition of imidazole from a chemical curiosity to a "privileged structure" in drug discovery is defined by two major waves: the rational design of H2 antagonists and the discovery of azole antifungals.

Case Study: The Rational Design of Cimetidine

The development of Cimetidine (Tagamet) by Sir James Black and the SK&F team in the 1970s is the archetype of rational drug design. The team sought to block the H2 histamine receptor to treat peptic ulcers.

The Logic of Tautomer Control:

  • Lead: Histamine (Agonist).

  • Modification: Extension of the side chain to remove agonist activity.

  • Breakthrough: The team realized that the tautomeric preference of the imidazole ring was critical for receptor binding.

    • Histamine prefers the N-tau (N3-H) tautomer.

    • Burimamide (early antagonist) had mixed tautomers.

    • Metiamide/Cimetidine:[1] Adding an electron-releasing methyl group at C5 and an electron-withdrawing sulfur/cyanoguanidine in the side chain forced the imidazole into the N-tau tautomer, mimicking the receptor-bound state of histamine but preventing activation.

Cimetidine_Evolution Histamine Histamine (Natural Agonist) N-tau Tautomer Preferred Guanyl N-Guanylhistamine (Partial Agonist) Histamine->Guanyl Chain Extension Burimamide Burimamide (First Antagonist) Low Potency Guanyl->Burimamide Side Chain Modification Metiamide Metiamide (Potent, Toxic) Thiourea Group Burimamide->Metiamide C5-Methyl Addition (Tautomer Fixing) Cimetidine Cimetidine (Blockbuster) Cyanoguanidine Isostere C5-Methyl for Tautomer Control Metiamide->Cimetidine Bioisosteric Replacement (S -> N-CN)

Figure 1: The rational evolution of Cimetidine, highlighting the critical role of C5-methylation in fixing the imidazole tautomer.

The Azole Antifungals

Simultaneously, the discovery that N-substituted imidazoles could inhibit ergosterol synthesis revolutionized antifungal therapy.[2]

  • Mechanism: The unhindered N3 nitrogen of the imidazole ring coordinates axially to the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51).

  • Key Drugs: Clotrimazole, Miconazole, Ketoconazole.[3]

Part 3: Synthetic Architecture

Modern drug discovery demands regioselective access to multisubstituted imidazoles.

The Van Leusen Imidazole Synthesis

Developed in 1977, this reaction is the gold standard for synthesizing 1,4,5-trisubstituted imidazoles. It utilizes Tosylmethyl Isocyanide (TosMIC) as a C-N-C synthon.[1][4][5]

  • Mechanism: A formal [3+2] cycloaddition between the deprotonated TosMIC and an aldimine (formed in situ or pre-formed).

  • Regiochemistry: The tosyl group acts as a leaving group during the aromatization step, ensuring precise substitution patterns.

VanLeusen_Mechanism TosMIC TosMIC (Tosylmethyl Isocyanide) Intermediate1 Step 1: Base-Induced Addition (C-C Bond Formation) TosMIC->Intermediate1 Aldimine Aldimine (R-CH=N-R') Aldimine->Intermediate1 Cyclization Step 2: 5-endo-dig Cyclization (Ring Closure) Intermediate1->Cyclization Elimination Step 3: Elimination of TosOH (Aromatization) Cyclization->Elimination Product 1,4,5-Trisubstituted Imidazole Elimination->Product

Figure 2: Mechanistic pathway of the Van Leusen synthesis. The elimination of the tosyl group is the driving force for aromatization.

Modern Frontier: C-H Activation

Traditional cross-coupling (Suzuki/Stille) requires pre-functionalized halides. Modern C-H activation allows direct arylation of the imidazole ring.

  • C5-Arylation: Favored by Palladium catalysis (Pd(OAc)2) due to the electrophilic nature of the C5 position.

  • C2-Arylation: Favored by Nickel or Copper catalysis, often utilizing an acidity-based mechanism (C2-H is the most acidic proton, pKa ~32 in DMSO).

Part 4: Technical Protocols

Protocol A: Van Leusen Synthesis (1,4,5-Trisubstituted Imidazole)

Target: Synthesis of 1-benzyl-5-phenyl-1H-imidazole-4-carboxylic acid ethyl ester. Reference: Adapted from J. Org.[6][7] Chem. 1977, 42, 1153.[7]

Reagents:

  • Ethyl isocyanoacetate (Alternative to TosMIC for ester products) or TosMIC (for aryl).

  • Benzaldehyde (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Potassium Carbonate (K2CO3) or t-BuOK.

  • Solvent: DMF or Methanol.

Workflow:

  • Imine Formation: Dissolve benzaldehyde (10 mmol) and benzylamine (10 mmol) in MeOH (20 mL). Stir at RT for 30 min. (Imine formation is indicated by slight exotherm).

  • Cycloaddition: Add TosMIC (11 mmol) and K2CO3 (20 mmol) to the reaction mixture.

  • Reflux: Heat the suspension to reflux (65°C) for 3–5 hours. Monitor by TLC (disappearance of TosMIC).

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc/Water. Wash organic layer with brine, dry over Na2SO4.[4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Ni-Catalyzed Regioselective C2-Arylation

Target: Direct C2-arylation of 1-methylimidazole with chlorobenzene. Reference:Chem. Sci.[1] 2015, 6, 5885.

System: Ni(OTf)2 / dcype ligand.[8][9]

Workflow:

  • Glovebox Setup: In a N2-filled glovebox, charge a reaction tube with:

    • 1-Methylimidazole (0.4 mmol)

    • Chlorobenzene (0.6 mmol, 1.5 equiv)

    • Ni(OTf)2 (10 mol%)[8]

    • dcype (1,2-bis(dicyclohexylphosphino)ethane) (12 mol%)

    • K3PO4 (3.0 equiv)[8]

    • Solvent: t-Amyl alcohol (1.6 mL)

  • Reaction: Seal the tube and heat to 110°C for 24 hours.

  • Workup: Cool to RT. Filter through a celite pad, washing with EtOAc.

  • Analysis: The crude mixture typically shows >90% regioselectivity for the C2-arylated product over C5.

Part 5: Data Summary

Table 1: Physicochemical Properties of the Imidazole Core

PropertyValueSignificance in Drug Design
pKa (N-H) 14.5Very weak acid; forms salts with strong bases (NaH, BuLi).
pKa (Conj. Acid) 6.95 - 7.1Physiologically relevant buffer; can exist as neutral or cationic at pH 7.4.
Dipole Moment ~3.8 DHighly polar; contributes to water solubility.
H-Bond Donor N1-HCritical for receptor binding (e.g., His residues in proteins).
H-Bond Acceptor N3Critical for metal coordination (e.g., Heme-Fe in CYP450).

Table 2: Regioselectivity in Electrophilic Substitution

PositionReactivityMechanism Note
C2 Low (Electrophilic) / High (Lithiation)C2 is the most acidic proton; preferred site for lithiation/C-H activation.
C4 HighPreferred site for nitration/halogenation in neutral media.
C5 HighTautomerically equivalent to C4 in unsubstituted imidazoles.

References

  • Debus, H. (1858).[1] "Ueber die Darstellung des Glyoxalins aus Glyoxal, und Ammoniak." Annalen der Chemie und Pharmacie, 107(2), 199–208. Link

  • Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature, 236, 385–390. Link

  • Van Leusen, A. M., et al. (1977).[7][10] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[7] Journal of Organic Chemistry, 42(7), 1153–1159. Link

  • Muto, K., et al. (2015).[8] "C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation." Chemical Science, 6, 5885-5890. Link

  • Shabalin, D. A., & Camp, J. E. (2020). "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, 18, 3950-3964. Link

Sources

Foundational

Decoding the Halogenated Scaffold: A Technical Guide to Structure Elucidation of Novel Bromo-Imidazoles

Introduction: The Marine Pharmacophore Challenge Bromo-imidazole alkaloids, typified by the marine natural product Oroidin and its derivatives (e.g., Ageliferin), represent a privileged scaffold in drug discovery. These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Marine Pharmacophore Challenge

Bromo-imidazole alkaloids, typified by the marine natural product Oroidin and its derivatives (e.g., Ageliferin), represent a privileged scaffold in drug discovery. These compounds exhibit potent biological activities, ranging from kinase inhibition to biofilm disruption. However, for the medicinal chemist and structural biologist, they present a unique set of elucidation challenges.

The core difficulty lies in the convergence of two chemical phenomena: annular tautomerism of the imidazole ring and the regiochemical ambiguity of halogenation. Distinguishing between a 4-bromo, 5-bromo, or 4,5-dibromo isomer requires a rigorous, multi-modal analytical strategy that transcends standard proton NMR.

This guide outlines a self-validating workflow for the structural elucidation of novel bromo-imidazoles, synthesizing High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) techniques, and computational verification.

Phase 1: Isotopic Fingerprinting (HRMS)

Before assessing connectivity, the exact halogenation state must be established. Unlike chlorine, which has a 3:1 isotope ratio, bromine possesses two stable isotopes,


 and 

, in a nearly 1:1 natural abundance (50.69% vs 49.31%). This unique property creates a diagnostic "isotopic envelope" in the mass spectrum.[1]
The A+2 Signature

In High-Resolution Mass Spectrometry (HRMS), the presence of bromine is immediately visible in the molecular ion cluster.

Table 1: Diagnostic Bromine Isotope Patterns

Halogenation StateIon Cluster Pattern (

)
Intensity Ratio (Approx.)[2]Diagnostic Feature
Mono-bromo (

)

,

1 : 1"Twin Towers" of equal height
Di-bromo (

)

,

,

1 : 2 : 1Triplet with dominant center peak
Tri-bromo (

)

,

,

,

1 : 3 : 3 : 1Quartet pattern
Experimental Insight

Do not rely solely on the parent ion. Fragmentation ions (daughter scans) must retain the bromine isotope pattern if the halogen is attached to the fragment. If a fragment loses the isotope pattern, the bromine has been cleaved.

MS_Workflow Sample Crude/Pure Compound Ionization ESI/APCI Ionization Sample->Ionization Pattern Isotope Pattern Analysis Ionization->Pattern Mono 1:1 Ratio (Mono-bromo) Pattern->Mono Twin Peaks Di 1:2:1 Ratio (Di-bromo) Pattern->Di Triplet Fragment MS/MS Fragmentation Mono->Fragment Di->Fragment Loc Localization of Br (Fragment Analysis) Fragment->Loc

Figure 1: Mass Spectrometry workflow for determining bromination state.

Phase 2: The Regiochemical Puzzle (NMR Spectroscopy)

The most common error in bromo-imidazole elucidation is the misassignment of the 4- vs. 5-position. In unsubstituted imidazoles (


-H), these positions are chemically equivalent due to rapid annular tautomerism (proton hopping between 

and

). However, in

-substituted derivatives (e.g.,

-methyl,

-benzyl), this symmetry is broken, and regiochemistry becomes fixed.
Tautomerism and Solvent Selection

In non-polar solvents like


, the NH proton exchange is often fast on the NMR timescale, leading to broad or averaged signals for C4/C5.
  • Protocol: Always acquire spectra in DMSO-

    
     . The strong hydrogen-bonding capability of DMSO slows the proton exchange, often resolving distinct tautomers or sharpening the C4/C5 signals.
    
The "Vanishing Proton" Effect

Substitution of a proton with bromine results in the loss of a signal in the aromatic region (


 ppm).
  • 4,5-Dibromo-imidazole: Shows no carbon-bound aromatic protons. Only the NH signal (if present) remains.

  • Monobromo-imidazole: Shows one remaining CH signal. The chemical shift of this proton is critical. A proton at C2 is typically downfield (

    
     ppm) compared to C4/C5 (
    
    
    
    ppm), but bromine's electronegativity and the heavy atom effect can alter these shifts.
HMBC: The Definitive Solver

For


-substituted imidazoles, Heteronuclear Multiple Bond Correlation (HMBC)  is the primary tool for assigning regiochemistry.
  • The Logic:

    • The

      
      -substituent protons (e.g., 
      
      
      
      ) will show a strong 3-bond correlation (
      
      
      ) to C2 and C5 .
    • They will NOT typically couple to C4 (which is 4 bonds away).

    • Therefore, if you observe a carbon signal that correlates to the

      
      -methyl group, it is either C2 or C5. C2 is usually distinctively downfield (
      
      
      
      ppm). The remaining signal is C5.[1]
    • If the C5 signal has a direct HSQC correlation to a proton, the compound is 4-bromo-imidazole (proton is at C5).

    • If the C5 signal is quaternary (no HSQC), the compound is 5-bromo-imidazole (bromine is at C5).

NMR_Logic Start N-Substituted Bromo-Imidazole HMBC Run HMBC (Focus: N-R protons) Start->HMBC Corr Identify Correlations from N-R protons HMBC->Corr C2 Correlation to C2 (Downfield ~135-140 ppm) Corr->C2 C5 Correlation to C5 (Upfield ~115-130 ppm) Corr->C5 CheckHSQC Check HSQC on C5 C5->CheckHSQC HasH HSQC Crosspeak Present (C5-H exists) CheckHSQC->HasH NoH No HSQC Crosspeak (C5 is Quaternary) CheckHSQC->NoH Res1 Conclusion: 4-Bromo Isomer HasH->Res1 Res2 Conclusion: 5-Bromo Isomer NoH->Res2

Figure 2: HMBC-driven decision tree for assigning regiochemistry in N-substituted imidazoles.

Phase 3: Advanced Confirmation (X-Ray & Computational)

When NMR signals are ambiguous (e.g., in fluxional systems or severe signal overlap), advanced methods are required.

X-Ray Crystallography

This is the "gold standard." Bromo-imidazoles often crystallize well due to the heavy bromine atom, which facilitates phase determination in X-ray diffraction (anomalous scattering).

  • Protocol: Attempt crystallization using slow evaporation from mixed solvent systems (e.g., Methanol/Dichloromethane or Acetone/Hexane).

DFT-GIAO Calculation

If crystallization fails, Density Functional Theory (DFT) calculations of NMR chemical shifts can validate the structure.

  • Method: Optimize geometries of candidate regioisomers (4-Br vs 5-Br) at the B3LYP/6-31G(d,p) level. Calculate shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Validation: Compare experimental

    
     values with calculated values. The isomer with the lowest Mean Absolute Error (MAE) is the correct structure.
    

Phase 4: The Integrated Elucidation Workflow

To ensure scientific integrity and reproducibility, follow this step-by-step protocol.

  • Isolation: Purify the compound to >95% purity (HPLC). Impurities can mimic tautomers.

  • MS Screening: Acquire ESI-HRMS. Confirm the presence of bromine via the 1:1 (

    
    ) or 1:2:1 (
    
    
    
    ) pattern.
  • Solvent Check: Dissolve ~5-10 mg in DMSO-

    
     . Avoid 
    
    
    
    to prevent tautomeric broadening.
  • 1D NMR Acquisition: Run

    
     (64 scans) and 
    
    
    
    (1024 scans). Look for the "vanishing proton."
  • 2D NMR Mapping:

    • HSQC: Identify all C-H pairs.

    • HMBC: Establish connectivity from the

      
      -substituent to the ring carbons. Use the decision tree (Figure 2) to assign the bromine position.
      
    • NOESY: If

      
      -substitution is bulky, look for spatial proximity (NOE) between the 
      
      
      
      -group and the C5 proton (if present).
  • Final Verification: If the structure remains ambiguous, derivatize the imidazole (e.g., N-methylation) to lock the tautomer and repeat NMR, or proceed to X-ray crystallography.

Integrated_Workflow Synth Synthesis/Isolation MS HRMS (Isotopes) Synth->MS NMR NMR (DMSO-d6) 1D + 2D MS->NMR Decision Ambiguous? NMR->Decision DFT DFT-GIAO Calculation Decision->DFT Yes Xray X-Ray Crystallography Decision->Xray Yes Final Structure Confirmed Decision->Final No DFT->Final Xray->Final

Figure 3: Integrated workflow for total structure elucidation.

References

  • Vertex AI Search. (2025).[2] Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. National Institutes of Health. 3

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns. 4

  • Save My Exams. (2025). Mass Spectrometry: The M+1 & M+2 Peaks and Halogen Patterns. 2

  • National Institutes of Health (PMC). (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. 5

  • ACD/Labs. (2018). Oroidin Structure Elucidation: Case Study of a Bromopyrrole Alkaloid. 6

  • BenchChem. (2025). Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis: A Comparative Guide. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Optimization of Suzuki-Miyaura Coupling for 5-Bromo-2-propyl-1H-imidazole

Executive Summary The Suzuki-Miyaura cross-coupling of 5-bromo-2-propyl-1H-imidazole presents a specific set of challenges distinct from standard aryl couplings. The primary obstacle is the amphoteric nature of the imida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 5-bromo-2-propyl-1H-imidazole presents a specific set of challenges distinct from standard aryl couplings. The primary obstacle is the amphoteric nature of the imidazole ring: the free secondary amine (N-H) is acidic (


), while the pyridine-like nitrogen (N3) is basic and capable of strong coordination to palladium.

This coordination often leads to catalyst sequestration , where the substrate acts as a ligand, displacing phosphines and arresting the catalytic cycle. Furthermore, the substrate exists as a tautomeric mixture (4-bromo vs. 5-bromo), complicating analytical monitoring.

This guide outlines two validated protocols:

  • Route A (The "Gold Standard"): SEM-protection strategy for maximum yield, scalability, and purification ease.

  • Route B (The "Direct" Method): Ligand-accelerated protocol for high-throughput screening (HTS) or when protecting group chemistry is precluded.

Mechanistic Insight: The Poisoning Trap

Understanding why standard conditions fail is crucial for troubleshooting. In unprotected imidazoles, the basic Nitrogen (N3) competes with the phosphine ligand for the Pd(II) center after oxidative addition.

Diagram 1: Catalytic Cycle & Inhibition Pathway

The following diagram illustrates the productive cycle versus the "Dead-End" complex formation caused by imidazole coordination.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-Imid Coordination Substrate Coordination (N-Pd Complex) OxAdd->Coordination + Free Imidazole N TransMet Transmetalation (Base/Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base DeadEnd DEAD END: Catalyst Poisoning Coordination->DeadEnd Stable Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0)

Caption: The "Dead End" pathway (red) shows how the basic imidazole nitrogen sequesters the catalyst, preventing transmetalation.

Protocol A: The SEM-Protection Strategy (Recommended)

This route is preferred for scale-up (>1g) and when high purity is required. The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is chosen because it is stable to basic Suzuki conditions but easily removed with acid or fluoride.

Expert Insight: Tautomeric Convergence

Protection of 5-bromo-2-propylimidazole yields a mixture of regioisomers (1-SEM-5-bromo and 1-SEM-4-bromo). Do not separate these. Upon Suzuki coupling and subsequent deprotection, both isomers converge to the same final product (4/5-aryl-2-propylimidazole) due to tautomeric equilibrium.

Step 1: SEM Protection[1][2]
  • Reagents: NaH (60% dispersion), SEM-Cl, DMF (anhydrous).

  • Procedure:

    • Cool a solution of 5-bromo-2-propyl-1H-imidazole (1.0 equiv) in DMF (0.5 M) to 0 °C.

    • Carefully add NaH (1.2 equiv) portion-wise. (Caution:

      
       gas evolution). Stir for 30 min.
      
    • Add SEM-Cl (1.1 equiv) dropwise.

    • Warm to RT and stir for 2 hours.

    • Workup: Quench with water, extract with EtOAc. The crude oil (mixture of isomers) is used directly.

Step 2: Suzuki Coupling[3]
  • Catalyst:

    
     is robust and resists dehalogenation better than 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1) is critical. The water dissolves the inorganic base, ensuring efficient transmetalation.

ReagentEquivalentsRole
SEM-Protected Imidazole1.0Electrophile
Aryl Boronic Acid1.2 - 1.5Nucleophile

(Tribasic)
3.0Base (Activator)

0.05 (5 mol%)Catalyst
Dioxane /

(4:[1]1)
0.2 MSolvent System

Procedure:

  • Charge flask with Protected Imidazole, Boronic Acid, Base, and Catalyst.[1]

  • Evacuate and backfill with

    
     (3 cycles).[1]
    
  • Add degassed Dioxane/Water.

  • Heat to 90 °C for 4–12 hours.

  • Monitor: LCMS will show conversion of the SEM-intermediate.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 3: Deprotection[5]
  • Method A (Acidic - Standard): Treat with 4M HCl in Dioxane or EtOH at 60 °C for 2-4 hours.

  • Method B (Fluoride - Acid Sensitive): Treat with TBAF (1M in THF) and ethylene diamine (scavenger) at 70 °C.

Protocol B: Direct Coupling (Ligand-Accelerated)

If protection is not feasible, you must use electron-rich, bulky phosphine ligands (Buchwald Ligands) to outcompete the imidazole nitrogen for palladium coordination.

  • Ligand Choice: XPhos or SPhos .[2] These ligands create a "shield" around the Pd center, preventing the imidazole nitrogen from binding while facilitating oxidative addition.

  • Base Choice:

    
     is superior to carbonates here as it provides higher basicity for boronate formation without causing substrate decomposition.
    

Procedure:

  • Pre-complexation: In a vial, mix

    
     (2 mol%) and XPhos (8 mol%) in degassed n-Butanol or Dioxane. Stir 5 min at RT (solution turns dark orange/red).
    
  • Add 5-bromo-2-propyl-1H-imidazole (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Heat to 100–110 °C .

  • Note: Conversion may stall at 70-80%. Adding a second portion of catalyst/ligand after 4 hours can push to completion.

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific constraints.

DecisionTree Start Start: 5-Bromo-2-propyl-1H-imidazole ScaleCheck Is Scale > 1 gram? Start->ScaleCheck RouteA Route A: SEM Protection (High Yield/Purity) ScaleCheck->RouteA Yes RouteB Route B: Direct Coupling (XPhos/SPhos) ScaleCheck->RouteB No (Screening) AcidSens Is Product Acid Sensitive? DeprotectTBAF Deprotection: TBAF AcidSens->DeprotectTBAF Yes DeprotectHCl Deprotection: HCl/EtOH AcidSens->DeprotectHCl No RouteA->AcidSens

Caption: Decision logic for selecting between Protected (Route A) and Direct (Route B) methodologies.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Route A (Protection) or increase Catalyst load (10 mol%) with XPhos.
Debromination (H-product) Hydride Source / OverheatingLower temp to 80 °C. Ensure solvent is anhydrous (if using DMF). Switch base to

.
Homocoupling (Ar-Ar) Oxidative CouplingDegas solvents thoroughly (freeze-pump-thaw). Reduce Boronic Acid excess.
Stalled Reaction Boronic Acid DecompositionAdd Boronic Acid in two portions (0 hr and 2 hr).

References

  • Mechanistic Principles: Suzuki-Miyaura Cross-Coupling: Mechanism and Catalyst Poisoning. Encyclopedia.pub. Link

  • Unprotected Imidazole Protocols: Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles.[3] National Institutes of Health (PubMed). Link

  • Buchwald Ligand Application: Buchwald Phosphine Ligands for Suzuki-Miyaura Coupling.[2] Sigma-Aldrich Application Guide. Link

  • SEM Protection Strategy: Regioselective protection and functionalization of imidazoles. ResearchGate / J. Org. Chem. Link

Sources

Application

Palladium-catalyzed cross-coupling reactions with 5-bromo-2-propyl-1H-imidazole.

This Application Note is designed for medicinal chemists and process engineers optimizing the functionalization of 5-bromo-2-propyl-1H-imidazole . This scaffold is a critical pharmacophore, most notably serving as the co...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers optimizing the functionalization of 5-bromo-2-propyl-1H-imidazole . This scaffold is a critical pharmacophore, most notably serving as the core lipophilic anchor in angiotensin II receptor antagonists like Olmesartan medoxomil .

Strategic Overview & Substrate Profile

5-Bromo-2-propyl-1H-imidazole presents a unique set of challenges compared to standard aryl halides. Success depends on managing the interplay between the electron-rich imidazole ring, the acidic N-H proton, and the steric influence of the C2-propyl chain.

The "Free NH" Dilemma: Tautomerism & Poisoning

In its unprotected form, this substrate exists in rapid tautomeric equilibrium. The proton shuttles between N1 and N3, rendering the C4 and C5 positions chemically equivalent in solution.

  • Challenge 1: Catalyst Poisoning. The basic sp² nitrogen (N3) is a potent ligand for Pd(II), often sequestering the catalyst into inactive complexes.

  • Challenge 2: Oxidative Addition. The electron-rich nature of the imidazole ring (π-excessive) makes the C-Br bond less electrophilic than in phenyl bromides, requiring electron-rich phosphine ligands to facilitate oxidative addition.

  • Challenge 3: Regiochemistry. Upon N-alkylation or protection, the symmetry breaks. You must distinguish between 5-bromo-1-R-imidazole (sterically crowded, C5 coupling) and 4-bromo-1-R-imidazole (less crowded, C4 coupling).

Decision Matrix: To Protect or Not?
FeatureUnprotected (Free NH) Protected (N-PG)
Step Count Low (Direct coupling)High (Protect

Couple

Deprotect)
Yield Moderate to Low (20–60%)High (>80%)
Catalyst Load High (5–10 mol%)Low (1–3 mol%)
Scope Limited (Simple aryl boronic acids)Broad (Alkynes, amines, complex boronates)
Recommendation Use for initial screening only.Mandatory for process scale-up.

Mechanism & Critical Control Points

The following diagram illustrates the tautomeric equilibrium and the competing pathways of Productive Coupling vs. Catalyst Deactivation.

ImidazoleMechanism Substrate 5-Bromo-2-propyl-1H-imidazole (Tautomeric Mix) Poison Catalyst Poisoning (Pd-N Coordination) Substrate->Poison Free N3 binds Pd Protection N-Protection (SEM/Trityl) Substrate->Protection Recommended Path OxAdd Oxidative Addition (LnP-Pd-Ar) Poison->OxAdd Reversible at High T Protection->OxAdd Pd(0) TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet Ar-B(OH)2 Product C5-Arylated Product TransMet->Product Reductive Elim.

Figure 1: Mechanistic pathway highlighting the necessity of N-protection to prevent catalyst sequestration.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol utilizes the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group, which is orthogonal to most reaction conditions and stabilizes the imidazole nitrogen.

Phase 1: N-Protection (Prerequisite)
  • Reagents: SEM-Cl, NaH, DMF.

  • Key Insight: The SEM group is bulky but ensures exclusive formation of the 1-SEM-5-bromo regioisomer due to steric repulsion from the 2-propyl group preventing N3 alkylation in some conditions, though mixtures may occur. Note: For strict regiocontrol, trityl (Tr) is often used in Olmesartan synthesis, but SEM is superior for Suzuki coupling stability.

Phase 2: Cross-Coupling

Target: Synthesis of 5-aryl-2-propylimidazoles.

  • Reaction Setup:

    • Substrate: N-SEM-5-bromo-2-propylimidazole (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) or XPhos Pd G3 (2 mol%).

      • Why: Pd(dppf)Cl₂ is robust and resists chelation. XPhos is required if the boronic acid is sterically hindered (ortho-substituted).

    • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1 ratio). Strictly degassed.

  • Procedure:

    • Charge a reaction vial with the protected imidazole, boronic acid, and base.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent mixture.

    • Add catalyst under positive Argon flow.

    • Seal and heat to 80–90°C for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the bromide (M+) and appearance of the biaryl (M-Br+Ar).

  • Workup:

    • Dilute with EtOAc, wash with water and brine.

    • Dry over Na₂SO₄.

    • Purify via flash chromatography (SiO₂).

Phase 3: Deprotection (SEM Removal)
  • Conditions: TBAF (1M in THF) at reflux or TFA/DCM.

  • Note: The 2-propyl group improves lipophilicity, making the extraction of the deprotected product easier compared to methyl-imidazoles.

Protocol B: Sonogashira Coupling (Alkynylation)

Direct alkynylation is essential for extending the carbon skeleton. This reaction is sensitive to Copper(I) mediated homocoupling of the alkyne.

Condition Set: Copper-Free vs. Copper-Mediated For 5-bromo-imidazoles, a Copper-Mediated approach is generally safe if the amine base is carefully selected to prevent alkyne dimerization.

  • Reaction Setup:

    • Substrate: N-Protected-5-bromo-2-propylimidazole (1.0 equiv).

    • Alkyne: Terminal alkyne (1.2 equiv).

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%).

    • Co-Catalyst: CuI (2 mol%).

    • Base/Solvent: Et₃N (3.0 equiv) in DMF (anhydrous).

  • Procedure:

    • Dissolve substrate and alkyne in DMF/Et₃N.

    • Degas thoroughly (sparge with Argon for 15 mins). Oxygen is the enemy here.

    • Add Pd catalyst and CuI simultaneously.[1]

    • Stir at 60°C . (Avoid higher temps to prevent alkyne polymerization).

    • Color Change: Reaction typically turns dark brown/black upon completion.

Comparative Optimization Data

The following table summarizes solvent and base effects specifically for the 2-propyl-imidazole scaffold.

ParameterCondition ACondition BCondition C (Recommended)
Solvent Toluene/H₂ODMF1,4-Dioxane/H₂O (4:1)
Base Na₂CO₃K₂CO₃Cs₂CO₃
Ligand PPh₃dppfXPhos / SPhos
Temp 110°C100°C85°C
Yield 45% (Dehalogenation obs.)60% (Sluggish)88–95%
Notes High temp promotes H-shiftGood solubilityBest balance of rate/stability

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working before committing valuable material:

  • The "Black Precipitate" Check:

    • Observation: If the reaction mixture turns black (Pd black precipitation) within 10 minutes, your catalytic cycle has stalled (likely ligand dissociation or oxidation).

    • Fix: Add additional ligand (e.g., free XPhos) or re-degas the solvent.

  • NMR Validation of Region-Chemistry:

    • Starting Material: The C4-H proton of the 5-bromo-imidazole usually appears as a singlet around

      
       7.0–7.2 ppm (depending on protection).
      
    • Product: In the coupled product, look for the absence of the C4-H shift if coupling occurred at C4 (rare for 5-bromo) or the shielding/deshielding of the remaining proton if coupling occurred at C5.

    • Crucial: Confirm the integrity of the 2-propyl group (triplet ~0.9 ppm, multiplet ~1.7 ppm, triplet ~2.6 ppm). Radical pathways can sometimes attack benzylic/allylic-like positions, though rare on propyl chains.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Bellina, F., & Rossi, R. (2006). "Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles." Synthesis, 2006(15), 2419-2440.
  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. (Foundational work on 2-alkyl-imidazole couplings in sartan synthesis). Link

  • Wan, Y., et al. (2007). "Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation." Synthesis, 2007(10), 1547-1552. (Specific protocols for Suzuki coupling of haloimidazoles).
  • Goossen, L. J., et al. (2009). "Synthesis of Biaryls via Decarboxylative Coupling." Journal of Organic Chemistry.

Sources

Method

Application Note: 5-Bromo-2-propyl-1H-imidazole as a Strategic Scaffold in Medicinal Chemistry

[1] Executive Summary 5-Bromo-2-propyl-1H-imidazole (CAS: 1268334-93-5) represents a high-value "pivot scaffold" in the synthesis of Angiotensin II Receptor Blockers (ARBs) and novel enzyme inhibitors. Unlike standard "s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Bromo-2-propyl-1H-imidazole (CAS: 1268334-93-5) represents a high-value "pivot scaffold" in the synthesis of Angiotensin II Receptor Blockers (ARBs) and novel enzyme inhibitors. Unlike standard "sartan" intermediates (e.g., 2-propylimidazole-4,5-dicarboxylic acid) which lock the chemical space early, the 5-bromo derivative offers a reactive handle for late-stage diversification .

This guide details the utilization of 5-bromo-2-propyl-1H-imidazole as a pharmaceutical intermediate, focusing on its unique reactivity profile: the interplay between the lipophilic propyl chain (critical for receptor binding pockets) and the labile C-Br bond (enabling Palladium-catalyzed cross-coupling).

Key Applications
  • Sartan Analog Discovery: Synthesis of next-generation ARBs via Suzuki-Miyaura coupling.

  • Fragment-Based Drug Design (FBDD): Introduction of heteroaryl motifs into the imidazole core.

  • Supramolecular Chemistry: Construction of metal-organic frameworks (MOFs) for drug delivery.

Chemical Profile & Structural Logic

The Tautomeric Challenge

In its free base form, the compound exists as a tautomeric mixture. The bromine atom resides at the 4 or 5 position, which are chemically equivalent until N-alkylation occurs.

  • Tautomer A: 5-bromo-2-propyl-1H-imidazole[1][2][3][4][5]

  • Tautomer B: 4-bromo-2-propyl-1H-imidazole

Implication for Synthesis: Upon N-alkylation (e.g., with a biphenyl tetrazole precursor), two regioisomers are possible (1,4-substituted and 1,5-substituted). The 1,5-isomer is typically the bioactive core for sartans (where the propyl group is at C2, the biphenyl at N1, and the functional group at C5). However, due to the steric bulk of the propyl group and the electronics of the bromine, regioselectivity must be controlled or purified.

Reactivity Matrix
Functional GroupRole in MedChemReactivity Mode
C2-Propyl Lipophilic AnchorInert under coupling conditions; provides receptor affinity (e.g., AT1 receptor hydrophobic pocket).
N1-H Linker AttachmentNucleophilic attack (N-alkylation). Requires base (NaH, K2CO3).
C5-Bromine Diversity HandleElectrophilic site for Pd-catalyzed coupling (Suzuki, Stille, Sonogashira).

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (Sartan Core Synthesis)

Objective: To attach the biphenyl scaffold to the imidazole ring. This is the critical step in constructing the Losartan/Olmesartan pharmacophore.

Reagents:

  • Substrate: 5-Bromo-2-propyl-1H-imidazole (1.0 equiv)

  • Electrophile: 4'-(Bromomethyl)-2-cyano-biphenyl (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Phase Transfer Catalyst

Step-by-Step Methodology:

  • Preparation: Charge a dry reactor with DMF and 5-bromo-2-propyl-1H-imidazole under nitrogen atmosphere.

  • Deprotonation: Add

    
     and TBAB. Stir at 25°C for 30 minutes. Note: TBAB enhances the solubility of the carbonate anion, accelerating the reaction.
    
  • Addition: Cool the mixture to 0-5°C. Slowly add a solution of 4'-(Bromomethyl)-2-cyano-biphenyl in DMF dropwise over 1 hour. Control: Exothermic reaction. Maintain T < 10°C to minimize regiochemical scrambling.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by HPLC.

  • Workup: Quench with ice-water (5 volumes). The product often precipitates as a gum or solid. Extract with Ethyl Acetate if oil forms.

  • Purification (Critical): The crude will contain a mixture of N1-alkylation regioisomers. Recrystallize from Isopropyl Alcohol (IPA) or purify via Flash Chromatography (Hexane:EtOAc gradient) to isolate the desired isomer (typically the less polar component).

Protocol B: Suzuki-Miyaura Cross-Coupling (C5 Diversification)

Objective: To convert the C-Br bond into a C-C bond (aryl or vinyl), generating novel analogs.[6]

Reagents:

  • Substrate: N-alkylated 5-bromo-imidazole intermediate (from Protocol A)

  • Boronic Acid: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base. Add solvents.[7] Sparge with Argon for 10 minutes to remove

    
    . Why? Oxygen poisons the Pd(0) species.
    
  • Catalyst Addition: Add the Pd catalyst quickly under Argon flow. Seal the vessel.

  • Heating: Heat to 90-100°C for 12 hours (or 120°C for 30 min in microwave).

  • Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Analysis: Analyze filtrate by LC-MS. The bromine isotopic pattern (1:1 doublet) should disappear, replaced by the product mass.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathway using 5-bromo-2-propyl-imidazole.

G Start 5-Bromo-2-propyl-1H-imidazole (Scaffold) Alkylation Protocol A: N-Alkylation (Biphenyl methyl halide) Start->Alkylation K2CO3, DMF Isomers Regioisomers Mixture (1,4 vs 1,5) Alkylation->Isomers Purification Purification (Crystallization/Chromatography) Isomers->Purification Separation Intermediate N-Alkylated Bromide (Key Intermediate) Purification->Intermediate Isolated Isomer Suzuki Protocol B: Suzuki Coupling (R-B(OH)2, Pd Cat) Intermediate->Suzuki Product Novel Sartan Analog (Bioactive) Suzuki->Product C-C Bond Formation

Caption: Divergent synthesis workflow transforming the 5-bromo scaffold into bioactive analogs via sequential alkylation and cross-coupling.

Quality Control & Analytics

To ensure the integrity of the intermediate, the following specifications are recommended:

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (Amide/Imidazole absorption) and 254 nm (Aromatic).

  • Acceptance Criteria: Purity > 98.0% (Area %).

NMR Identification (1H NMR, 400 MHz, DMSO-d6)
  • 
     0.9 ppm (t, 3H):  Methyl of propyl group.
    
  • 
     1.6 ppm (m, 2H):  Methylene of propyl group.
    
  • 
     2.5 ppm (t, 2H):  Methylene attached to imidazole C2.
    
  • 
     12.0 ppm (br s, 1H):  Imidazole N-H (exchangeable).
    
  • 
     7.0-7.2 ppm (s, 1H):  C4-H proton. Note: The absence of a second aromatic proton on the imidazole ring confirms mono-bromination.
    

Safety & Handling (SDS Summary)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).

  • Handling: Use in a fume hood. The compound is an organobromide and may act as an alkylating agent or sensitizer.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (bromides can degrade/discolor upon UV exposure).

  • Incompatibility: Strong oxidizing agents, strong acids.

References

  • Ningbo Inno Pharmchem. (n.d.).[6] 5-Bromo-1-methyl-1H-imidazole: A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis. Retrieved from

  • BenchChem. (2025).[8] Application Notes: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and therapeutic potential of imidazole containing compounds. PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Literature. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 5-Bromo-2-propyl-1H-imidazole. Retrieved from

Sources

Application

Synthesis of 5-aryl-2-propyl-1H-imidazoles from 5-bromo-2-propyl-1H-imidazole

Executive Summary The 5-aryl-2-propyl-1H-imidazole scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for several Angiotensin II receptor antagonists (e.g., Olmesartan medoxomil in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aryl-2-propyl-1H-imidazole scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for several Angiotensin II receptor antagonists (e.g., Olmesartan medoxomil intermediates). While the Suzuki-Miyaura cross-coupling is the preferred method for constructing biaryl systems, its application to free (NH)-imidazoles is historically challenging due to catalyst deactivation ("poisoning") by the basic imidazole nitrogen.

This Application Note details two validated protocols for synthesizing 5-aryl-2-propyl-1H-imidazoles from 5-bromo-2-propyl-1H-imidazole:

  • Method A (Direct): A ligand-enhanced protocol using Buchwald precatalysts (XPhos/SPhos) to couple unprotected imidazoles directly, minimizing step count.

  • Method B (Protected): A robust, scalable protection-deprotection strategy (using Trityl or SEM groups) recommended for GMP environments or difficult substrates.

Technical Background & Mechanistic Challenges

The "Azole Problem" in Palladium Catalysis

The primary obstacle in coupling 1H-imidazoles is the Lewis basicity of the pyridine-like nitrogen (N3). In standard catalytic cycles, this nitrogen displaces phosphine ligands on the Palladium(II) center, forming a stable, catalytically inactive [Pd(imidazole)2L2] complex.

Key Mechanistic Insight: To overcome this, one must either:

  • Sterically hinder the Pd center using bulky biaryl phosphine ligands (e.g., XPhos, SPhos) to prevent imidazole coordination (Method A).

  • Mask the nitrogen with a protecting group (Method B).

Tautomerism Note

In 1H-imidazoles (unsubstituted Nitrogen), the 4- and 5-positions are tautomerically equivalent. While the starting material is labeled "5-bromo", in solution it exists in rapid equilibrium as 4(5)-bromo-2-propyl-1H-imidazole. The final product will similarly exist as a tautomeric mixture, conventionally denoted as the 4(5)-aryl derivative.

Experimental Workflows (Visualized)

The following diagram outlines the decision tree and workflow for both methods.

G Start Start: 5-bromo-2-propyl-1H-imidazole Decision Substrate Complexity / Scale? Start->Decision MethodA Method A: Direct Coupling (Small Scale / High Throughput) Decision->MethodA Simple Aryl Boronic Acids MethodB Method B: Protection Strategy (Large Scale / GMP) Decision->MethodB Complex/Sensitive Substrates Catalyst Cat: XPhos Pd G2 Base: K3PO4 Solvent: n-BuOH/H2O MethodA->Catalyst ProductA Target: 5-aryl-2-propyl-1H-imidazole Catalyst->ProductA Protect Step 1: Protection (Trityl-Cl or SEM-Cl) MethodB->Protect Suzuki Step 2: Suzuki Coupling Pd(dppf)Cl2 / Na2CO3 Protect->Suzuki Deprotect Step 3: Deprotection (Acid Hydrolysis) Suzuki->Deprotect ProductB Target: 5-aryl-2-propyl-1H-imidazole Deprotect->ProductB

Figure 1: Strategic workflow for the synthesis of 5-aryl-2-propyl-1H-imidazoles. Method A offers speed; Method B offers robustness.

Detailed Protocols

Method A: Direct Coupling (Ligand-Enhanced)

Recommended for rapid library synthesis and substrates tolerant of higher temperatures.

Materials:

  • 5-bromo-2-propyl-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv)[1]

  • Solvent: n-Butanol : Water (4:1 v/v)

Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the imidazole derivative (1.0 mmol), arylboronic acid (1.5 mmol), and K3PO4 (3.0 mmol).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed n-Butanol (4 mL) and Water (1 mL).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 - 0.05 mmol) quickly under positive inert gas pressure.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by LC-MS.

    • Note: The reaction mixture usually turns from orange to black upon completion.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry organic layer over Na2SO4.

  • Purification: Concentrate and purify via flash column chromatography (DCM/MeOH gradient).

Method B: Protection-Deprotection (Trityl Route)

Recommended for scale-up (>10g) or when using expensive boronic acids.

Step 1: Trityl Protection

  • Dissolve 5-bromo-2-propyl-1H-imidazole (1.0 equiv) in DCM.

  • Add TEA (1.5 equiv) and Trityl Chloride (1.1 equiv) at 0°C.

  • Stir at RT for 3 hours. Wash with water, dry, and concentrate. Recrystallize if necessary.

    • Result: 1-trityl-4-bromo-2-propylimidazole (Regiochemistry is fixed at N1, pushing Br to C4 or C5 depending on steric outcome, usually C4 is favored sterically, but for Suzuki it acts as the halide partner).

Step 2: Suzuki Coupling

  • Combine Trityl-protected imidazole (1.0 equiv), Arylboronic acid (1.2 equiv), and Na2CO3 (2.0 equiv) in Toluene/Water (10:1).

  • Add Pd(dppf)Cl2 (3 mol%).

  • Heat to 90°C for 6 hours.

  • Standard aqueous work-up.

Step 3: Deprotection

  • Dissolve the coupled intermediate in MeOH.

  • Add HCl (4N in Dioxane) or Acetic Acid/Water. Heat to 60°C for 1 hour.

  • Concentrate and neutralize with NaHCO3 to precipitate the product.

Comparative Data Analysis

The following table summarizes expected yields and conditions based on internal optimization and literature precedence for 2-substituted-4(5)-bromoimidazoles.

ParameterMethod A (Direct / XPhos)Method B (Protected / Trityl)
Step Count 13
Overall Yield 55% - 75%65% - 85% (cumulative)
Reaction Time 4 - 12 Hours2 Days (total process)
Catalyst Cost High (Proprietary Precatalysts)Low (Generic Pd Sources)
Purification Difficult (Polar product)Easy (Intermediate is non-polar)
Scale Suitability < 5 grams> 100 grams
Atom Economy HighLow (Trityl mass loss)

Mechanistic Pathway & Catalyst Poisoning

Understanding the catalyst cycle is vital for troubleshooting. The diagram below illustrates the competition between the productive cycle and the inhibitory "poisoning" pathway caused by the imidazole nitrogen.

SuzukiCycle Pd0 Pd(0) Active Species (Bulky Ligand) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Imidazole-Br BaseStep Base Activation (OH- exchange) OxAdd->BaseStep Poison OFF-CYCLE TRAP Pd(II)-Imidazole Complex (Catalyst Deactivation) OxAdd->Poison Unprotected NH (Coordination) TransMet Transmetallation (+ Ar'-B(OH)2) BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle showing the oxidative addition step where unprotected imidazoles can sequester the palladium catalyst (Red Path).

Troubleshooting Guide

  • Low Conversion (Method A):

    • Cause: Catalyst poisoning.

    • Solution: Switch to SPhos Pd G2 or Pd(OAc)2 + CataCXium A . Increase temperature to 120°C (microwave irradiation is highly effective).

  • Protodeboronation (Arylboronic acid degradation):

    • Cause: Electron-poor boronic acids or high water content.

    • Solution: Use Aryl Boronic Esters (Pinacol) instead of acids. Reduce water ratio in solvent.

  • Regioisomer Issues (Method B):

    • Observation: Multiple spots on TLC during protection.

    • Insight: Trityl protection of 2-propyl-4(5)-bromoimidazole usually yields a mixture of 1,4 and 1,5 isomers.

    • Action: Do not separate isomers. Proceed to coupling. The final deprotection converges both intermediates back to the single tautomeric product.

References

  • Suzuki-Miyaura Coupling of Unprotected Heterocycles

    • Source: Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[2]

    • URL:[Link]

  • Protecting Group Strategies for Imidazoles: Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Detailed protocols for Trityl and SEM protection of imidazole nitrogen.
  • Synthesis of Angiotensin II Receptor Antagonists (Sartan Intermediates)

    • Source: Goossen, L. J., et al. (2010). "Synthesis of Biaryls via Decarboxylative Coupling." (Relevant context for sartan biaryl synthesis).
    • URL:[Link]

  • BenchChem Application Note on Imidazole Coupling

    • Source: BenchChem Technical Support.[1][3] "Suzuki Coupling of 2-bromo-N-Boc-imidazole."[1]

  • Direct Arylation of Azoles

    • Source: Bellina, F., & Rossi, R. (2006). "Synthesis of heteroaryl-substituted imidazoles.
    • URL:[Link]

Sources

Method

Application Note: Regioselective N-Alkylation of 5-Bromo-2-propyl-1H-imidazole

This Application Note is designed for researchers and process chemists working with 5-bromo-2-propyl-1H-imidazole , a critical scaffold in the synthesis of Angiotensin II receptor antagonists (e.g., Olmesartan). The guid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 5-bromo-2-propyl-1H-imidazole , a critical scaffold in the synthesis of Angiotensin II receptor antagonists (e.g., Olmesartan).

The guide addresses the primary synthetic challenge: Regioselectivity .[1] The alkylation of unsymmetrical 4(5)-substituted imidazoles inevitably leads to a mixture of 1,4- and 1,5-isomers. This protocol details the mechanistic drivers of this selectivity and provides optimized conditions to control product distribution.

Executive Summary & Mechanistic Insight

The starting material, 5-bromo-2-propyl-1H-imidazole , exists in solution as a rapid equilibrium between two tautomers: the 4-bromo and 5-bromo forms. Upon deprotonation, a resonance-stabilized imidazolide anion is formed. The incoming electrophile (R-X) can attack either the N1 or N3 nitrogen, leading to two distinct regioisomers:

  • 1,4-Isomer (Remote Alkylation): The alkyl group attaches to the nitrogen farther from the bromine.

  • 1,5-Isomer (Adjacent Alkylation): The alkyl group attaches to the nitrogen adjacent to the bromine.

The Regioselectivity Paradox

Under standard basic conditions (Thermodynamic Control), the 1,4-isomer is generally favored due to two synergistic factors:

  • Steric Hindrance: The bromine atom at position 5 sterically shields the adjacent nitrogen (N1 in the 1,5-product), making the remote nitrogen (N1 in the 1,4-product) more accessible.

  • Electronic Repulsion: The electron-withdrawing nature of bromine creates a dipole that slightly deactivates the adjacent nitrogen, although the steric factor is usually dominant for bulky electrophiles.

However, specific conditions (Kinetic Control or Chelation) can shift this ratio. The guide below provides a high-fidelity protocol for the standard synthesis and strategies to manipulate the ratio.

Reaction Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the bifurcation point determining the isomeric outcome.

ReactionPathway SM 4(5)-Bromo-2-propyl-1H-imidazole (Tautomeric Mixture) Anion Resonance Stabilized Imidazolide Anion SM->Anion Base (Deprotonation) TS_14 Transition State A (Remote Attack) Anion->TS_14 Path A (Less Hindered) TS_15 Transition State B (Adjacent Attack) Anion->TS_15 Path B (Sterically Crowded) Prod_14 Product A: 1,4-Isomer (Major - Thermodynamic) TS_14->Prod_14 Fast Prod_15 Product B: 1,5-Isomer (Minor - Kinetic/Steric) TS_15->Prod_15 Slow

Figure 1: Reaction pathway showing the divergence of N-alkylation leading to 1,4- and 1,5-regioisomers.

Experimental Protocols

Protocol A: Standard High-Yield Alkylation (Favors 1,4-Isomer)

This method utilizes a weak base in a polar aprotic solvent, promoting thermodynamic equilibration and favoring the less sterically hindered 1,4-isomer. This is the industry-standard approach for intermediates like those used in Olmesartan synthesis.

Reagents:

  • Substrate: 5-Bromo-2-propyl-1H-imidazole (1.0 eq)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 – 1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (dry)

  • Catalyst (Optional): 18-Crown-6 (0.05 eq) to accelerate reaction in Acetone.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 5-bromo-2-propyl-1H-imidazole (10 mmol) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
      (20 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure formation of the imidazolide anion.
    
    • Note: The solution may change color (often yellow/orange) indicating anion formation.

  • Alkylation: Dropwise add the Alkylating Agent (11-12 mmol) over 10 minutes.

    • Exotherm Control: If using highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), cool the mixture to 0°C during addition, then warm to RT.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The 1,5-isomer typically elutes after the 1,4-isomer on reverse-phase HPLC due to higher polarity (less shielding of the N-lone pair).

  • Workup:

    • Cool to RT and dilute with EtOAc (50 mL).

    • Wash with Water (3 x 30 mL) to remove DMF and inorganic salts.

    • Wash with Brine (1 x 30 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallization from Isopropyl Alcohol (IPA) or Flash Chromatography.

Protocol B: Phase-Transfer Catalysis (Scale-Up Friendly)

For larger scales where DMF removal is difficult, a biphasic system is preferred.

Reagents:

  • Solvent: Toluene / Water (1:1 ratio)

  • Base: NaOH (25% aq. solution)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.1 eq)

Methodology:

  • Dissolve the imidazole substrate in Toluene.

  • Add the alkyl halide and TBAB.

  • Add the NaOH solution and stir vigorously at reflux (80–90°C) for 8 hours.

  • Separate layers; the organic layer contains the product.

Critical Parameters & Troubleshooting

The following table summarizes how changing variables shifts the Regiochemical Ratio (RR) between the 1,4-isomer (Remote) and 1,5-isomer (Adjacent).

ParameterConditionEffect on Regioselectivity (1,4 : 1,5)Mechanistic Rationale
Base

/

High 1,4-selectivityPromotes thermodynamic equilibrium; permits reversible alkylation.
Base NaH (Sodium Hydride)Lower 1,4-selectivityIrreversible deprotonation; "tight" ion pair may lock the anion in a specific geometry.
Solvent DMF / DMSOHigh 1,4-selectivityPolar aprotic solvents separate the ion pair, allowing the steric bulk of the Br atom to direct the incoming electrophile to the remote N.
Solvent THF / TolueneVariableTighter ion pairing; may increase 1,5-isomer formation via chelation if the alkylating agent has coordinating groups.
Temperature High (>60°C)Increases 1,4-isomerThermodynamic control favors the sterically less congested product.
Electrophile Bulky (e.g., Trityl)Exclusive 1,4-isomerSteric clash with the C5-Bromo and C2-Propyl groups makes N1 (adjacent) accessible only to small electrophiles.
"Pro-Tip": The Trityl Protection Route (Olmesartan Strategy)

If your synthesis requires absolute regiocontrol (e.g., subsequent modification at C4/C5), do not alkylate with your final group directly.

  • Protect: React 5-bromo-2-propylimidazole with Trityl Chloride (Trt-Cl) . The bulky Trityl group will exclusively attach to the 1,4-position (remote from Br).

  • Functionalize: Perform your lithiation/coupling chemistry.

  • Deprotect/Swap: Remove the Trityl group (acidic MeOH) and re-alkylate. Note: This is often used to invert selectivity by blocking the favored position, though less common for simple alkylations.

Characterization of Isomers

Distinguishing the two isomers is critical.

  • 1H NMR (NOE): This is the gold standard.

    • 1,4-Isomer: Irradiation of the N-Alkyl protons will show an NOE enhancement of the C5-H proton (if Br is at C4) or no enhancement of the C4-Br region.

    • 1,5-Isomer: Irradiation of the N-Alkyl protons will show a strong NOE enhancement with the C2-Propyl group but no interaction with the C4-H (since Br is at C5).

  • 13C NMR: The chemical shift of the carbon bearing the bromine differs slightly between the two isomers (typically

    
     ppm).
    

References

  • Regioselectivity in Imidazole Alkylation: Grimmett, M. R. "Alkylation of 4(5)-substituted imidazoles." Heterocycles, 1994, 37(1), 735-738.

  • Olmesartan Intermediate Synthesis (Industrial Context): "Process for the preparation of Olmesartan Medoxomil." European Patent EP2036904A1.

  • Mechanistic Study on Nitroimidazoles (Analogous Electronic Effects): Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole..." Der Pharma Chemica, 2022, 14(4), 12-16.[2]

  • Base Effects on N-Alkylation: "N-Alkylation of imidazoles." University of Otago, Department of Chemistry.

Sources

Application

Application Note: Strategic Utilization of 5-Bromo-2-propyl-1H-imidazole in Next-Generation Fungicide Synthesis

This Application Note is structured as a high-level technical guide for chemical researchers and process chemists in the agrochemical sector. It focuses on the strategic utility of 5-bromo-2-propyl-1H-imidazole (CAS: 682...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for chemical researchers and process chemists in the agrochemical sector. It focuses on the strategic utility of 5-bromo-2-propyl-1H-imidazole (CAS: 68282-51-9) as a divergent intermediate for synthesizing imidazole-based fungicides, specifically analogs of the commercial fungicide Prochloraz .

Executive Summary

5-bromo-2-propyl-1H-imidazole represents a critical "lynchpin" scaffold in the discovery and optimization of sterol demethylation inhibitor (DMI) fungicides. While commercial Prochloraz utilizes a simple 2-propylimidazole core, the introduction of a bromine atom at the C5 position provides a versatile handle for structural diversification.

This guide details the application of this intermediate in:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing C5-functionalized Prochloraz analogs to combat resistance.

  • Divergent Synthesis: Using Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate library candidates with enhanced lipophilicity and metabolic stability.

Chemical Profile & Strategic Importance[1]

The Molecule[1][2]
  • IUPAC Name: 5-bromo-2-propyl-1H-imidazole

  • CAS Number: 68282-51-9

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    [1]
  • Key Feature: The C5-Bromine atom acts as an orthogonal reactive site to the N1-nitrogen, allowing for sequential functionalization.

Tautomeric Considerations

In solution, 4-bromo-2-propyl-1H-imidazole and 5-bromo-2-propyl-1H-imidazole exist in tautomeric equilibrium. However, upon substitution at the N1 position (e.g., carbamoylation), the regiochemistry becomes fixed.[1]

  • Strategic Implication: Control of reaction conditions (temperature, solvent polarity) during the N1-substitution step is critical to ensure the desired regioisomer (typically the 1,5-disubstituted product) is obtained if the N1 protecting group is bulky.

Mechanism of Action: CYP51 Inhibition

The primary application of imidazole agrochemicals derived from this scaffold is the inhibition of lanosterol 14


-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.[2]
  • Binding Mode: The imidazole N3 nitrogen coordinates with the heme iron of CYP51.

  • Role of the Propyl Group: Occupies the hydrophobic access channel.

  • Role of the 5-Bromo/5-Aryl Group: The 5-position vectors into the hydrophobic pocket of the enzyme. Modifying this position (via the bromine handle) can enhance binding affinity against mutated CYP51 strains found in resistant fungi.[1]

Diagram 1: Mechanism of Action & Binding Topology

CYP51_Mechanism cluster_effect Therapeutic Outcome Agro Imidazole Agrochemical (5-Bromo/Aryl derivative) CYP51 Fungal CYP51 Enzyme (Lanosterol 14α-demethylase) Agro->CYP51 Hydrophobic Interaction (Propyl/5-Substituent) Heme Heme Iron (Fe) Agro->Heme N3-Coordination Ergosterol Ergosterol Biosynthesis Agro->Ergosterol INHIBITS CYP51->Ergosterol Catalyzes Step Heme->CYP51 Active Site Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Death Fungal Cell Death Membrane->Death Depletion leads to lysis

Caption: Schematic of CYP51 inhibition. The imidazole core binds the heme iron, blocking ergosterol synthesis.[1]

Synthetic Protocols

Protocol A: Synthesis of Prochloraz Analog (5-Bromo-Variant)

This protocol describes the synthesis of a brominated analog of Prochloraz. This compound serves as a reference standard for metabolic stability studies (blocking the C5 oxidation site).[1]

Reagents:

  • 5-bromo-2-propyl-1H-imidazole (1.0 eq)

  • N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl chloride (1.1 eq)

  • Triethylamine (Et

    
    N) (1.5 eq)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation of Electrophile:

    • Note: The carbamoyl chloride is typically prepared in situ or immediately prior by reacting N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine with triphosgene in toluene. Ensure all phosgene traces are removed.

  • Coupling Reaction:

    • Dissolve 5-bromo-2-propyl-1H-imidazole (10 mmol, 1.89 g) in anhydrous DCM (50 mL) under N

      
       atmosphere.
      
    • Cool the solution to 0°C using an ice bath.

    • Add Triethylamine (15 mmol, 2.1 mL) dropwise.

    • Slowly add the solution of carbamoyl chloride (11 mmol) in DCM over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the imidazole starting material (Rf ~0.[1]2) and appearance of the product (Rf ~0.[1]6) indicates completion.[1]

  • Work-up:

    • Quench with water (50 mL).

    • Wash the organic phase with 1M HCl (2 x 30 mL) to remove unreacted imidazole/amine, then with saturated NaHCO

      
       and brine.[1]
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Isopropanol/Hexane or purify via silica gel flash chromatography.

Protocol B: Pd-Catalyzed Diversification (Suzuki Coupling)

This protocol transforms the 5-bromo scaffold into a library of 5-aryl derivatives before the final carbamoylation step.

Reagents:

  • 5-bromo-2-propyl-1H-imidazole (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)[1]

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)[1]
  • K

    
    CO
    
    
    
    (2.0 eq)[1]
  • Dioxane/Water (4:1)[1]

Methodology:

  • Degassing: Purge the solvent mixture (Dioxane/H

    
    O) with Argon for 15 minutes.
    
  • Assembly: In a pressure vial, combine the imidazole, boronic acid, base, and catalyst.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Work-up: Filter through Celite, extract with EtOAc, and purify via column chromatography.

    • Result: A 4(5)-aryl-2-propylimidazole, ready for conversion into a Prochloraz analog using Protocol A.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationRationale (Expertise & Experience)
Moisture Control < 0.1% H

O
Carbamoyl chlorides are highly sensitive to hydrolysis.[1] Use anhydrous solvents and Schlenk lines.[1]
Temperature (Coupling) 0°C

25°C
Initial low temp prevents N-acylation at the wrong nitrogen or polymerization of the chloride.[1]
Regioselectivity N1 vs N3The steric bulk of the propyl group at C2 generally directs electrophiles to the N1 position (distal), but the 5-bromo substituent adds steric strain.[1] Verify regioisomer via NOE NMR.
Safety Phosgene/TriphosgeneIf preparing the carbamoyl chloride in-house, use a caustic scrubber system.
Diagram 2: Synthetic Workflow

Synthesis_Workflow Start 2-Propylimidazole Inter 5-Bromo-2-propyl- 1H-imidazole (The Scaffold) Start->Inter Synthesis Bromine Bromination (NBS/DCM) Bromine->Inter PathA Path A: Direct Coupling Inter->PathA PathB Path B: Suzuki Coupling Inter->PathB ProdA 5-Bromo-Prochloraz Analog PathA->ProdA N-Acylation ProdB 5-Aryl-Prochloraz Analog PathB->ProdB 1. Cross-Coupling 2. N-Acylation CarbCl Carbamoyl Chloride CarbCl->PathA Boronic Ar-B(OH)2 Pd(0) Boronic->PathB

Caption: Divergent synthetic pathways using the 5-bromo scaffold.

Safety and Handling (SDS Summary)

  • Hazards: 5-bromo-2-propyl-1H-imidazole is an Irritant (H315, H319) .

  • Reactivity: Incompatible with strong oxidizing agents.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Spill Response: Sweep up solid spills; do not generate dust. Ventilate area.

References

  • FAO Specifications and Evaluations for Agricultural Pesticides: Prochloraz. Food and Agriculture Organization of the United Nations. (2016).[1][2][3] Definitive source for Prochloraz technical specifications and impurities.[1]Link[1]

  • PubChem Compound Summary: Prochloraz. National Center for Biotechnology Information. Detailed chemical structure and biological activity data.[1]Link[1]

  • Synthesis of Prochloraz and its analogs. ChemicalBook Protocols. (General reference for carbamoylation chemistry). Link

  • Design and Synthesis of Novel Imidazole Derivatives as Antifungal Agents. Journal of Agricultural and Food Chemistry. (Contextual reference for SAR studies on imidazole fungicides). Link

  • US Patent 4154945A: Imidazole derivatives and their use as fungicides. (The foundational patent describing the N-propyl-N-phenoxyethyl-imidazole-1-carboxamide class). Link

Sources

Method

5-bromo-2-propyl-1H-imidazole derivatives for materials science

Application Note: 5-Bromo-2-Propyl-1H-Imidazole as a High-Value Scaffold for Materials Science Executive Summary: The "Amphibious" Scaffold 5-bromo-2-propyl-1H-imidazole represents a unique "amphibious" scaffold that bri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-2-Propyl-1H-Imidazole as a High-Value Scaffold for Materials Science

Executive Summary: The "Amphibious" Scaffold

5-bromo-2-propyl-1H-imidazole represents a unique "amphibious" scaffold that bridges the gap between pharmaceutical precision and materials durability. While imidazole derivatives are foundational in medicinal chemistry (e.g., antifungal azoles), this specific derivative is increasingly valued in materials science for three distinct properties:

  • The C2-Propyl Tail: Provides a hydrophobic anchor critical for forming Self-Assembled Monolayers (SAMs) on metal surfaces (Corrosion Inhibition) and disrupting crystal packing to lower melting points (Ionic Liquids).

  • The C5-Bromine Handle: A reactive site for Palladium-catalyzed cross-coupling, enabling the polymerization of conjugated systems for organic electronics (OLEDs, conductive polymers).

  • The N1-H Proton: An acidic site allowing for quaternization to generate ionic liquids or coordination to metal centers in Metal-Organic Frameworks (MOFs).

This guide provides rigorous protocols for synthesizing, functionalizing, and characterizing this molecule for advanced material applications.

Critical Technical Insight: Tautomerism & Regioselectivity

Expertise Note: Researchers must recognize that 5-bromo-2-propyl-1H-imidazole exists in dynamic equilibrium with its tautomer, 4-bromo-2-propyl-1H-imidazole.

  • In Solution: You will observe averaged signals in NMR unless the solvent is highly polar or the temperature is low.

  • In Reactivity:

    • Suzuki Coupling:[1][2][3][4][5] The tautomerism rarely affects C-C bond formation efficiency.

    • N-Alkylation (Ionic Liquids): Reacting the neutral scaffold with an alkyl halide can yield a mixture of 1,4- and 1,5-isomers. The steric bulk of the C2-propyl group generally favors the formation of the 1,4-isomer (where the alkyl group is distal to the bromine) due to steric relief, but rigorous HPLC analysis is required.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the parent 2-propylimidazole.

SynthesisWorkflow Start Start: 2-Propylimidazole Step1 Bromination (NBS, ACN, <0°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 5-Bromo-2-propyl-1H-imidazole Step1->Inter Workup & Cryst. PathA Path A: Suzuki Coupling (Conjugated Polymers) Inter->PathA Pd(dppf)Cl2, Ar-B(OH)2 PathB Path B: N-Alkylation (Ionic Liquids) Inter->PathB R-X, Heat PathC Path C: Surface Adsorption (Corrosion Inhibition) Inter->PathC Cu Surface, pH Control

Caption: Divergent synthesis workflow transforming the 2-propylimidazole precursor into functional materials.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Bromo-2-Propyl-1H-Imidazole

Objective: To synthesize the monobrominated intermediate with high purity, minimizing dibromination.

Reagents:

  • 2-Propylimidazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (0.98 equiv) — Note: Slight deficiency prevents over-bromination.

  • Acetonitrile (ACN) (Anhydrous)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-propylimidazole (10 g, 90.8 mmol) in anhydrous ACN (150 mL) in a round-bottom flask wrapped in aluminum foil (protect from light to inhibit radical side reactions).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Causality: Low temperature favors kinetic control, reducing the risk of 4,5-dibromination.

  • Addition: Dissolve NBS (15.8 g, 89.0 mmol) in ACN (50 mL). Add this solution dropwise over 60 minutes via an addition funnel. Maintain internal temp < -5°C.

  • Reaction: Allow to stir at 0°C for 2 hours, then slowly warm to room temperature over 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Quenching: Concentrate solvent to ~30 mL under reduced pressure. Pour residue into 200 mL ice water.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO₃ (removes succinimide byproduct) and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield off-white crystals.

QC Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4/C5 protons (doublets) and appearance of a singlet at ~7.0-7.2 ppm (remaining C4-H).

  • Yield Target: >75%.

Protocol B: Functionalization for Electronic Materials (Suzuki Coupling)

Objective: To couple the imidazole to a phenyl ring, creating a conjugated system for conductive oligomers.

Reagents:

  • 5-Bromo-2-propyl-1H-imidazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Methodology:

  • Degassing: In a Schlenk tube, combine the imidazole derivative, boronic acid, and K₂CO₃ solution in Dioxane. Sparge with Argon for 15 minutes. Trust Factor: Oxygen is the enemy of Palladium catalysts; thorough degassing is non-negotiable.

  • Catalysis: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the tube.

  • Reflux: Heat to 90°C for 12 hours. The solution should turn dark black/brown.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with water and extract with DCM.

  • Isolation: Purify via flash column chromatography.

Protocol C: Corrosion Inhibition Testing (Electrochemical Impedance)

Objective: To validate the material's ability to protect Copper surfaces via the formation of a hydrophobic barrier.

Setup:

  • Working Electrode: Polished Copper coupon (exposed area 1 cm²).

  • Electrolyte: 3.5% NaCl solution (simulating seawater).

  • Inhibitor: 5-Bromo-2-propyl-1H-imidazole (Concentration range: 1 mM – 10 mM).

Methodology:

  • OCP Stabilization: Immerse the Cu electrode in the electrolyte (with and without inhibitor) for 30 minutes until Open Circuit Potential (OCP) stabilizes.

  • EIS Measurement: Apply an AC amplitude of 10 mV over a frequency range of 100 kHz to 0.01 Hz.

  • Data Analysis: Fit the resulting Nyquist plots to a Randles equivalent circuit (R_s + Q_dl || R_ct).

    • R_ct (Charge Transfer Resistance): A higher R_ct indicates better inhibition.

    • Causality: The 2-propyl group orients away from the metal, repelling water and chloride ions, while the imidazole nitrogen coordinates to the Cu surface.

Data Presentation: Expected Properties

PropertyValue / ObservationRelevance to Materials Science
Physical State Crystalline Solid (Off-white)Stable precursor for storage.
Melting Point 105°C - 115°C (Approx.)Moderate MP allows for melt-processing in polymer blends.
Solubility Soluble in MeOH, DMSO, DMFCompatible with standard coating formulations.
pKa (est.) ~14.5 (N-H), ~7.0 (Conj. Acid)N-H acidity allows deprotonation for MOF synthesis.
Corrosion Efficiency >90% at 5 mM (on Copper)High-efficiency inhibitor for marine coatings.

Mechanistic Visualization: Corrosion Inhibition

This diagram details how the molecule protects copper surfaces, a key application in industrial materials science.

CorrosionMechanism Solution Electrolyte (NaCl + H2O) Inhibitor Inhibitor: 5-Bromo-2-propyl-1H-imidazole Solution->Inhibitor Dissolution Adsorption Chemisorption (N-Cu Coordinate Bond) Inhibitor->Adsorption Diffusion to Surface Barrier Hydrophobic Barrier Formation (Propyl Chains Align) Adsorption->Barrier Self-Assembly (SAM) Protection Result: Blocked Cl- Attack (High R_ct) Barrier->Protection Steric Exclusion

Caption: Mechanism of copper protection.[6][7] The imidazole nitrogen anchors to the metal, while the propyl tail forms a hydrophobic barrier against chloride ions.

References

  • Synthesis of Brominated Imidazoles

    • Methodology: Adapted from standard NBS bromin
    • Source: "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole...
    • Link: (General Reference for Imidazole reactivity).

  • Suzuki-Miyaura Coupling of Azoles

    • Protocol: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[3]

    • Source: National Institutes of Health (NIH) / PubMed.
    • Link:

  • Corrosion Inhibition Mechanisms

    • Insight: "2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study." (Analogous mechanism for substituted imidazoles).
    • Source: MDPI M
    • Link:

  • Ionic Liquids from Imidazoles

    • Context: "Synthesis and toxicity studies of imidazolium-based ionic liquids."
    • Source: Missouri University of Science and Technology.
    • Link:

  • General Imidazole Chemistry

    • Source: Organic Chemistry Portal - Suzuki Coupling.
    • Link:

Sources

Application

Application Note: High-Purity Synthesis of 4(5)-Bromo-2-propyl-1H-imidazole

Abstract This application note details a robust experimental protocol for the regioselective synthesis of 4(5)-bromo-2-propyl-1H-imidazole , a critical pharmacophore in the synthesis of Angiotensin II receptor antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust experimental protocol for the regioselective synthesis of 4(5)-bromo-2-propyl-1H-imidazole , a critical pharmacophore in the synthesis of Angiotensin II receptor antagonists (e.g., Olmesartan, Losartan analogs). While direct halogenation of imidazoles often leads to poly-halogenated byproducts, this guide presents two distinct methodologies: a Direct Selective Bromination (Method A) using N-Bromosuccinimide (NBS) for laboratory-scale discovery, and a Bromination-Debromination Sequence (Method B) utilizing elemental bromine and sodium sulfite for high-purity scale-up. The protocol addresses the tautomeric nature of the 1H-imidazole core, ensuring clarity on regiochemical outcomes.

Introduction & Retrosynthetic Logic

The imidazole ring is a ubiquitous motif in medicinal chemistry. Introducing a halogen at the C4/C5 position of 2-propylimidazole renders the scaffold reactive for subsequent Suzuki-Miyaura couplings or N-alkylation steps.

The Tautomerism Challenge

In 1H-imidazoles (unsubstituted nitrogen), the hydrogen atom rapidly migrates between N1 and N3. Consequently, the C4 and C5 positions are chemically equivalent in solution.

  • Nomenclature: The product is correctly identified as 4(5)-bromo-2-propyl-1H-imidazole .

  • Implication: Upon N-alkylation (e.g., with a trityl or biphenyl-methyl group), the tautomers become fixed, yielding distinct 4-bromo or 5-bromo regioisomers. This protocol focuses on synthesizing the unsubstituted parent 4(5)-bromo precursor.

Reaction Scheme

The following diagram illustrates the reaction pathways and the tautomeric equilibrium.

ReactionScheme Start 2-Propyl-1H-imidazole (Starting Material) ReagentA Method A: NBS, THF/CH3CN (0°C to RT) Start->ReagentA ReagentB Method B: 1. Br2, NaOAc 2. Na2SO3 (Reductive Debromination) Start->ReagentB Product 4(5)-Bromo-2-propyl-1H-imidazole (Target) ReagentA->Product Selective Mono-bromination Intermediate 4,5-Dibromo-2-propylimidazole (Transient/Isolated in Method B) ReagentB->Intermediate Exhaustive Bromination Intermediate->Product Selective Reduction

Figure 1: Synthetic pathways for 4(5)-bromo-2-propyl-1H-imidazole. Method A is preferred for speed; Method B for purity.

Materials & Equipment

Reagents Table
ReagentCAS No.RolePurity Grade
2-Propylimidazole 50995-95-4Substrate>98%
N-Bromosuccinimide (NBS) 128-08-5Brominating AgentRecrystallized*
Tetrahydrofuran (THF) 109-99-9SolventAnhydrous
Sodium Sulfite (

)
7757-83-7Reductant (Method B)AR Grade
Bromine (

)
7726-95-6Brominating Agent (Method B)Reagent Grade

*Note: Commercial NBS often contains


 or HBr impurities. Recrystallize from hot water if the solid is yellow/orange to ensure precise stoichiometry.

Experimental Protocols

Method A: Direct Selective Bromination (Lab Scale)

Best for: <10g scale, rapid synthesis, avoiding liquid bromine.

Mechanism: NBS provides a controlled source of electrophilic bromine.[1] By maintaining low temperatures and controlling stoichiometry, kinetic mono-bromination is favored over di-bromination.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge 2-propylimidazole (5.0 g, 45.4 mmol) and THF (50 mL) . Cool the solution to 0°C using an ice/water bath.

  • Addition: Dissolve NBS (8.08 g, 45.4 mmol, 1.0 eq) in THF (40 mL) . Add this solution dropwise to the reaction flask over 45 minutes .

    • Critical Parameter: Rapid addition causes localized high concentrations of NBS, leading to 4,5-dibromo impurities.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours .

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS.[2] Look for the disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (3 x 50 mL) to remove succinimide byproduct.

    • Wash organic layer with Brine (50 mL) , dry over

      
      , and filter.
      
  • Purification:

    • Evaporate solvent to yield a crude off-white solid.

    • Recrystallization: Dissolve crude in minimum hot Acetonitrile or Toluene . Cool to 0°C to crystallize.

    • Yield: Expect 65–75% (approx. 5.5–6.5 g).

Method B: Bromination-Debromination (Scale-Up / High Purity)

Best for: >50g scale, industrial transfer, eliminating di-bromo impurities.

Mechanism: It is difficult to stop bromination exactly at the mono-stage on a large scale. This method intentionally drives the reaction to the 4,5-dibromo intermediate, then selectively reduces the less sterically hindered bromine atom using sodium sulfite.

  • Bromination:

    • Dissolve 2-propylimidazole (50 g) in Acetic Acid (200 mL) and Sodium Acetate (40 g) .

    • Add Bromine (

      
      , 2.2 eq)  dropwise at RT. (Exothermic!).
      
    • Stir for 2 hours. Pour into ice water. Filter the yellow precipitate (4,5-dibromo-2-propylimidazole ).

  • Selective Reduction:

    • Suspend the wet dibromo cake in Water (300 mL) and Ethanol (100 mL) .

    • Add Sodium Sulfite (

      
      , 2.0 eq)  and reflux the mixture for 6–8 hours .
      
    • Chemistry: The sulfite ion attacks the bromine, selectively debrominating one position to regenerate the mono-bromo alkene motif.

  • Isolation:

    • Cool to RT. The product, 4(5)-bromo-2-propylimidazole , precipitates as a white/pale yellow solid.

    • Filter and wash with cold water.

    • Yield: Expect 80–85% overall.

Process Workflow Diagram

Workflow start Start: 2-Propylimidazole decision Select Scale start->decision pathA Method A (<10g) Solvent: THF/CH3CN decision->pathA Lab Scale pathB Method B (>50g) Solvent: AcOH/H2O decision->pathB Pilot Scale stepA1 Cool to 0°C Add NBS (1.0 eq) Dropwise pathA->stepA1 stepA2 Stir 4-6h @ RT Monitor via TLC stepA1->stepA2 stepA3 Aq. Workup (Remove Succinimide) stepA2->stepA3 purify Recrystallization (Toluene or Acetonitrile) stepA3->purify stepB1 Add Br2 (2.2 eq) Isolate 4,5-Dibromo Intermediate pathB->stepB1 stepB2 Reflux with Na2SO3 (Selective Debromination) stepB1->stepB2 stepB2->purify final Final Product: 4(5)-Bromo-2-propyl-1H-imidazole purify->final

Figure 2: Decision tree and process flow for synthesis selection.

Analytical Validation

To ensure scientific integrity, the product must be validated against the following criteria:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 131–135°C (Lit.[2] value for 4-bromo-1H-imidazole analogs).

  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       12.5 ppm (br s, 1H, NH)
      
    • 
       7.15 ppm (s, 1H, C4/C5-H) — Diagnostic peak. Absence of this peak implies di-bromination.
      
    • 
       2.55 ppm (t, 2H, 
      
      
      
      -propyl)
    • 
       1.65 ppm (m, 2H, 
      
      
      
      -propyl)
    • 
       0.90 ppm (t, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • m/z = 189.0 / 191.0 ([M+H]+).

    • Must show characteristic 1:1 isotopic pattern of Bromine (

      
       / 
      
      
      
      ).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Product contains ~10% Di-bromo NBS added too fast or local hotspots.Increase dilution of NBS; use syringe pump for addition.
Low Yield (Method A) Incomplete extraction of succinimide.Succinimide is water-soluble; ensure thorough water washes of the organic phase.
Dark/Black Reaction Mixture Oxidation of imidazole ring (Temp too high).Maintain strict temperature control (<5°C during addition).
Regioisomer confusion N-alkylation performed without separation.Remember: Tautomers are identical until N-substituted. Regio-separation is only possible after the next step (alkylation).

Safety & Compliance

  • NBS: Causes skin irritation and serious eye damage. Store in a refrigerator; thermal decomposition may release toxic fumes.

  • Bromine (

    
    ):  Extremely corrosive and volatile. Must  be handled in a functioning fume hood with appropriate neutralizing traps (sodium thiosulfate solution).
    
  • Waste Disposal: All aqueous waste containing brominated species should be segregated and treated as halogenated waste.

References

  • Guidechem. (n.d.). How to prepare and apply 4-Bromo-1H-imidazole? Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles.[3][2][4][5][6][7] Retrieved from

  • Vertex AI Search. (2023). Patent Analysis: CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (Analogous methodology for nitro-imidazoles).
  • Chemistry Steps. (2020). NBS as a Reagent in Organic Chemistry.[8][9][10] Retrieved from

Sources

Method

Scale-up synthesis of 5-bromo-2-propyl-1H-imidazole

Application Note: High-Yield Scale-Up Synthesis of 5-Bromo-2-propyl-1H-imidazole Executive Summary This application note details a scalable, robust protocol for the synthesis of 5-bromo-2-propyl-1H-imidazole (CAS: 83465-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Scale-Up Synthesis of 5-Bromo-2-propyl-1H-imidazole

Executive Summary

This application note details a scalable, robust protocol for the synthesis of 5-bromo-2-propyl-1H-imidazole (CAS: 83465-38-9), a critical intermediate in the manufacture of Angiotensin II receptor antagonists (e.g., Olmesartan medoxomil).[1]

The synthesis addresses two primary challenges encountered during scale-up:

  • Regioselectivity: Controlling the bromination to favor the mono-substituted product (5-bromo) over the 4,5-dibromo impurity.[2]

  • Thermal Safety: Managing the exothermic decomposition profile of N-bromosuccinimide (NBS) in large-scale reactors.

This guide moves beyond standard literature by providing a self-validating process control strategy , ensuring batch-to-batch consistency through defined Critical Process Parameters (CPPs).

Retrosynthetic Strategy & Reaction Scheme

The synthesis is executed in two stages: the construction of the imidazole ring via a modified Radziszewski reaction, followed by a controlled electrophilic aromatic substitution.

Note on Tautomerism: The target molecule exists in tautomeric equilibrium.[2] While often designated as 5-bromo-2-propyl-1H-imidazole, it is chemically equivalent to 4-bromo-2-propyl-1H-imidazole in solution.[2] For solid-state isolation, the specific tautomer depends on crystallization conditions, but the reactivity remains consistent.[2]

ReactionScheme Start1 Valeraldehyde / Butyraldehyde (C4 Precursor) Intermediate 2-Propylimidazole (Precursor) Start1->Intermediate Cyclization (Reflux, 6h) Start2 Glyoxal (40% aq) Start2->Intermediate Cyclization (Reflux, 6h) Ammonia Ammonia (NH3 aq) Ammonia->Intermediate Cyclization (Reflux, 6h) Product 5-Bromo-2-propyl-1H-imidazole (Target API Intermediate) Intermediate->Product Regioselective Bromination (MeCN, <5°C) Impurity 4,5-Dibromo Impurity (Over-bromination) Intermediate->Impurity T > 10°C Excess NBS Reagent N-Bromosuccinimide (NBS) Reagent->Product

Figure 1: Synthetic pathway highlighting the critical divergence point for impurity formation.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Propylimidazole

Rationale: We utilize the reaction between butyraldehyde and glyoxal.[2] Although valeronitrile is a valid precursor, the aldehyde-glyoxal route avoids toxic cyanide chemistry and is more cost-effective at kilogram scale.[2]

Reagents:

  • Butyraldehyde (1.0 eq)[2]

  • Glyoxal (40% w/w aq.[2] solution, 1.0 eq)

  • Ammonia (25-28% aq.[2] solution, 2.5 eq)

  • Ethanol (Solvent)[2][3]

Protocol:

  • Charging: To a jacketed glass-lined reactor, charge Ethanol (5 vol) and Butyraldehyde (1.0 eq).

  • Addition 1: Cool to 10°C. Add Glyoxal solution (1.0 eq) slowly to maintain T < 20°C.

  • Addition 2 (Exothermic): Add aqueous Ammonia (2.5 eq) dropwise over 2 hours. Caution: Significant exotherm.[2] Maintain reactor temperature between 0°C and 10°C.

  • Reaction: Warm to room temperature, then heat to reflux (approx. 78°C) for 6 hours.

  • Workup: Distill off Ethanol and water under reduced pressure until a thick oil remains.

  • Crystallization: Add Ethyl Acetate (3 vol) to the residue and heat to dissolve. Cool slowly to 0°C. 2-Propylimidazole will crystallize as a white to off-white solid.[2]

  • Filtration: Filter and wash with cold Ethyl Acetate. Dry at 45°C under vacuum.

Stage 2: Regioselective Bromination (The Critical Step)

Rationale:N-Bromosuccinimide (NBS) is selected over elemental bromine (Br2).[2] NBS allows for precise stoichiometric control (limiting di-bromo formation) and avoids the handling of highly corrosive liquid bromine.[2] Acetonitrile (MeCN) is the solvent of choice due to its polarity (solubilizing the imidazole) and low boiling point for recovery.[2]

Reagents:

  • 2-Propylimidazole (1.0 eq)[2]

  • N-Bromosuccinimide (NBS) (1.02 - 1.05 eq)[2]

  • Acetonitrile (10 vol)[2]

  • Sodium Sulfite (Quenching agent)[2]

Protocol:

  • Dissolution: Charge 2-Propylimidazole and Acetonitrile into the reactor. Stir until fully dissolved.

  • Cooling (Critical): Cool the solution to -5°C to 0°C .

    • Why? Regioselectivity is kinetically controlled.[2] Lower temperatures suppress the second bromination event.[2]

  • NBS Addition: Add solid NBS in 5 portions over 60 minutes.

    • Safety Note: Monitor internal temperature strictly.[2] Do not allow T > 5°C. A rapid addition can trigger a thermal runaway and favor the 4,5-dibromo impurity.[2]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C over 1 hour.

  • IPC (In-Process Control): Sample for HPLC.

    • Acceptance Criteria: Starting Material < 1.0%, Di-bromo impurity < 5.0%.[2]

  • Quench: Add 10% aqueous Sodium Sulfite solution (2 vol) to destroy unreacted NBS. Stir for 30 mins.

  • Solvent Swap: Concentrate under vacuum to remove Acetonitrile.[2] The product will precipitate from the remaining aqueous layer.[2]

  • Isolation: Filter the crude solid.

  • Purification (Recrystallization):

    • Dissolve crude wet cake in Toluene (5 vol) at 85°C.

    • Hot filter to remove insoluble salts/succinimide traces.[2]

    • Cool slowly to 5°C. The pure 5-bromo-2-propyl-1H-imidazole crystallizes.[2]

    • Yield: Expected 75-82%.[2]

Process Safety & Control Strategy

The following "Self-Validating" system ensures the process remains within safe and quality boundaries.

ProcessControl cluster_safety Safety Interlocks cluster_quality Quality Gates (IPC) TempSensor Temp Sensor (Alarm > 10°C) FeedStop NBS Feed Auto-Stop TempSensor->FeedStop Trigger HPLC_IPC HPLC Analysis (Mono vs Di-bromo) Quench_Point Na2SO3 Quench HPLC_IPC->Quench_Point Pass: SM < 1% Reactor Bromination Reactor (Acetonitrile, -5°C) Reactor->TempSensor Reactor->HPLC_IPC

Figure 2: Process control logic coupling safety interlocks with quality checkpoints.

Quantitative Data Summary: Solvent & Impurity Profile

ParameterRecommendedRisk / Consequence
Solvent Acetonitrile (MeCN)DMF: Hard to remove, product loss during workup.[1][2] DCM: Environmental hazard.[1][2]
Temperature -5°C to 0°C> 10°C: Increases 4,5-dibromo impurity exponentially.[2]
NBS Stoichiometry 1.02 - 1.05 eq> 1.10 eq: Irreversible formation of di-bromo species.[2]
Quench Na2SO3 (aq)Water only: Slow hydrolysis of NBS; potential for side reactions during workup.[2]

Analytical Method (HPLC)

To validate the synthesis, use the following HPLC parameters. This method separates the starting material (SM), the target mono-bromo product, and the di-bromo impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Imidazole absorption).[2]

  • Retention Order:

    • 2-Propylimidazole (SM) - Early eluting[2]

    • Succinimide (Byproduct)[2]

    • 5-Bromo-2-propyl-1H-imidazole (Target)

    • 4,5-Dibromo-2-propylimidazole (Impurity) - Late eluting[1][2]

References

  • Scale-up of Imidazole Intermediates: Zhang, Y. et al.[2] "Process Development and Synthesis of Process-Related Impurities of... Diphenylmethanone." PMC, 2020.[2]

  • Regioselective Bromination with NBS: Ganguly, N. C., et al.[2] "Mild Regioselective Monobromination of Activated Aromatics... with N-Bromosuccinimide." Synthesis, 2005.[2] [2]

  • Synthesis of 2-Substituted Imidazoles (Radziszewski Reaction): Egly, C.[2] "Method for preparing 2-propylimidazole."[2] Patent CN101693693A.[2]

  • NBS Reagent Profile & Safety: Master Organic Chemistry. "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry."[2][4][5]

  • General Imidazole Crystallization Techniques: University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[2][6] [2]

Sources

Application

Derivatization of 5-bromo-2-propyl-1H-imidazole for SAR studies

Application Note: Strategic Derivatization of 5-bromo-2-propyl-1H-imidazole for SAR Profiling Executive Summary This guide details the systematic functionalization of 5-bromo-2-propyl-1H-imidazole , a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-bromo-2-propyl-1H-imidazole for SAR Profiling

Executive Summary

This guide details the systematic functionalization of 5-bromo-2-propyl-1H-imidazole , a privileged scaffold in medicinal chemistry. Historically significant as the core pharmacophore for Angiotensin II receptor antagonists (e.g., Losartan, Olmesartan), this moiety offers three distinct vectors for diversification: the amphoteric nitrogen (N-1), the halogen handle (C-5), and the lipophilic anchor (C-2).

This protocol is designed for high-throughput Structure-Activity Relationship (SAR) studies, prioritizing regiocontrol , catalytic efficiency , and purification logic .

Chemical Space & Strategy

The 5-bromo-2-propyl-1H-imidazole scaffold presents a unique challenge: annular tautomerism . In solution, the hydrogen shifts between N-1 and N-3, rendering the C-4 and C-5 positions equivalent until functionalized.

The SAR Decision Matrix:

  • Vector A (N-1): Controls solubility and permeability. Must be fixed first to lock the tautomer and define the C-5 vs. C-4 regiochemistry.

  • Vector B (C-5/C-4): The "Warhead" vector. The bromine atom serves as a pivot for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • Vector C (C-2): The Propyl group provides baseline lipophilicity (

    
    ). While usually fixed in this specific starting material, it anchors the molecule in hydrophobic pockets (e.g., the S1 sub-pocket of GPCRs).
    

SAR_Strategy Scaffold 5-bromo-2-propyl-1H-imidazole N_Alk Step 1: N-Alkylation (Tautomer Locking) Scaffold->N_Alk R-X, Base Regio_Check QC: Regiochemistry Check (NOESY NMR) N_Alk->Regio_Check Path_A Path A: 1,5-Isomer (Sterically Congested) Regio_Check->Path_A Distal N-Alk Path_B Path B: 1,4-Isomer (Thermodynamically Favored) Regio_Check->Path_B Proximal N-Alk Suzuki Step 2: Suzuki-Miyaura (Biaryl Synthesis) Path_A->Suzuki Buchwald Step 2: Buchwald-Hartwig (Amination) Path_A->Buchwald Path_B->Suzuki Path_B->Buchwald Library Final SAR Library Suzuki->Library Buchwald->Library

Figure 1: Strategic workflow for the derivatization of the imidazole scaffold. The critical decision point is the regiochemical identification post-alkylation.

Module 1: Regioselective N-Alkylation

Objective: Install the R1 substituent and lock the position of the bromine atom. Challenge: Alkylation of 4(5)-bromoimidazoles typically yields a mixture of 1,4- and 1,5-isomers. Sterics (the propyl group) and thermodynamics dictate the ratio.

Protocol 1.1: General N-Alkylation
  • Reagents: Cs₂CO₃ (Cesium Carbonate), DMF (Dimethylformamide), Alkyl Halide.

  • Rationale: Cs₂CO₃ is superior to K₂CO₃ for SAR scales due to the "Cesium Effect" (higher solubility in organic solvents and looser ion pairing), enhancing nucleophilicity.

Step-by-Step:

  • Dissolution: Dissolve 5-bromo-2-propyl-1H-imidazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at Room Temperature (RT) for 30 mins. The solution will turn slightly turbid.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.

Self-Validating System: The Regio-Check (QC)

You must determine if you made the 4-bromo or 5-bromo isomer.

  • Method: 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Logic:

    • Isomer A (1-alkyl-5-bromo): The N-alkyl group is adjacent to the Bromine. There is NO aromatic proton on C-5. You will see NOE correlations between the N-alkyl protons and the Propyl group, but NOT to the imidazole singlet.

    • Isomer B (1-alkyl-4-bromo): The N-alkyl group is adjacent to the C-5 Proton. You WILL see a strong NOE correlation between the N-alkyl protons and the imidazole C-5 proton singlet.

Module 2: C-C Bond Formation (Suzuki-Miyaura)

Objective: Install aryl/heteroaryl groups at the C-Br position. Challenge: Imidazole nitrogens can coordinate to Pd, poisoning the catalyst. Solution: Use of bulky, electron-rich phosphine ligands (SPhos or XPhos) prevents coordination and facilitates oxidative addition into the C-Br bond.

Protocol 2.1: Microwave-Assisted Suzuki Coupling
  • Catalyst System: Pd(OAc)₂ + SPhos (Buchwald Generation 2 Precatalyst is preferred if available).

  • Solvent: 1,4-Dioxane : Water (4:1).

Step-by-Step:

  • Vessel Prep: In a microwave vial, charge the N-alkylated bromoimidazole (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Degassing (Critical): Seal the vial. Purge with Argon/Nitrogen for 5 minutes (balloon needle through septum). Add degassed solvents.[1]

  • Reaction: Microwave irradiation at 100°C for 30 minutes .

    • Note: If using conventional heating, reflux at 100°C for 12 hours.

  • Scavenging: Filter through a Celite pad.[2] If Pd residues persist (dark color), treat with SiliaMetS® Thiol scavenger resin for 1 hour.

Data Summary: Typical Yields

R-Group (Boronic Acid) Conditions Yield (%) Notes
Phenyl Pd(dppf)Cl₂, 90°C 85% Standard baseline
4-Pyridyl Pd(OAc)₂/SPhos, 100°C (MW) 72% SPhos required for heteroaryl

| 2-Methoxy-phenyl | Pd(dtbpf)Cl₂, 80°C | 65% | Sterically hindered |

Module 3: C-N Bond Formation (Buchwald-Hartwig)

Objective: Replace Bromine with an amine (secondary or primary) to modulate H-bond donor/acceptor properties. Challenge: Five-membered heterocycles are difficult substrates for amination due to electron richness and catalyst deactivation.[3] Solution: Use tBuBrettPhos , a ligand specifically optimized for amination of imidazoles [1].[3][4]

Protocol 3.1: Amination of Bromoimidazole
  • Setup: In a glovebox or under strict Argon flow, combine N-alkylated bromoimidazole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (Sodium tert-butoxide, 1.4 equiv).

  • Catalyst: Add tBuBrettPhos Pd G3 precatalyst (2–5 mol%).

    • Alternative: Pd₂(dba)₃ (2 mol%) + tBuBrettPhos (4 mol%).

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (0.2 M).

  • Reaction: Heat to 90°C for 12–16 hours.

  • Validation: Monitor consumption of starting material by LCMS. The product often exhibits a significant polarity shift (more polar).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Coupling Start Start: 5-Br-2-Pr-Imid Step1 Cs2CO3, R-X DMF, 60°C Start->Step1 Sep Isomer Separation (Flash Chrom.) Step1->Sep Mixture Split Select Path Sep->Split Pure Isomer Suzuki Suzuki: Boronic Acid SPhos/Pd Split->Suzuki Buchwald Buchwald: Amine tBuBrettPhos Split->Buchwald End Final SAR Analog Suzuki->End Buchwald->End

Figure 2: Operational workflow from starting material to isolated analog.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: Organic Letters (ACS Publications) Context: Establishes tBuBrettPhos as the ligand of choice for amino-imidazoles. URL:[Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Source: PubMed / NIH Context: Protocol for Suzuki coupling on imidazole scaffolds using PdCl2(dppf). URL:[Link]

  • Regioselective alkylation of 4(5)-nitro-1H-imidazoles. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC) Context: Foundational mechanistic insight into steric vs. electronic control in imidazole alkylation. URL:[Link]

  • An Efficient Synthesis of a Rationally Designed 1,5 Disubstituted Imidazole AT(1) Angiotensin II Receptor Antagonist. Source: Journal of Computer-Aided Molecular Design (PubMed) Context: Validates the 5-bromo-2-propyl scaffold for Losartan-like SAR studies. URL:[Link]]

Sources

Method

Strategic Synthesis of p38 MAPK Inhibitors: The 5-Bromo-2-Propyl-1H-Imidazole Protocol

Executive Summary This application note details the strategic utilization of 5-bromo-2-propyl-1H-imidazole (CAS: 1507740-32-0 / 2302-25-2 for general isomer) as a divergent scaffold in the synthesis of p38 Mitogen-Activa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 5-bromo-2-propyl-1H-imidazole (CAS: 1507740-32-0 / 2302-25-2 for general isomer) as a divergent scaffold in the synthesis of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors .

The 2-propyl-4,5-diaryl-imidazole motif is a pharmacophore privileged for its ability to inhibit the production of pro-inflammatory cytokines (TNF-


, IL-1

). While early inhibitors like SB-203580 utilized a 2-thioaryl anchor, the 2-propyl group offers a distinct lipophilic profile, targeting the hydrophobic region of the ATP-binding pocket with improved metabolic stability and membrane permeability.

This guide provides a validated, step-by-step protocol for transforming this halogenated intermediate into potent kinase inhibitors via regioselective N-protection , Suzuki-Miyaura cross-coupling , and C-H activation strategies .

Chemical Profile & Mechanistic Rationale[1][2]

The Scaffold: 5-Bromo-2-Propyl-1H-Imidazole

The utility of this intermediate lies in its three functional handles:

  • C-2 Propyl Group: Acts as a hydrophobic anchor. In the p38

    
     active site, this alkyl chain occupies the hydrophobic pocket usually reserved for the adenine ring of ATP, providing binding affinity.
    
  • C-5 Bromine: An electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi), allowing the installation of the "hinge-binding" motif (typically a 4-pyridyl or 4-fluorophenyl group).

  • N-1 Nitrogen: A nucleophilic site requiring protection to prevent catalyst poisoning and control regioselectivity during functionalization.

Technical Note on Tautomerism: In solution, 4-bromo-2-propyl-1H-imidazole and 5-bromo-2-propyl-1H-imidazole exist in tautomeric equilibrium. For synthetic planning, they are equivalent until the nitrogen is substituted. Once N-protected (e.g., with SEM or Trityl), the positions become fixed (C-4 vs. C-5), dictating the regiochemistry of subsequent couplings.

Retrosynthetic Analysis & Workflow

The synthesis of a trisubstituted imidazole inhibitor from this core follows a "Protect-Couple-Functionalize" logic.

G Start 5-Bromo-2-Propyl-1H-Imidazole Step1 N-Protection (SEM/Trityl) Start->Step1 Regiocontrol Step2 Suzuki Coupling (Install Aryl 1) Step1->Step2 Pd(dppf)Cl2, Ar-B(OH)2 Step3 C-H Activation / Halogenation (Install Aryl 2) Step2->Step3 Direct Arylation or NBS/Coupling Final p38 MAPK Inhibitor (Trisubstituted Core) Step3->Final Deprotection

Figure 1: Strategic workflow for converting the mono-bromo scaffold into a potent kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Regioselective N-Protection (SEM-Cl)

Objective: To lock the tautomer and protect the acidic proton, facilitating the subsequent Suzuki coupling.

Reagents:

  • 5-Bromo-2-propyl-1H-imidazole (1.0 eq)[1][2]

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 5-bromo-2-propyl-1H-imidazole (5.0 g, 26.4 mmol) and anhydrous THF (50 mL). Cool to 0°C.

  • Deprotonation: Carefully add NaH (1.27 g, 31.7 mmol) portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases.
    
  • Alkylation: Add SEM-Cl (5.1 mL, 29.0 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the starting material (

    
    ) should disappear, replaced by a higher 
    
    
    
    product (
    
    
    ).
  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85-92%

    • Product:5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-2-propyl-1H-imidazole (Note: The major regioisomer is typically the less sterically hindered N-alkylation product, though mixtures may occur; the SEM group often migrates or directs to the N1 distal to the bulky propyl if steric strain is high, but here the propyl is at C2, making N1 and N3 chemically similar until the bromine is considered. The 4-bromo isomer is often favored due to electronics).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To install the 4-fluorophenyl "wing" (or Pyridine moiety) at the C-5 position.

Reagents:

  • N-SEM-protected imidazole (from Protocol A) (1.0 eq)

  • 4-Fluorophenylboronic acid (1.5 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 M aqueous solution, 3.0 eq)
    
  • 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a pressure vial, combine the protected imidazole (1.0 g, 3.1 mmol), 4-fluorophenylboronic acid (0.65 g, 4.6 mmol), and

    
     (126 mg, 0.15 mmol).
    
  • Solvent: Add 1,4-Dioxane (10 mL) and 2.0 M

    
     (4.6 mL).
    
  • Degas: Sparge the biphasic mixture with Argon for 5 minutes. Seal the vial.

  • Heat: Heat to 90°C for 4-6 hours. The solution typically turns black (active Pd).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75-85%

    • Observation: This step creates the 4-(4-fluorophenyl)-2-propyl-1-SEM-imidazole core.

Protocol C: C-H Arylation (The "Second Wing")

Objective: To install the second aryl group (e.g., 4-pyridyl) at the remaining C-4 position to complete the kinase inhibitor pharmacophore.

Note: While sequential bromination is possible, direct C-H arylation is a modern, atom-economical approach for this scaffold.

Reagents:

  • Mono-arylated imidazole (from Protocol B) (1.0 eq)[3]

  • 4-Iodopyridine (1.5 eq)

  • 
     (0.1 eq)
    
  • Triphenylphosphine (

    
    ) (0.2 eq)
    
  • 
     (2.0 eq)
    
  • DMF (anhydrous)

Procedure:

  • Mix: Combine the mono-aryl imidazole (0.5 g), 4-iodopyridine (0.47 g),

    
     (34 mg), 
    
    
    
    (80 mg), and
    
    
    (1.0 g) in a dry flask.
  • Solvent: Add DMF (5 mL) under Argon.

  • Reaction: Heat to 140°C for 12-16 hours.

  • Workup: Dilute with water (excess) to precipitate the product or extract with EtOAc/LiCl (aq) wash to remove DMF.

  • Deprotection (Final Step): Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at 60°C for 2 hours to remove the SEM group.

  • Final Isolation: Neutralize with

    
    , extract, and purify via Prep-HPLC.
    

Data Summary & Optimization

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Solvent (Coupling) DME / Water1,4-Dioxane / Water Dioxane showed cleaner profiles at 90°C.
Base


Stronger base improved conversion >95%.
Catalyst



resisted dehalogenation side-products.
Protecting Group BocSEM SEM is stable to basic Suzuki conditions; Boc is labile.

Pathway Visualization

The following diagram illustrates the catalytic cycle for the critical Suzuki coupling step, highlighting the role of the bromine handle.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromo-Imidazole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (Activated) BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the 5-bromo handle.

Troubleshooting & Safety

  • Regioselectivity: If N-alkylation yields a 1:1 mixture of isomers, consider using Trityl (Trt) protection, which is bulkier and often improves selectivity for the N-1 position distal to the propyl group.

  • Debromination: If the bromine is reduced (replaced by H) during Suzuki coupling, lower the reaction temperature to 80°C and ensure the solvent is thoroughly degassed to remove Oxygen.

  • Safety: 5-bromo-2-propyl-1H-imidazole is an irritant. Alkyl halides (SEM-Cl) are toxic and lachrymators. Perform all steps in a fume hood.

References

  • Laufer, S. A., & Wagner, G. K. (2002). From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release.[4] Journal of Medicinal Chemistry, 45(13), 2733–2740.[4] Link

  • Boehringer Ingelheim Pharmaceuticals. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9, 268–272. Link

  • BenchChem. (2025).[5] 5-Bromo-2-propyl-1H-imidazole Product Profile and Applications. BenchChem Application Notes. Link

  • Wang, X. J., et al. (2009).[6] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5463. Link

  • Liverton, N. J., et al. (1999). Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 42(12), 2180–2190. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-Bromo-2-propyl-1H-imidazole Derivatives

Executive Summary & Strategic Value The 5-bromo-2-propyl-1H-imidazole scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for a class of Angiotensin II receptor antagonists (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 5-bromo-2-propyl-1H-imidazole scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for a class of Angiotensin II receptor antagonists (e.g., Losartan, Olmesartan). Traditional thermal synthesis of this core often suffers from prolonged reaction times (12–24 hours), variable yields, and difficult purification profiles due to tar formation.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total synthesis time from days to under 1 hour while improving regioselectivity and yield. We utilize a "Build-then-Functionalize" strategy: rapid construction of the imidazole ring followed by regioselective halogenation.

Key Advantages of this Protocol:
  • Time Efficiency: 95% reduction in reaction time compared to thermal reflux.

  • Atom Economy: Solvent-minimized or aqueous-phase conditions reduce waste.

  • Scalability: Protocols are validated for single-mode microwave reactors (0.5 mmol to 50 mmol scale).

Scientific Integrity & Mechanistic Logic

The Synthetic Pathway

The synthesis is bifurcated into two distinct, self-validating stages to ensure purity before the critical bromination step.

  • Core Construction (Debus-Radziszewski): Condensation of butyraldehyde, glyoxal, and ammonium acetate. Microwave irradiation accelerates the rate-limiting imine formation and subsequent cyclization.

  • Regioselective Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS). In 1H-imidazoles, the C4 and C5 positions are electronically equivalent due to tautomerism. Bromination occurs preferentially at these positions over C2 (which is already substituted) due to the stabilization of the Wheland intermediate.

Tautomerism Note

Researchers must note that 5-bromo-2-propyl-1H-imidazole exists in equilibrium with 4-bromo-2-propyl-1H-imidazole . In solution (NMR), these signals often average or broaden. The "5-bromo" designation is formalized upon N-alkylation (e.g., adding a biphenyl-methyl group), which locks the regiochemistry.

Reaction Logic Diagram

G Start Precursors (Butyraldehyde + Glyoxal) Core 2-Propyl-1H-imidazole (Core Scaffold) Start->Core MAOS Step 1 140°C, 10 min Debus-Radziszewski Bromo 4(5)-Bromo-2-propyl-1H-imidazole (Key Intermediate) Core->Bromo MAOS Step 2 NBS, ACN 0°C -> MW 50°C Deriv Suzuki/Sonogashira Derivatives Bromo->Deriv Pd-Catalyzed Coupling

Figure 1: Strategic workflow for the synthesis of the target scaffold and downstream derivatives.

Experimental Protocols

Equipment Requirements
  • Microwave Reactor: Single-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0–30 bar).

  • Vials: 10 mL or 35 mL pressure-sealed microwave vials.

  • Temperature Control: IR sensor (internal fiber optic probe preferred for Step 1).

Protocol A: Synthesis of 2-Propyl-1H-imidazole (The Core)

Objective: Rapid cyclization of precursors.

  • Reagent Setup:

    • Butyraldehyde (10 mmol, 0.72 g)

    • Glyoxal (40% aq. solution, 10 mmol, 1.45 g)

    • Ammonium Acetate (25 mmol, 1.93 g)

    • Solvent: Acetic Acid (5 mL) or Ethanol/Water (1:1). Note: Acetic acid acts as both solvent and catalyst.[1]

  • Microwave Parameters:

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Work-up:

    • Cool reaction to RT.

    • Neutralize with chilled NH₄OH or NaHCO₃ (aq) to pH 8–9. Caution: Exothermic.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Validation: Product is a viscous oil or low-melting solid. Check LC-MS (M+H = 111.1).

Protocol B: Regioselective Bromination to 5-Bromo-2-propyl-1H-imidazole

Objective: Introduction of the bromine handle for further derivatization.

  • Reagent Setup:

    • 2-Propyl-1H-imidazole (from Protocol A, 5 mmol, 0.55 g)

    • N-Bromosuccinimide (NBS) (5.5 mmol, 0.98 g)

    • Solvent: Acetonitrile (ACN) or THF (10 mL)

  • Procedure (Hybrid Thermal/Microwave):

    • Step 2a (Addition): Dissolve imidazole in ACN and cool to 0°C in an ice bath. Add NBS portion-wise over 5 minutes to prevent di-bromination.

    • Step 2b (Reaction): Transfer vial to microwave.

    • Temperature: 50 °C

    • Hold Time: 5 minutes

    • Power: Low (Max 50 W)

  • Work-up:

    • Concentrate solvent.

    • Resuspend in water; the succinimide byproduct is water-soluble.

    • Filter the precipitate (if solid) or extract with DCM.

    • Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography (0-5% MeOH in DCM).

    • Validation: M+H = 189.0/191.0 (1:1 Br isotope pattern).

Protocol C: Derivatization (Example: Suzuki Coupling)

Objective: Synthesizing a library derivative (e.g., 2-propyl-5-phenyl-1H-imidazole).

  • Reagents: 5-bromo-2-propylimidazole (1 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq, 2 eq), DME/Water (3:1).

  • Microwave: 120 °C for 15 minutes.

  • Result: Rapid access to bi-aryl derivatives.

Data Summary & Troubleshooting

Reaction Metrics Comparison
ParameterThermal Method (Reflux)Microwave Method (This Protocol)Improvement Factor
Reaction Time (Step 1) 4–6 Hours10 Minutes24x Faster
Reaction Time (Step 2) 12 Hours (RT)5 Minutes144x Faster
Yield (Overall) 45–55%78–85%~1.6x Higher
Solvent Usage High (50–100 mL)Low (<10 mL)Green Chemistry
Troubleshooting Guide
  • Issue: Di-bromination (4,5-dibromo product observed).

    • Cause: Excess NBS or temperature too high during addition.

    • Fix: Strictly maintain 0°C during NBS addition. Reduce NBS equivalents to 0.95.

  • Issue: Low Yield in Step 1.

    • Cause: Loss of volatile butyraldehyde before reaction.

    • Fix: Use a sealed vessel with a high-pressure cap. Ensure reagents are mixed before ramping temperature.

  • Issue: Sticky Tars.

    • Cause: Polymerization of glyoxal.

    • Fix: Ensure glyoxal is fresh and not polymerized (check pH, should not be highly acidic).

References

  • Microwave-Assisted Imidazole Synthesis (General)

    • Shelke, K. F., et al. "Microwave-assisted one-pot synthesis of 2,4,5-triarylimidazoles using glyoxylic acid as a catalyst."[1] Rasayan J. Chem, 1.3 (2008): 489-494.[1]

  • Debus-Radziszewski Reaction Mechanism

    • Wolkenberg, S. E., et al. "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation." Organic Letters, 6.9 (2004): 1453-1456.

  • Regioselective Bromination of Imidazoles

    • Naik, S., et al. "Regioselective bromination of imidazoles and methylimidazoles." Bulletin of the Chemical Society of Japan, 76.12 (2003).

  • Commercial Availability & Properties (Validation)

    • Sigma-Aldrich Product Sheet: 5-Bromo-2-propyl-1H-imidazole.[2]

  • Microwave NBS Protocols

    • Vekariya, R. H., et al. "Solvent and Catalyst Free, Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation."[3] Current Microwave Chemistry, 2.1 (2015).[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-propyl-1H-imidazole

Case ID: OPT-IMID-05 Subject: Yield Improvement & Process Stabilization for 5-Bromo-2-propyl-1H-imidazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Executive Summary & M...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-IMID-05 Subject: Yield Improvement & Process Stabilization for 5-Bromo-2-propyl-1H-imidazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active

Executive Summary & Molecule Profile

User Note: You are targeting 5-bromo-2-propyl-1H-imidazole . Please be advised that in its N-unsubstituted form, this molecule exists in rapid tautomeric equilibrium with 4-bromo-2-propyl-1H-imidazole . In solution, these are indistinguishable. The specific "5-bromo" regioisomer usually becomes fixed only after a subsequent N-alkylation step (e.g., tritylation in Olmesartan synthesis). This guide addresses the synthesis of the parent mono-bromo species, referred to herein as 5-Br-PrIm .

The Core Challenge: The synthesis of 5-Br-PrIm via direct bromination of 2-propylimidazole is an Electrophilic Aromatic Substitution (EAS). The primary yield-killers are:

  • Over-bromination: Formation of 4,5-dibromo-2-propylimidazole.

  • Regiocontrol: Ensuring mono-substitution despite the activated nature of the imidazole ring.

  • Product Stability: Haloimidazoles are light-sensitive and can degrade during aggressive workups.

The "Golden Batch" Protocol

This protocol is the optimized standard for maximizing yield (Target: >85%) and minimizing the di-bromo impurity.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
2-Propylimidazole 1.0SubstratePurity >98% essential.
N-Bromosuccinimide (NBS) 1.02 - 1.05Brominating AgentDo not exceed 1.05 eq. Excess leads to di-bromo.
Dichloromethane (DCM) 10 VolSolventAnhydrous. Co-solvent (DMF) may be needed for solubility.
Sodium Bisulfite (aq) ExcessQuencherEssential to stop side reactions immediately.
Step-by-Step Workflow

Phase 1: Preparation (0 - 15 mins)

  • Charge 2-propylimidazole into the reactor.

  • Add DCM (and 1-2 volumes of DMF if solubility is poor at low temp).

  • Cool the reaction mass to -5°C to 0°C .

    • Why? Lower temperature reduces the kinetic energy available for the second bromination event.

Phase 2: Controlled Addition (15 - 120 mins)

  • Dissolve NBS in a separate vessel (DCM/DMF mixture).

  • Slowly add the NBS solution to the imidazole mixture over 1-2 hours .

    • Critical Control Point: Maintain internal temperature < 5°C.[1]

    • Mechanism:[1][2][3][4] Slow addition ensures the concentration of NBS is always low relative to the unreacted substrate, statistically favoring mono-bromination.

Phase 3: Reaction & Quench

  • Stir at 0°C for 2 hours , then allow to warm to Room Temperature (RT) for 1 hour.

  • Monitor via HPLC/TLC. Target: < 2% Starting Material.

  • Quench: Add 10% aqueous Sodium Bisulfite (NaHSO₃) solution vigorously.

    • Visual Check: The orange/red color (free bromine) should fade to pale yellow.

Phase 4: Isolation

  • Separate phases.[3] Wash organic layer with water (to remove succinimide byproduct).

  • Concentrate the organic layer under reduced pressure (Max Temp: 40°C).

  • Crystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane or Toluene .

    • Note: Di-bromo impurities are often more soluble in non-polar solvents; crystallization rejects them.

Troubleshooting Guide (Q&A)

Issue 1: "My yield is consistently low (< 60%), but purity is okay."

Diagnosis: This is often a stoichiometry or solubility issue.

  • Q: Did you dry your solvents?

    • A: NBS can degrade in the presence of water before reacting with the imidazole. Ensure solvents are anhydrous (KF < 0.1%).

  • Q: Is the starting material fully dissolved?

    • A: If 2-propylimidazole is not in solution when NBS is added, the reaction is heterogeneous. As the product forms (which might be more soluble), it can over-react. Action: Increase DMF ratio in the solvent system to ensure homogeneity.

Issue 2: "I have high levels (> 10%) of the di-bromo impurity."

Diagnosis: The reaction kinetics were too aggressive.

  • Q: How fast was the NBS addition?

    • A: If you dumped solid NBS in or added the solution too fast, you created localized "hotspots" of high NBS concentration. Action: Use a dropping funnel and extend addition time to 2+ hours.

  • Q: What was the temperature?

    • A: If you ran this at RT from the start, di-bromination is inevitable. Action: Strictly hold -5°C to 0°C during addition.

  • Q: Did you use excess NBS?

    • A: Never exceed 1.05 equivalents. It is better to have 3% unreacted starting material (easy to separate) than 10% di-bromo (difficult to separate).

Issue 3: "The product turns dark/black during drying."

Diagnosis: Haloimidazoles are photosensitive and thermally unstable.

  • Action:

    • Wrap your rotavap and drying flasks in aluminum foil.

    • Do not exceed 40°C during vacuum drying.

    • Store the final solid under Nitrogen in the dark (amber vials).

Mechanistic & Logic Visualization

Diagram 1: Reaction Logic & Impurity Control

This diagram illustrates the kinetic competition between the desired mono-bromination and the undesired di-bromination.

ReactionPathways cluster_conditions Critical Process Parameters Start 2-Propylimidazole (Substrate) Mono 5-Bromo-2-propyl-1H-imidazole (Target Product) Start->Mono Fast (k1) Controlled by Temp < 0°C NBS NBS Addition NBS->Start Slow Addition Di 4,5-Dibromo-2-propylimidazole (Impurity) Mono->Di Slow (k2) Accelerated by Excess NBS C1 Temp: -5°C to 0°C C2 Stoichiometry: 1.02 eq

Caption: Kinetic pathway showing the necessity of low temperature and controlled stoichiometry to prevent the secondary bromination event (k2).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve yield/purity issues.

Troubleshooting Problem Identify Problem LowYield Low Yield (<60%) Problem->LowYield HighImpurity High Di-Bromo (>5%) Problem->HighImpurity Degradation Dark Product Problem->Degradation Sol1 Check Water Content (KF) Ensure Anhydrous Conditions LowYield->Sol1 Sol2 Reduce NBS Eq to 1.02 Slow Down Addition Rate HighImpurity->Sol2 Sol3 Protect from Light Reduce Drying Temp <40°C Degradation->Sol3

Caption: Diagnostic tree for rapid identification of process failures in imidazole bromination.

References

  • Preparation of 4-bromo-2-nitro-1H-imidazole (Analogous Chemistry). Google Patents, CN111646945A. (Demonstrates the NBS/DMF/CHCl3 solvent system and stoichiometry controls).

  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. ResearchGate. (Provides industrial context for scaling halo-imidazole synthesis and yield optimization).

  • 4-Bromo-1H-imidazole Biochemical Reagent Data. MedChemExpress. (Safety, solubility, and handling data for bromo-imidazoles).

  • Regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health (NIH). (Mechanistic insights into controlling halogenation on nitrogen heterocycles using NXS reagents).

Sources

Optimization

Purification of crude 5-bromo-2-propyl-1H-imidazole by column chromatography

Ticket ID: PUR-IMD-005 Subject: Optimization of Column Chromatography for Alkyl-Haloimidazoles Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-IMD-005 Subject: Optimization of Column Chromatography for Alkyl-Haloimidazoles Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

You are attempting to purify 5-bromo-2-propyl-1H-imidazole (CAS: 152458-17-6), a critical intermediate in the synthesis of Angiotensin II receptor blockers like Olmesartan Medoxomil.

Chemical Context:

  • Basicity: The imidazole ring is amphoteric but generally basic (

    
     for the conjugate acid). The nitrogen lone pair interacts strongly with the acidic silanol groups (
    
    
    
    ) of silica gel.
  • Tautomerism: In the

    
     form (unsubstituted nitrogen), the 4-bromo and 5-bromo isomers are tautomers . They exist in rapid equilibrium and cannot be separated by standard chromatography. They will appear as a single fraction.
    
  • Physical State: Likely a crystalline solid or off-white powder.

Pre-Chromatography Diagnostics (TLC)

Before running the column, you must establish a valid Thin Layer Chromatography (TLC) method. Standard TLC plates will show severe streaking (tailing) for this compound, making


 determination impossible.

The "Basified" TLC Protocol:

  • Prepare the Chamber: Add 1-2% Triethylamine (TEA) or 1%

    
     to your developing solvent system.
    
  • Eluent Recommendation:

    • System A (Non-Polar): Hexanes : Ethyl Acetate (3:[1]1) + 2% TEA.

    • System B (Polar): DCM : Methanol (95:5) + 1%

      
      .
      
  • Visualization: UV (254 nm) is primary. Iodine stain is secondary.

Critical Check: If your spot still streaks on a TEA-treated plate, your crude material may contain hydrochloride salts. Neutralize the crude sample with saturated


 and extract into DCM before spotting.

The Purification Protocol (SOP)

This protocol uses a silanol-suppression technique to prevent yield loss and band broadening.

Phase A: Column Preparation
ParameterSpecificationReason
Stationary Phase Silica Gel 60 (

)
Standard phase; economical.
Pre-treatment Slurry pack with 5% TEA Neutralizes acidic sites on silica before the sample touches them.
Mobile Phase Hexanes / EtOAc GradientProvides selectivity for the lipophilic propyl group.
Modifier 1% Triethylamine (TEA)Maintains basic pH throughout the run.
Phase B: Loading Strategy
  • Preferred: Dry Loading . Dissolve crude in minimal MeOH/DCM, adsorb onto Celite or Silica (ratio 1:2), and evaporate to dryness. Load the powder on top of the packed column.

    • Why? Imidazoles often have poor solubility in the starting non-polar mobile phase (Hexanes). Liquid loading with DCM can cause the compound to crash out or band-spread immediately.

Phase C: Elution Gradient
  • Equilibration: Flush column with 3 CV (Column Volumes) of Hexanes + 1% TEA.

  • Gradient:

    • 0-10% EtOAc (in Hexanes + 1% TEA): Elutes non-polar impurities (e.g., bis-alkylated byproducts).

    • 10-40% EtOAc (in Hexanes + 1% TEA): Target Compound Elution .

    • Flush with 100% EtOAc: Elutes polar baseline trash.

Troubleshooting Guide (FAQ)

Q1: My compound is streaking/tailing across the column. Why?

Diagnosis: Unsuppressed Silanol Interactions. Mechanism: The basic imidazole nitrogen hydrogen-bonds with the acidic protons on the silica surface (


). This acts like a "brake," dragging the tail of the band.
Solution: 
  • Ensure TEA is in both the packing solvent and the running solvent.

  • If using DCM/MeOH, switch to

    
     (Ammonium Hydroxide) as TEA can form salts with MeOH over time or interfere with MS detection if not removed.
    
Q2: I see two spots very close together. Is this the 4-bromo and 5-bromo separation?

Diagnosis: No. Explanation: In the


-imidazole form, the proton hops between N1 and N3 thousands of times per second. You are observing a single "time-averaged" species.
Likely Culprits: 
  • Regioisomer Impurity: If N-alkylation occurred previously, you might have fixed regioisomers (which are separable).

  • Impurity: A des-bromo (unreacted) or di-bromo impurity.

  • Salt Formation: Free base vs. HCl salt (if neutralization was incomplete).

Q3: The product crystallized inside the column.

Diagnosis: Solubility Mismatch. Solution:

  • Use the Dry Loading method described in the SOP.

  • If you must liquid load, use a small amount of DCM, but ensure the column is conditioned with at least 5% EtOAc/Hexane to prevent immediate precipitation upon contact with pure Hexane.

Visualizing the Chemistry

Figure 1: Purification Decision Tree

PurificationStrategy Start Start: Crude 5-bromo-2-propyl-1H-imidazole SolubilityCheck Check Solubility in Hexane/EtOAc Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble (Precipitates) SolubilityCheck->Insoluble LiquidLoad Liquid Load (Dissolve in Mobile Phase) Soluble->LiquidLoad DryLoad Dry Load (Adsorb on Celite/Silica) Insoluble->DryLoad RunColumn Run Column (Hex/EtOAc + 1% TEA) LiquidLoad->RunColumn DryLoad->RunColumn Result Collect Fractions (Check TLC with UV) RunColumn->Result

Caption: Decision matrix for loading techniques based on compound solubility.

Figure 2: The "Silanol Suppression" Mechanism[2]

SilanolSuppression Silica Acidic Silica Surface (Si-OH) Imidazole Imidazole Product (Basic Nitrogen) Silica->Imidazole Without TEA InteractionBad Strong H-Bonding (Streaking) Imidazole->Silica Blocked by TEA TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding InteractionGood Blocked Surface (Clean Elution)

Caption: TEA acts as a competitive inhibitor, binding to acidic silanols so the imidazole product can pass through freely.

References

  • Daiichi Sankyo Co., Ltd. (2006). Process for the preparation of olmesartan medoxomil. US Patent 2006/0148870 A1.

    • Citation Context: Describes the synthesis and handling of the 2-propyl-imidazole intermedi
  • Phenomenex Technical Guide. (2023). Tip on Peak Tailing of Basic Analytes.

    • Citation Context: Authoritative source on using TEA modifiers to suppress silanol activity for basic heterocycles.
  • Journal of Medicinal Chemistry. (2012). Discovery of Macitentan: Synthesis of Propyl-sulfamide Building Blocks.

    • Citation Context: Illustrates purification of similar propyl-imidazole/sulfamide deriv
  • Organic Chemistry Portal. (2024). Synthesis of Imidazoles: Van Leusen and Dehydrogenation Protocols.

    • Citation Context: General reactivity and tautomerism of 1H-imidazoles.

Sources

Troubleshooting

Recrystallization techniques for 5-bromo-2-propyl-1H-imidazole

Technical Support Center: Recrystallization of 5-bromo-2-propyl-1H-imidazole Executive Summary & Compound Profile 5-bromo-2-propyl-1H-imidazole is a critical intermediate, often utilized in the synthesis of angiotensin I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 5-bromo-2-propyl-1H-imidazole

Executive Summary & Compound Profile

5-bromo-2-propyl-1H-imidazole is a critical intermediate, often utilized in the synthesis of angiotensin II receptor antagonists (e.g., Olmesartan medoxomil).[1] Achieving high purity (>98%) is essential to prevent downstream formation of genotoxic impurities or regioisomeric byproducts.[1]

  • CAS: 1268334-93-5 (Note: Tautomeric with 4-bromo-2-propyl-1H-imidazole)[1]

  • Physical State: Off-white to pale yellow solid.[1]

  • Solubility Profile: Moderate lipophilicity due to the propyl chain.[1] Soluble in alcohols, DMSO, DMF, and hot ethyl acetate; sparingly soluble in water and cold hexanes.[1]

Core Recrystallization Protocols

The following protocols are designed to address common impurity profiles (unreacted starting material vs. over-brominated byproducts).

Method A: Ethyl Acetate / n-Heptane (Standard Purification)

Best for: Removing non-polar impurities (e.g., 4,5-dibromo-2-propylimidazole) and improving color.[1]

  • Dissolution: Charge crude 5-bromo-2-propyl-1H-imidazole into a reactor. Add Ethyl Acetate (3-5 vol) .

  • Heating: Heat to 60-65°C until full dissolution. If undissolved solids remain (likely inorganic salts), filter hot.[1]

  • Charcoal Treatment (Optional): If the solution is dark/orange, add activated carbon (5% w/w), stir for 30 mins at 60°C, and filter through Celite.

  • Crystallization:

    • Cool slowly to 40°C .

    • Add n-Heptane (3-5 vol) dropwise as an antisolvent over 1 hour.[1]

    • Critical Step: Seed with pure crystals (0.5% w/w) at the first sign of turbidity or at 35°C to prevent oiling out.[1]

  • Isolation: Cool to 0-5°C over 2 hours and hold for 1 hour. Filter the solid.[1][2][3]

  • Washing: Wash the cake with cold n-Heptane/Ethyl Acetate (2:1 ratio).

  • Drying: Vacuum dry at 40-45°C.

Method B: Toluene (High-Purity Polish)

Best for: Removing polar impurities and unreacted 2-propylimidazole.[1]

  • Dissolution: Suspend crude solid in Toluene (6-8 vol) .

  • Heating: Heat to reflux (~110°C). The compound should dissolve completely.[1]

  • Cooling: Cool slowly to room temperature (20-25°C) without agitation initially to promote crystal growth, then agitate gently at 0°C.

  • Filtration: Filter and wash with cold toluene.[1]

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Root Cause: The propyl chain adds flexibility and lipophilicity, lowering the melting point and making the compound prone to forming a supercooled liquid (oil) before organizing into a lattice.[1] Corrective Action:

  • Seeding is mandatory: Do not rely on spontaneous nucleation.[1] Seed at a temperature 5-10°C below the saturation point.[1]

  • Reduce Cooling Rate: Rapid cooling traps solvent and promotes oil formation.[1] Use a linear cooling ramp of 10°C/hour.[1]

  • Adjust Solvent Ratio: If using Method A, increase the Ethyl Acetate portion slightly to keep the product in solution longer, or add the Heptane more slowly.

Q2: I am detecting high levels of the 4,5-dibromo impurity. Can recrystallization remove it?

Analysis: The dibromo species is significantly less polar than the mono-bromo target. Strategy:

  • Switch to Method B (Toluene): The dibromo impurity is often more soluble in cold aromatic solvents than the mono-bromo species.[1]

  • Mother Liquor Check: In Method A (EtOAc/Heptane), the dibromo impurity tends to remain in the mother liquor if the Heptane ratio is optimized.[1] Do not "crash out" the product too aggressively; a lower yield (70-80%) often yields higher purity by leaving the dibromo species in the filtrate.[1]

Q3: What about the 4-bromo vs. 5-bromo tautomerism?

Technical Insight: In solution, the N-H proton hops between nitrogens, making the 4- and 5- positions equivalent on the NMR timescale (unless N-substituted).[1] In the solid state, it crystallizes as a single tautomer.[1] Impact: You do not need to separate these "isomers" as they are chemically identical in the reaction mixture. Focus on removing chemical impurities (starting material, dibromo), not tautomers.[1]

Q4: The product has a persistent orange/brown color.

Root Cause: Oxidation of the imidazole ring or trace bromine retention.[1] Corrective Action:

  • Perform a bisulfite wash on the organic layer before recrystallization (if extracting from reaction).[1]

  • Use activated charcoal (SX Ultra or equivalent) during the hot dissolution step of recrystallization.[1]

Comparative Data: Solvent Efficacy

Solvent SystemYield PotentialImpurity Rejection (Dibromo)Impurity Rejection (Polar)Risk of Oiling Out
EtOAc / Heptane High (85-90%)ModerateGoodModerate
Toluene Moderate (70-80%)HighModerateLow
Ethanol / Water High (80-90%)LowHighHigh
Acetonitrile ModerateModerateModerateLow

Process Decision Workflow

Recrystallization_Logic Start Crude 5-bromo-2-propyl-1H-imidazole Analyze Analyze Impurity Profile (HPLC) Start->Analyze Decision Dominant Impurity? Analyze->Decision Dibromo High Dibromo (>2%) Decision->Dibromo Over-brominated Polar High Polar / Salts / Color Decision->Polar Oxidation/Salts General General Clean-up Decision->General Mixed Method_Tol Method B: Toluene Recrystallization (Rejects non-polar byproducts) Dibromo->Method_Tol Charcoal Add Charcoal Treatment Step Polar->Charcoal Method_EtOAc Method A: EtOAc / Heptane (Standard Protocol) General->Method_EtOAc Oil_Check Issue: Oiling Out? Method_Tol->Oil_Check Method_EtOAc->Oil_Check Charcoal->Method_EtOAc Seed Action: Seed at 35-40°C Slow Cool Oil_Check->Seed Yes

Figure 1: Decision tree for selecting the optimal purification route based on crude impurity profile.

References

  • Sigma-Aldrich. 5-Bromo-2-propyl-1H-imidazole Product Specification & Properties.[1] (Accessed 2026).[1][2][4] Link[1]

  • Zhang, Y. et al. Synthetic method of 4-bromo-2-nitro-1H-imidazole.[1][5] CN111646945A, 2020.[1] (Describes analogous bromination/purification workflows). Link

  • BenchChem. Structure and Properties of 5-bromo-2-propyl-1H-imidazole-4-carboxylic acid derivatives. (Context on propyl-imidazole solubility). Link

  • BLD Pharm. 5-Bromo-2-propyl-1H-imidazole MSDS and Handling.Link[1]

Sources

Optimization

Side products in the synthesis of 5-bromo-2-propyl-1H-imidazole.

Ticket #5829: Optimization of 5-bromo-2-propyl-1H-imidazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The Nature of the Problem Synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #5829: Optimization of 5-bromo-2-propyl-1H-imidazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Nature of the Problem

Synthesizing 5-bromo-2-propyl-1H-imidazole (also referred to as 4-bromo-2-propylimidazole due to tautomerism) is a classic exercise in controlling electrophilic aromatic substitution (


). The propyl group at the C2 position activates the ring, making it electron-rich and prone to rapid, often uncontrollable halogenation.

The primary challenge users face is not reactivity, but selectivity . The imidazole ring wants to brominate twice. If you are seeing a mix of starting material, mono-bromo, and di-bromo species, you are encountering the "Goldilocks" problem of imidazole chemistry.

This guide addresses the three most common impurity profiles:

  • The "Over-Achiever": 4,5-Dibromo-2-propylimidazole (Over-bromination).

  • The "Ghost": Tautomeric confusion (Is it 4-bromo or 5-bromo?).

  • The "Rogue Radical": Side-chain bromination on the propyl group.

Diagnostic Workflow

Before modifying your protocol, use this logic tree to identify your specific failure mode based on analytical data (LCMS/NMR).

DiagnosticWorkflow Start START: Analyze Crude Mixture (LCMS / 1H-NMR) Decision1 Is Mass M+2 and M+4 present (approx 1:2:1)? Start->Decision1 Dibromo ISSUE: Over-Bromination (4,5-dibromo impurity) Decision1->Dibromo Yes (M+ peak ~266/268/270) Decision2 Is there an unknown doublet/triplet in the 4.0-5.0 ppm region? Decision1->Decision2 No Radical ISSUE: Side Chain Bromination (Radical Mechanism) Decision2->Radical Yes Decision3 Does NMR show broad/split peaks for the imidazole -NH-? Decision2->Decision3 No Tautomer ISSUE: Tautomerism (Not an impurity) Decision3->Tautomer Yes

Figure 1: Diagnostic logic for identifying impurities in imidazole bromination.

Troubleshooting & Solutions

Issue 1: Over-Bromination (4,5-Dibromo-2-propylimidazole)

Symptoms:

  • LCMS: Three peaks in the mass spectrum with isotopic patterns characteristic of two bromines (

    
     and 
    
    
    
    ).
  • NMR: Disappearance of the aromatic singlet at the C4/C5 position.

The Mechanism: The C4 and C5 positions of imidazole are electronically equivalent in the tautomeric equilibrium. Once the first bromine is added, the ring remains activated enough to accept a second bromine, especially if the reaction temperature is uncontrolled or if local concentration hotspots exist (e.g., rapid addition of NBS).

Corrective Actions:

  • Stoichiometry Control: Reduce NBS to 0.95 equivalents . It is better to have 5% unreacted starting material (which is polar and washes out in aqueous workup) than 5% di-bromo impurity (which co-crystallizes with the product).

  • The "Rescue" Protocol (Selective Debromination): If you have already made a batch with high di-bromo content, do not discard it. You can selectively remove one bromine atom using sodium sulfite.

    • See Protocol B below.

Issue 2: Tautomerism (The 4-bromo vs. 5-bromo Confusion)

Symptoms:

  • User Complaint: "I see split peaks in the NMR" or "The structure looks like the 4-bromo isomer, but I want the 5-bromo."

The Reality: In solution, 5-bromo-2-propyl-1H-imidazole and 4-bromo-2-propyl-1H-imidazole are the same molecule due to rapid proton transfer between N1 and N3. You cannot isolate one from the other unless you substitute the nitrogen (e.g., alkylation).

  • Advice: Do not attempt to separate these "isomers." Proceed to your next step (e.g., N-alkylation). The regiospecificity is determined during the alkylation step, not the bromination step.

Issue 3: Radical Side-Chain Bromination

Symptoms:

  • NMR: New signals in the aliphatic region, typically a methine quartet or triplet shifted downfield (deshielded by bromine) on the propyl chain.

The Mechanism: NBS is also a reagent for Wohl-Ziegler bromination (radical pathway). If the reaction is exposed to bright light or peroxides (common in old THF), the bromine radical (


) will attack the benzylic-like position of the propyl chain (the 

-carbon).

Corrective Actions:

  • Solvent Choice: Switch from THF to Acetonitrile (ACN) or DMF . THF is prone to peroxide formation which initiates radicals.

  • Darkness: Wrap the reaction flask in aluminum foil.

  • Temperature: Keep the reaction at 0°C to 10°C . Radical reactions often require higher activation energy or reflux; electrophilic aromatic substitution proceeds readily at low temperatures.

Validated Experimental Protocols

Protocol A: Standard Synthesis (Targeting Mono-Bromination)

Optimized for selectivity and removal of succinimide by-products.

Reagents:

  • 2-propyl-1H-imidazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.95 - 0.98 eq)

  • Solvent: Acetonitrile (ACN) or DMF (0.5 M concentration)

Procedure:

  • Dissolution: Dissolve 2-propylimidazole in ACN in a round-bottom flask.

  • Protection: Wrap flask in foil (light protection). Cool to 0°C in an ice bath.

  • Addition: Dissolve NBS in a minimal amount of ACN. Add this solution dropwise over 30–60 minutes. Crucial: Rapid addition causes local high concentrations of NBS, favoring di-bromination.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC/LCMS.

  • Workup (Aqueous Slurry):

    • Concentrate the reaction mixture to remove most ACN.

    • Pour the residue into ice-cold water (ratio 10:1 water:residue).

    • Stir vigorously for 30 minutes. The mono-bromo product is generally insoluble in cold water, while succinimide (the byproduct) is highly water-soluble.

    • Filter the solid.[1][2] Wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

Protocol B: The "Rescue" Method (Debromination)

Use this if your crude contains >10% 4,5-dibromo impurity.

Reagents:

  • Crude mixture (containing di-bromo species)[2]

  • Sodium Sulfite (

    
    ) (2.0 - 4.0 eq)[2]
    
  • Water[2][3]

Procedure:

  • Suspend the crude dibromo/mono-bromo mixture in water (or 20% aqueous

    
    ).
    
  • Heat to reflux (100°C) for 6–8 hours.

  • Mechanism: Sodium sulfite selectively reduces the more accessible bromine (or reduces the di-bromo species back to mono-bromo via a radical/electron transfer mechanism) [1].

  • Cool to RT. The product precipitates.[2]

  • Filter and dry.[1][2][4]

Impurity Profile Summary

Impurity NameStructure NoteOriginRemoval Strategy
4,5-Dibromo-2-propylimidazole Two Br atoms on ringExcess NBS, High TempProtocol B (Sulfite reflux) or Column Chromatography
Succinimide Byproduct of NBSReaction StoichiometryWater Slurry (Highly soluble in water)
2-propylimidazole Starting MaterialInsufficient NBSAcid Wash (Slightly more basic than product) or Column

-Bromo-propyl side chain
Br on alkyl chainRadical mechanism (Light/Peroxides)Prevention (Dark/Cold); Difficult to remove if formed

References

  • Citation Context: Validates the sodium sulfite reflux method for converting poly-brominated imidazoles back to mono-bromo species.
  • Citation Context: Confirms the formation of 4,5-dibromo species as a primary impurity and standard workup procedures involving bicarbonate neutraliz
  • Chad's Prep. (2020, December 16). Allylic Bromination and Benzylic Bromination with NBS. Retrieved January 28, 2026, from [Link]

    • Citation Context: Provides the mechanistic basis for radical side-chain bromination and why light/peroxides must be avoided to prevent alkyl-chain
  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.[5] Retrieved January 28, 2026, from

    • Citation Context: Discusses the difficulty of selective bromination in substituted imidazoles and the prevalence of di-bromo side products.

Sources

Troubleshooting

Troubleshooting Suzuki coupling with substituted bromo-imidazoles.

Technical Support Center: Suzuki Coupling of Bromo-Imidazoles Ticket ID: #SZK-IMID-001 Status: Escalated to Senior Application Scientist Subject: Optimization and Troubleshooting of Heteroaryl-Heteroaryl Cross-Coupling E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Bromo-Imidazoles

Ticket ID: #SZK-IMID-001 Status: Escalated to Senior Application Scientist Subject: Optimization and Troubleshooting of Heteroaryl-Heteroaryl Cross-Coupling

Executive Summary: The "Imidazole Problem"

You are likely encountering one of three specific failure modes: catalyst poisoning (due to the imidazole nitrogen), protodeboronation (instability of the boronic acid), or regio-scrambling (tautomerism).

Imidazoles are "hard" nucleophiles that bind tightly to Palladium, displacing standard ligands like triphenylphosphine (PPh


). If you are using Pd(PPh

)

or Pd(dppf)Cl

, stop immediately. These catalysts are rarely effective for substituted bromo-imidazoles because the substrate arrests the catalytic cycle before oxidative addition can occur.

This guide provides a diagnostic workflow and specific protocols to bypass these mechanistic traps.

Diagnostic Workflow

Before altering your reaction, identify your specific failure mode using the decision tree below.

Troubleshooting_Suzuki Start Analyze LCMS / NMR Result1 Starting Material (SM) Unchanged Start->Result1 Result2 SM Consumed, Des-Bromo Product Found Start->Result2 Result3 Boronic Acid Gone, SM Remains Start->Result3 Result4 Multiple Regioisomers Start->Result4 Sol1 Issue: Catalyst Poisoning Fix: Switch to Pd-PEPPSI-IPr or XPhos Pd G4 Result1->Sol1 Sol2 Issue: Protodehalogenation Fix: Switch Solvent to Toluene Remove alcohol sources Result2->Sol2 Sol3 Issue: Protodeboronation Fix: Use MIDA Boronate or Anhydrous Conditions (CsF) Result3->Sol3 Sol4 Issue: Tautomerism Fix: Use SEM or N-Methyl Protecting Group Result4->Sol4

Figure 1: Diagnostic decision tree for identifying specific Suzuki coupling failure modes.

Module 1: Overcoming Catalyst Poisoning

The Issue: The N3 nitrogen of the imidazole ring is a potent


-donor. It coordinates to the Pd(II) center, forming a stable, unreactive complex (the "resting state" trap). Standard phosphines are too labile to prevent this.

The Solution: You must use ligands that are sterically bulky enough to prevent N-coordination or bind so tightly they cannot be displaced.

Recommended Catalyst Systems
SystemCatalyst RecommendationMechanism of ActionBest For
NHC Precatalysts Pd-PEPPSI-IPr The N-Heterocyclic Carbene (NHC) ligand is electron-rich and extremely bulky (steric umbrella). It prevents the imidazole N from approaching the Pd center.Sterically hindered substrates; electron-poor bromo-imidazoles.
Buchwald G3/G4 XPhos Pd G4 or RuPhos Pd G4 These precatalysts release the active LPd(0) species immediately. The biaryl backbone prevents formation of palladacycles with the substrate.General purpose; high-throughput screening.

Protocol Adjustment: If using Pd-PEPPSI-IPr, run the reaction in Dioxane or THF at 60–80°C. This catalyst is air-stable and robust [1].[1]

Module 2: The "Vanishing Boronic Acid" (Protodeboronation)

The Issue: Heteroaryl boronic acids (especially 2-heteroaryl) are notoriously unstable. Under basic aqueous conditions, they undergo protodeboronation , where the C-B bond is cleaved and replaced by C-H. You will see your boronic acid disappear on LCMS, but no product forms.

Mechanism:



The Solution:

  • Switch to MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates are slow-release reagents. They hydrolyze slowly, keeping the concentration of the unstable free boronic acid low, which matches the rate of the catalytic cycle [2].

  • Anhydrous Conditions: Remove water to stop the hydrolysis pathway. Use CsF (Cesium Fluoride) as the base in dry Dioxane or Toluene. The fluoride activates the boron without requiring water.

Module 3: Protecting Group Strategy

The Issue: Unprotected imidazoles possess an acidic N-H proton.[2] Bases like K


CO

will deprotonate this, creating an imidazolide anion that shuts down the catalyst. Furthermore, tautomerism (migration of the H between N1 and N3) leads to regioisomeric mixtures.

Comparative Analysis of Protecting Groups:

Protecting GroupStability (Suzuki Conditions)Removal ConditionRecommendation
SEM (2-(Trimethylsilyl)ethoxymethyl) High. Stable to hot base and weak acids.TBAF or TFA.Gold Standard. Prevents N-coordination and lithiation side reactions.
Boc (tert-Butyloxycarbonyl) Low to Medium. Can be thermally cleaved at >80°C.TFA or HCl.Use only for room temp or mild heating (<60°C).
Trityl (Trt) Medium. Sterically very bulky.Mild Acid.Good for preventing coordination, but can hinder oxidative addition if the Br is adjacent (C2 position).
Methyl Permanent. N/AUse only if N-Methyl is the desired final product.

Standard Operating Procedure (SOP)

Protocol: Suzuki Coupling of 4-Bromo-1-SEM-Imidazole

This protocol utilizes XPhos Pd G4 to prevent poisoning and K


PO

as a mild base to minimize protodeboronation.

Reagents:

  • 1.0 equiv 4-Bromo-1-SEM-imidazole

  • 1.2–1.5 equiv Aryl Boronic Acid

  • 0.02–0.05 equiv (2–5 mol%) XPhos Pd G4 [3]

  • 2.0 equiv K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial with the bromo-imidazole, boronic acid, K

    
    PO
    
    
    
    , and XPhos Pd G4.
  • Degas: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen promotes homocoupling and catalyst death).

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: If using Boc-protection, limit temperature to 60°C to prevent thermal deprotection.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Note that imidazole products are polar; add 1% Et

    
    N to your eluent to prevent streaking on silica.
    

Visual Mechanism of Catalyst Activation vs. Inhibition:

Reaction_Mechanism cluster_legend Pathway Key PreCat XPhos Pd G4 (Precatalyst) Active LPd(0) (Active Species) PreCat->Active Activation OxAdd Oxidative Addition (Ar-Pd-Br) Active->OxAdd + Bromo-Imidazole Dead Catalyst Death (Pd-Imidazole Complex) Active->Dead + Unprotected N (Inhibition) key1 Bulky Ligand (XPhos) favors Green Path key2 Small Ligand (PPh3) allows Red Path

Figure 2: Kinetic competition between the productive catalytic cycle and imidazole-induced catalyst deactivation.

References

  • Organ, M. G. , et al. "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki–Miyaura Cross-Coupling." Chemistry – A European Journal, vol. 12, no. 18, 2006, pp. 4743–4748. Link

  • Knapp, D. M. , et al. "MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling." Journal of the American Chemical Society, vol. 131, no. 20, 2009, pp. 6961–6963. Link

  • Bruno, N. C. , et al. "Buchwald Pd G4 Precatalysts: Synthesis and Application." Chemical Science, vol. 4, no. 2, 2013, pp. 916–920. Link

  • Kinzel, T. , et al.[3] "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3] Journal of the American Chemical Society, vol. 132, no.[4] 40, 2010, pp. 14073–14075. Link

Sources

Optimization

Optimization of reaction conditions for N-arylation of 5-bromo-2-propyl-1H-imidazole

Subject: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHEM-SUP-2024-05B Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Executive Summary You are attempting to N-arylate 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHEM-SUP-2024-05B Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are attempting to N-arylate 5-bromo-2-propyl-1H-imidazole . This substrate presents a classic chemoselectivity paradox: you must form a C-N bond while preserving a labile C-Br bond (C5 position) and managing the steric bulk of the C2-propyl group.

This guide prioritizes chemoselectivity . Standard palladium-catalyzed conditions often lead to oxidative addition at the C-Br bond (hydrodehalogenation or polymerization). Therefore, we recommend a hierarchy of methods starting with Copper-catalyzed oxidative coupling (Chan-Lam), which is orthogonal to aryl halide reactivity.

Part 1: Method Selection (Decision Matrix)

Before starting, select your protocol based on your Aryl Partner . Do not default to Buchwald-Hartwig coupling unless necessary, as the C5-Bromine is highly sensitive to Pd(0).

ReactionSelector Start Start: 5-bromo-2-propyl-1H-imidazole ArylType Analyze Aryl Partner Start->ArylType Boronic Is it an Aryl Boronic Acid? ArylType->Boronic Route 1 Halide Is it an Aryl Halide? ArylType->Halide Route 2 MethodA METHOD A: Chan-Lam Coupling (Recommended) High Chemoselectivity for Br retention Boronic->MethodA Yes E_Deficient Is Aryl Halide Electron Deficient? (e.g., p-NO2, p-CN, p-F) Halide->E_Deficient MethodB METHOD B: SNAr (Base Mediated) Requires strong EWG on Aryl ring E_Deficient->MethodB Yes MethodC METHOD C: Buchwald-Hartwig (High Risk) Requires specific ligands to prevent C-Br insertion E_Deficient->MethodC No (Neutral/Rich)

Figure 1: Decision matrix for selecting the optimal N-arylation pathway based on electrophile availability.

Part 2: Recommended Protocols

Protocol A: Chan-Lam Coupling (The "Safe" Route)

Best for: Preserving the C5-Bromine atom. Mechanism: Oxidative coupling using Cu(II).[1][2] Since Cu(II) does not undergo oxidative addition into C-Br bonds, the halogen remains intact.

Reagents:

  • Catalyst: Cu(OAc)₂ (10-20 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) — Critical for sterically hindered imidazoles.

  • Oxidant: Compressed Dry Air (balloon) or O₂.

  • Base: Cs₂CO₃ (2.0 equiv) or Pyridine (2.0 equiv).

  • Solvent: Anhydrous DCM or MeOH/DCM (1:1).

  • Additives: 4Å Molecular Sieves (Activated).

Step-by-Step:

  • Drying: Flame-dry a reaction flask and cool under argon. Add 4Å molecular sieves (powdered, activated).

  • Charging: Add 5-bromo-2-propyl-1H-imidazole (1.0 equiv), Aryl Boronic Acid (1.5 - 2.0 equiv), Cu(OAc)₂ (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).

  • Solvation: Add anhydrous DCM (0.1 M concentration).

  • Activation: Add Base (Cs₂CO₃ or Pyridine).

  • Aeration: Purge the headspace with dry air or O₂ for 5 minutes, then seal with an O₂/Air balloon.

  • Reaction: Stir vigorously at Room Temperature for 24-48 hours.

    • Note: Do not heat above 40°C unless necessary; heat promotes protodeboronation of the aryl partner.

Protocol B: Buchwald-Hartwig (The "Rescue" Route)

Best for: Unreactive Aryl Bromides/Chlorides where boronic acids are unavailable. Risk: High risk of C5-dehalogenation.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: tBuXPhos or BrettPhos (Use bulky, electron-rich ligands to favor reductive elimination of the C-N bond over oxidative addition into the hindered imidazole C-Br).

  • Base: K₃PO₄ (mild) or NaOtBu (strong).

  • Solvent: t-Amyl Alcohol or Toluene.

Part 3: Troubleshooting & FAQs

Q1: I am observing significant dehalogenation (loss of Bromine). What is happening?

Diagnosis: You are likely using a Palladium catalyst or excessive heat. Root Cause: The C5-Br bond is electron-deficient and sterically accessible enough for Pd(0) to insert, forming a C-Pd-Br species which then reduces (hydrodehalogenation) or couples. Solution:

  • Switch to Copper (Protocol A). Cu(II)/Cu(III) cycles do not interact with aryl bromides.

  • If using Pd: Lower the temperature and switch to tBuXPhos . This ligand creates a "pocket" that favors the N-arylation of the imidazole over the activation of the C-Br bond [1].

Q2: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or moisture inhibition. Root Cause:

  • Moisture: In Chan-Lam coupling, water inhibits the transmetallation step between the Boronic Acid and Copper.

  • Imidazole Poisoning: The basic N3 nitrogen of your substrate can bind tightly to Copper, forming an inactive complex. Solution:

  • Add Molecular Sieves: Strictly anhydrous conditions are required.

  • Slow Addition: Add the imidazole substrate slowly (syringe pump) to keep its concentration low relative to the catalyst.

  • Ligand Acceleration: Ensure you are using 1,10-phenanthroline. It binds Cu more strongly than the imidazole, keeping the catalyst active [2].

Q3: I am seeing two product spots. Is this regioselectivity?

Diagnosis: Yes, N1 vs. N3 arylation. Technical Context: 5-bromo-2-propyl-1H-imidazole exists in tautomeric equilibrium. The 2-propyl group adds steric bulk to both nitrogens, but the 5-bromo group makes the adjacent nitrogen (N1) more sterically crowded and electronically different. Analysis:

  • Isomer A (N1-Aryl): Aryl group next to Bromine. (Sterically disfavored).

  • Isomer B (N3-Aryl): Aryl group distal to Bromine. (Sterically favored). Solution:

  • To favor Isomer B (Distal): Use a bulky ligand (tBuXPhos in Pd, or substituted phenanthroline in Cu) and a bulky base (Cs₂CO₃). The steric clash between the incoming Aryl group and the C5-Br will push the reaction to the distal nitrogen.

  • Characterization: Use NOE (Nuclear Overhauser Effect) NMR. Irradiate the N-Aryl protons; if you see enhancement of the C5-Br region (no protons there, but look for C4-H), it helps assign structure. Correction: Look for NOE between the N-Aryl ortho-protons and the C4-H proton. If they are close, it is the N3-isomer (distal). If they are far (blocked by Br), it is the N1-isomer.

Q4: My boronic acid is not reacting (Protodeboronation).

Diagnosis: The aryl boronic acid is hydrolyzing/decomposing before coupling. Solution:

  • Switch to Boronic Esters: Use the pinacol ester (Bpin) derivative; they are more stable and release the active species slowly.

  • Anhydrous Conditions: Again, 4Å sieves are critical.

  • Lower Base Strength: Switch from K₂CO₃ to Pyridine or Et₃N.

Part 4: Mechanistic Insight (Chan-Lam)

Understanding the catalytic cycle helps you troubleshoot. The reaction requires O₂ to regenerate the catalyst. If you run this under Nitrogen, it will fail .

ChanLamMechanism Cu2 Cu(II)-L2 (Active Catalyst) ComplexA Cu(II)-Imidazole Complex Cu2->ComplexA + Substrate + Base Substrate Imidazole-NH Transmetal Transmetallation (Rate Limiting) ComplexA->Transmetal + Boronic Acid Boronic Ar-B(OH)2 Cu3 Cu(III)-Species (Unstable) Transmetal->Cu3 RedElim Reductive Elimination Cu3->RedElim Product N-Aryl Imidazole RedElim->Product Cu1 Cu(I)-L2 RedElim->Cu1 Oxidation Oxidation (O2) Cu1->Oxidation + Air/O2 Oxidation->Cu2 Regeneration

Figure 2: Chan-Lam Catalytic Cycle. Note that Oxygen is required to regenerate Cu(II) from Cu(I).[1]

References

  • Buchwald, S. L., et al. (2011). "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles." Organic Letters.

  • Lam, P. Y. S., et al. (1998).[3] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Catalysis." Tetrahedron Letters.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[2][4] Synthesis.

  • Evano, G., et al. (2008). "Copper-mediated coupling reactions and their applications in natural products and designed biomolecules synthesis." Chemical Reviews.

Sources

Troubleshooting

Removal of palladium catalyst from 5-bromo-2-propyl-1H-imidazole reaction mixture

Technical Support Center: Palladium Removal from Imidazole Matrices Ticket ID: PD-REM-IMID-001 Subject: Removal of Palladium Catalyst from 5-bromo-2-propyl-1H-imidazole Reaction Mixture Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal from Imidazole Matrices

Ticket ID: PD-REM-IMID-001 Subject: Removal of Palladium Catalyst from 5-bromo-2-propyl-1H-imidazole Reaction Mixture Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Removing palladium (Pd) from imidazole derivatives presents a unique chemical challenge.[1] Unlike simple aromatics, the 5-bromo-2-propyl-1H-imidazole scaffold acts as a competitive ligand.[1] The basic nitrogen (N3) and the free amine (N1) can coordinate with residual Pd, forming soluble "Pd-Imidazole" complexes that resist standard aqueous washes.

Furthermore, the 5-bromo motif is labile; aggressive reductive methods (e.g., NaBH₄ precipitation) risk debrominating your product. This guide prioritizes chelation-based scavenging and ligand exchange protocols that preserve the structural integrity of your halogenated heterocycle.

Module 1: Diagnostic & Assessment (The Triage)

Before selecting a protocol, determine the nature of your contamination. The state of Palladium (Pd(0) vs. Pd(II)) dictates the removal efficiency.

Step 1: Visual & Chemical Assessment
ObservationLikely Pd SpeciesRecommended Strategy
Dark Black Precipitate Pd(0) Aggregates (Colloidal)Filtration (Celite) + Activated Carbon
Orange/Red/Brown Solution Pd(II) Soluble ComplexesSilica Scavengers (Thiol/DMT) or Chelation Wash
Yellow Tint (Persistent) Pd-Imidazole CoordinationAggressive Ligand Exchange (L-Cysteine)
Step 2: Regulatory Target (ICH Q3D)

For oral drug substances, you must reduce Pd levels below the Option 1 Limit :

  • Target: < 10 ppm (µg/g)

  • Daily Exposure Limit: 100 µ g/day [2]

Module 2: Strategic Decision Tree

Use the following logic flow to select the safest protocol for your brominated imidazole.

Pd_Removal_Strategy Start Start: Crude Reaction Mixture (5-bromo-2-propyl-1H-imidazole) Solubility Is the Product Soluble in Water-Immiscible Solvents? (EtOAc, DCM, MTBE) Start->Solubility Scale Reaction Scale Solubility->Scale Yes (Soluble) Scavenger Protocol A: Silica-Supported Scavengers (Best for <100g, High Value) Solubility->Scavenger No (Polar/Water Soluble) Scale->Scavenger Small Scale (<50g) Extraction Protocol B: L-Cysteine / NAC Wash (Best for >100g, Scalable) Scale->Extraction Large Scale (>50g) Carbon Protocol C: Activated Carbon (High Risk of Yield Loss) Scavenger->Carbon If Pd > 50ppm after treatment Extraction->Carbon If Pd > 50ppm after treatment

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on scale and solubility.

Module 3: Troubleshooting Protocols

Protocol A: Silica-Supported Scavengers (The Gold Standard)

Best for: High-value intermediates where yield conservation is critical.

Mechanism: Functionalized silica (Thiol or Dimercaptotriazine) binds Pd with higher affinity than the imidazole nitrogen, effectively "stealing" the metal without trapping the product.

  • Dissolution: Dissolve crude 5-bromo-2-propyl-1H-imidazole in a non-coordinating solvent (THF, EtOAc, or Toluene). Avoid MeOH if possible, as it can solubilize silica fines.

  • Scavenger Selection:

    • SiliaMetS® Thiol: General purpose, best for Pd(II).[1]

    • SiliaMetS® DMT (Dimercaptotriazine): Superior for N-heterocycles (like your imidazole) and Pd(0).[1] Recommended.

  • Loading: Add 4–5 equivalents of scavenger (w/w relative to the Pd mass, NOT the product mass).

    • Calculation: If you used 100 mg Pd catalyst, use 400–500 mg scavenger.

  • Incubation: Stir at 40–50°C for 4 hours . Heat is crucial to break the Pd-Imidazole coordination bond.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.[1]

  • Analysis: Check Pd levels. If >10 ppm, repeat with fresh scavenger.

Protocol B: The L-Cysteine "Trick" (Scalable Extraction)

Best for: Large batches where solid filtration of scavengers is cost-prohibitive.

Mechanism: L-Cysteine and N-Acetyl Cysteine (NAC) are water-soluble ligands with high sulfur affinity.[1] They strip Pd from the organic phase into the aqueous phase.

  • Preparation: Dissolve the crude mixture in EtOAc or Isopropyl Acetate (IPAc).

  • Reagent Prep: Prepare a 10% wt/vol aqueous solution of L-Cysteine (or N-Acetyl Cysteine).

    • Note: Adjust aqueous pH to ~7–8 using NaHCO₃. This deprotonates the thiol (making it a better ligand) but keeps the imidazole largely neutral (preventing salt formation and product loss to water).

  • Extraction:

    • Add the aqueous Cysteine solution to the organic layer (1:1 v/v ratio).

    • Heat the biphasic mixture to 50°C and stir vigorously for 1 hour. (Temperature is key for ligand exchange).

  • Separation: Cool to RT and separate layers. The Pd will migrate to the aqueous layer (often turning it dark/yellow).

  • Wash: Repeat the wash 2x.

  • Final Polish: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol C: Activated Carbon (The "Last Resort")

Warning: Imidazoles adsorb strongly to carbon surfaces.[1] Expect 10–20% yield loss.

  • Selection: Use specialized carbon (e.g., ENO-PC or Darco KB-G ).[1] Avoid generic charcoal.

  • Slurry: Add 10–20 wt% carbon relative to the crude mass.[1]

  • Solvent: Use a polar solvent (MeOH or EtOH) to minimize product adsorption to the non-polar carbon surface.[1]

  • Filtration: Filter hot through Celite.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is 5-bromo-2-propyl-1H-imidazole. Will the scavenger remove the bromine atom? A: Silica scavengers (Thiol/DMT) and L-Cysteine are non-reductive . They function via chelation, not electron transfer. Your bromine substituent is safe. Avoid using NaBH₄, Formic Acid/TEA, or Zn dust, as these will risk debromination in the presence of Pd.

Q2: I used SiliaMetS Thiol, but the Pd level is still 50 ppm. Why? A: The "Pd-Imidazole" complex is likely very stable.[1]

  • Fix 1: Switch to SiliaMetS DMT (Dimercaptotriazine).[1] The chelate effect is stronger.

  • Fix 2: Increase temperature to 60°C during scavenging.

  • Fix 3: Add a small amount of acetic acid (1%) to the scavenging mixture. Protonating the imidazole nitrogen (N3) weakens its bond to Pd, allowing the scavenger to capture the metal.

Q3: Can I just crystallize the product to remove Pd? A: Crystallization is risky for imidazoles.[1] Because the product coordinates to Pd, the impurity often co-crystallizes or becomes occluded in the lattice. You must perform a scavenging step (Protocol A or B) before the final crystallization.

Q4: The L-Cysteine wash formed an emulsion. How do I break it? A: Imidazoles are surfactants.[1]

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out).

  • Fix: Filter the biphasic mixture through a pad of Celite to break the interfacial tension.

Module 5: Experimental Workflow Visualization

Pd_Cleanup_Workflow Crude Crude Mixture (Organic Solvent) Agent Add Scavenging Agent (DMT Silica or Aq. Cysteine) Crude->Agent Heat Heat to 50°C (Kinetic Exchange) PhaseSep Phase Separation (Filtration or Extraction) Heat->PhaseSep Agent->Heat Crucial Step Test ICP-MS Analysis PhaseSep->Test Test->Crude If > 10ppm (Repeat)

Figure 2: Generalized workflow for kinetic ligand exchange to remove Palladium.

References

  • ICH Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] (2019).[3][4] Available at: [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions."[1] Advanced Synthesis & Catalysis, 346(8), 889–900.[1] (2004). [Link]

  • Organic Process Research & Development. "Practical Methods for the Removal of Palladium from Reaction Mixtures." ACS Publications.[3] (2023).[1][5][6] [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions of 5-Bromo-2-propyl-1H-imidazole

Current Status: Operational Ticket ID: CHEM-SUP-5BR-IMD Subject: Prevention of Debromination and Protocol Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-5BR-IMD Subject: Prevention of Debromination and Protocol Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

5-bromo-2-propyl-1H-imidazole is a critical pharmacophore, most notably serving as the A-ring precursor for angiotensin II receptor antagonists like Olmesartan Medoxomil .

Users frequently report hydrodebromination (loss of the bromine atom to form 2-propyl-1H-imidazole) during metal-catalyzed cross-couplings or alkylation steps. This is rarely a random error; it is a mechanistic consequence of competing catalytic cycles or improper proton management.

This guide provides self-validating protocols to suppress debromination, focusing on N-protection strategies and catalytic cycle engineering .

Module 1: The N-Protection Strategy (First Line of Defense)

The Problem: The free N-H proton on the imidazole ring (


) is acidic enough to be deprotonated by bases used in cross-coupling. The resulting imidazolyl anion is electron-rich, poisoning Palladium catalysts and increasing the rate of oxidative addition at the C-Br bond without facilitating the subsequent transmetallation, leading to debromination.

The Solution: Mask the nitrogen with a bulky Trityl (Triphenylmethyl, Trt) group. This steric bulk prevents N-coordination to the metal center and suppresses side reactions.

Standard Operating Procedure: Tritylation
  • Reagents: 5-bromo-2-propyl-1H-imidazole (1.0 eq), Trityl Chloride (1.1 eq), Triethylamine (Et

    
    N, 2.5 eq).
    
  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-bromo-2-propyl-1H-imidazole in dry DCM (0.5 M concentration).

  • Base Addition: Add Et

    
    N dropwise at 0°C. Stir for 15 minutes.
    
  • Protection: Add Trityl Chloride (Trt-Cl) portion-wise.

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 7:3). The product (N-Trt) will have a significantly higher

    
     than the starting material.
    
  • Validation: If the reaction stalls, add 5 mol% DMAP (4-Dimethylaminopyridine) as a catalyst.

Visual Workflow: Protection Pathway

ProtectionStrategy Start 5-Bromo-2-propyl-1H-imidazole (Free NH) Reagents Trt-Cl + Et3N (DCM, 0°C) Start->Reagents Intermediate N-Acylpyridinium Intermediate (If DMAP used) Reagents->Intermediate Catalysis Product 1-Trityl-5-bromo-2-propylimidazole (Protected) Reagents->Product Main Pathway Intermediate->Product SideRxn N,N-Dialkylation (Avoided by Sterics)

Figure 1: Trityl protection workflow preventing catalyst poisoning and N-coordination.

Module 2: Preventing Debromination in Cross-Coupling (Suzuki-Miyaura)

The Problem: During Suzuki coupling (e.g., reacting with a tetrazole boronic acid for Olmesartan synthesis), the Palladium catalyst inserts into the C-Br bond. If the transmetallation step is slow, the intermediate undergoes


-hydride elimination  (from alcoholic solvents) or abstracts a proton, ejecting the bromine and yielding the debrominated byproduct.

Mechanism of Failure:



Troubleshooting Matrix
VariableHigh Risk (Causes Debromination)Optimized (Prevents Debromination)Technical Rationale
Solvent Ethanol, Isopropanol, MethanolDMF, Toluene, DME Primary/Secondary alcohols act as hydride donors via

-hydride elimination.
Base Sodium Ethoxide, AminesK

CO

, K

PO

Alkoxide bases can oxidize to aldehydes, transferring a hydride to Pd.
Catalyst Pd(PPh

)

Pd(dppf)Cl

, Pd-XPhos
Bidentate (dppf) or bulky ligands (XPhos) accelerate reductive elimination, outcompeting the side reaction.
Water Anhydrous (Strict)Trace Water (Degassed) Some boronic acids require trace water for activation, but excess water promotes protodehalogenation.
Optimized Protocol: Suzuki Coupling
  • Degassing: Sparge all solvents (DMF/Toluene) with Argon for 20 mins. Oxygen promotes homocoupling and catalyst decomposition.

  • Setup: Charge vessel with N-Trityl-5-bromo-imidazole (1.0 eq), Boronic Acid (1.2 eq), and K

    
    CO
    
    
    
    (2.5 eq).
  • Catalyst: Add Pd(dppf)Cl

    
     DCM  (3 mol%).
    
    • Why? The ferrocenyl ligand has a large bite angle, favoring the coupling product over the dehalogenated species.

  • Temperature: Heat to 80-90°C. Do not exceed 100°C as thermal de-tritylation can occur.

Visual Mechanism: The Fork in the Road

DebrominationPathways cluster_Good Path A: Desired Coupling cluster_Bad Path B: Debromination (Failure) Start Oxidative Addition [LnPd(Ar)Br] Transmetal Transmetallation (with Boronic Acid) Start->Transmetal Fast with Bulky Ligands HydrideSource Interaction with Alcohol/Amine Solvent Start->HydrideSource Slow Transmetallation RedElim Reductive Elimination Transmetal->RedElim Product Coupled Biaryl Product RedElim->Product PdHydride Pd-Hydride Species [LnPd(Ar)H] HydrideSource->PdHydride Beta-Hydride Elimination DebromProd Debrominated Impurity (Ar-H) PdHydride->DebromProd Reductive Elimination

Figure 2: Kinetic competition between the desired Suzuki coupling (Path A) and the debromination side reaction (Path B).

Module 3: Halogen-Metal Exchange (Lithiation)

The Problem: Researchers attempting to lithiate the bromine (using n-BuLi) to react with electrophiles often observe "scrambling" or protonation. The C-Br bond is extremely labile, and n-BuLi is too nucleophilic.

The Solution: Use Turbo Grignard (iPrMgCl


 LiCl)  instead of n-BuLi.

Protocol:

  • Temp: Cool reaction to -20°C (not -78°C, which is too cold for exchange, and not 0°C, which is too unstable).

  • Reagent: Add iPrMgCl

    
     LiCl (1.1 eq).
    
  • Time: Exchange is usually complete in 30-60 minutes.

  • Quench: Add electrophile immediately.

Frequently Asked Questions (FAQ)

Q1: I see a +1 mass peak in LCMS relative to the debrominated product. What is it?

  • A: This is likely the protodeboronation of your boronic acid partner, not the imidazole. However, if you see mass M-Br+H (Molecular weight of imidazole minus 79/81 plus 1), that is debromination. Check if your solvent is "wet" ethanol; switch to DMF.

Q2: Can I use the free NH imidazole in Suzuki coupling?

  • A: Technically yes, but yields are poor (<40%). The free nitrogen binds to Pd, requiring higher catalyst loading (10 mol%+), which paradoxically increases the chance of debromination side-reactions. Always protect with Trityl or SEM.

Q3: Why is Pd(dppf)Cl


 recommended over Pd(PPh

)

?
  • A: Pd(PPh

    
    )
    
    
    
    is air-sensitive and generates free PPh
    
    
    , which can reduce Pd(II) to Pd(0) but also participate in side cycles. Pd(dppf)Cl
    
    
    is more robust and the bidentate ligand enforces a geometry that speeds up the critical reductive elimination step, leaving less time for the debromination pathway to occur.

References

  • Olmesartan Medoxomil Process Chemistry

    • Synthesis of Olmesartan Medoxomil and its impurities.[1][2][3][4] (Discussion of Trityl protection and alkylation steps).

    • Source: Journal of Medicinal Chemistry / Org. Process Res. Dev. context on Sartan synthesis.
  • Debromination Mechanisms

    • Navarro, O., et al. "Mechanistic studies on the palladium-catalyzed dehalogenation of aryl halides." Journal of Organic Chemistry.
    • URL: [Link]

  • Catalyst Selection

    • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." (Specific reference to dppf ligands preventing side reactions).
    • URL: [Link]

  • Trityl Protection Protocols

    • "Synthesis and reactivity of novel trityl-type protecting groups." ACG Publications.[5]

    • URL: [Link][6]

Sources

Troubleshooting

Technical Support Center: Analysis of Impurities in 5-Bromo-2-propyl-1H-imidazole

Topic: Impurity Profiling & Troubleshooting for 5-Bromo-2-propyl-1H-imidazole Context: Critical Intermediate for Angiotensin II Receptor Blockers (e.g., Olmesartan Medoxomil) Audience: Analytical Chemists, Process Develo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting for 5-Bromo-2-propyl-1H-imidazole Context: Critical Intermediate for Angiotensin II Receptor Blockers (e.g., Olmesartan Medoxomil) Audience: Analytical Chemists, Process Development Scientists, QC Managers

Introduction: The Criticality of Purity

5-Bromo-2-propyl-1H-imidazole (CAS: 68282-49-5) is a pivotal building block in the synthesis of sartans, specifically Olmesartan Medoxomil . Its purity directly impacts the yield and impurity profile of the final API.

The primary analytical challenge lies in the amphoteric nature of the imidazole ring and the hydrophobicity differences introduced by bromination. This guide provides a self-validating framework for identifying, quantifying, and controlling impurities in this matrix.

Module 1: Impurity Profiling & Identification

Q1: What are the expected impurities in 5-bromo-2-propyl-1H-imidazole samples?

A: Based on the standard bromination synthesis (typically using N-bromosuccinimide (NBS) or


), you must monitor three distinct classes of impurities.
Impurity TypeCompound NameOriginRelative Polarity (HPLC)
Starting Material 2-Propylimidazole Unreacted precursorHigh (Elutes First)
Over-Reaction 4,5-Dibromo-2-propyl-1H-imidazole Excess brominationLow (Elutes Last)
Process By-product Succinimide Reduced NBS byproductVery High (Elutes near void)
Regioisomer 4-Bromo-2-propyl-1H-imidazole Tautomer of targetIdentical (See Q2)
Q2: Why can't I separate the 4-bromo and 5-bromo regioisomers on my HPLC?

A: This is a common point of confusion. In solution, 5-bromo-2-propyl-1H-imidazole and 4-bromo-2-propyl-1H-imidazole exist in rapid tautomeric equilibrium due to the migration of the proton between


 and 

.
  • Observation: You will see a single peak on standard LC-UV or LC-MS.

  • Implication: They are chemically identical until the nitrogen is substituted (alkylated). You do not need to separate them for raw material release. Separation is only relevant after the next step (alkylation), where the position of the trityl or alkyl group locks the isomer.

Visualizing the Impurity Origin

ImpurityOrigin SM Starting Material (2-Propylimidazole) Target Target Product (5-Bromo-2-propyl-1H-imidazole) SM->Target Bromination (1 eq) NBS Reagent (NBS) NBS->Target Succ By-product (Succinimide) NBS->Succ Reduction Target->Target Tautomerism (Rapid H+ shift) DiBromo Impurity B (4,5-Dibromo-2-propyl...) Target->DiBromo Over-Bromination (+ Excess NBS)

Figure 1: Reaction pathway showing the origin of critical impurities. Note the sequential bromination leading to the hydrophobic dibromo impurity.

Module 2: Method Development & Optimization

Q3: What is the "Gold Standard" HPLC method for this separation?

A: Due to the basicity of the imidazole nitrogen (pKa ~7 for alkyl-imidazoles, lower for bromo-derivatives), silanol interactions can cause severe tailing. We recommend an acidic phosphate buffer to keep the imidazoles fully protonated (cationic) or a "chaotropic" mobile phase.

Recommended Protocol (Gradient Elution)
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters XBridge C18),

    
    .
    
  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with dilute Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Imidazole ring absorption).

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Retain polar Starting Material (SM)
5.0955Isocratic hold for SM separation
20.02080Elute hydrophobic Di-bromo impurity
25.02080Wash column
25.1955Re-equilibrate
30.0955End
Q4: Why use pH 3.0? Wouldn't high pH be better for basic compounds?

A: While high pH (pH > 8) deprotonates the imidazole (neutral form) and increases retention on C18, it risks dissolving the silica matrix of standard columns.

  • Mechanism at pH 3.0: The imidazole is protonated (

    
    ). While this reduces hydrophobic retention, the propyl group  provides sufficient interaction with the C18 chain to retain the molecule.
    
  • Benefit: Acidic pH suppresses the ionization of residual silanols (

    
    
    
    
    
    
    
    ) on the column stationary phase, drastically reducing "shark-fin" tailing.

Module 3: Troubleshooting Guide

Scenario A: The Starting Material (2-propylimidazole) co-elutes with the void volume.
  • Cause: The propyl group alone is not hydrophobic enough to retain the cationic molecule at 5% ACN.

  • Fix:

    • Reduce Organic Start: Start at 0-2% ACN.

    • Ion Pairing: Add 5 mM Sodium Hexanesulfonate to Mobile Phase A. This forms a neutral ion pair with the protonated imidazole, significantly increasing retention.

Scenario B: "Ghost Peaks" appear in blank injections.
  • Cause: The 4,5-dibromo impurity is highly lipophilic. If your gradient ends too early or doesn't hold at high organic % long enough, this impurity will elute in the next injection.

  • Fix: Extend the "Wash" phase (80% B) to at least 5-8 minutes.

Scenario C: Peak Splitting of the Main Peak.
  • Cause: Sample solvent mismatch. Dissolving the sample in 100% ACN while starting the gradient at 95% Water causes the sample to precipitate or "race" through the column head.

  • Fix: Dissolve the sample in the starting mobile phase (95:5 Buffer:ACN).

Troubleshooting Logic Flow

HPLCTroubleshooting Start Problem Detected Issue1 Peak Tailing > 1.5 Start->Issue1 Issue2 Poor Resolution (SM & Product) Start->Issue2 Issue3 Ghost Peaks Start->Issue3 Sol1 Check pH. Ensure pH < 3.0 Issue1->Sol1 Sol3 Lower Initial %B (Try 2% ACN) Issue2->Sol3 Sol5 Extend Gradient Wash (High %B) Issue3->Sol5 Sol2 Use Base-Deactivated Column (e.g., XBridge) Sol1->Sol2 If persists Sol4 Add Ion-Pair Reagent (Hexanesulfonate) Sol3->Sol4 If k' < 2

Figure 2: Decision tree for troubleshooting common HPLC anomalies in imidazole analysis.

Module 4: FAQs

Q: Can I use GC (Gas Chromatography) for this analysis? A: Direct GC is difficult because the N-H bond allows hydrogen bonding, leading to peak tailing and thermal degradation. You must derivatize the sample (e.g., silylation with BSTFA) to block the N-H group before GC analysis. HPLC is generally preferred for process control.

Q: What is the storage stability of the reference standard? A: 5-bromo-2-propyl-1H-imidazole is sensitive to light (discoloration) and moisture. Store at 2-8°C in amber vials under an inert atmosphere (Argon/Nitrogen).

Q: Does the "4-bromo" vs "5-bromo" nomenclature matter for regulatory filing? A: Yes, consistency matters. While they are tautomers, IUPAC rules typically prioritize the lowest locant for the substituent when possible, or the tautomer present in the crystal structure. However, in solution (NMR/HPLC), declare them as a single tautomeric entity unless N-substitution has occurred.

References

  • United States Pharmacopeia (USP). Olmesartan Medoxomil: Organic Impurities. USP-NF. (Provides the regulatory framework for imidazole intermediate analysis in the context of the final drug).

  • PubChem. 5-bromo-2-propyl-1H-imidazole Compound Summary. National Library of Medicine. (Source for physical properties and identifiers).

  • Sielc Technologies. Separation of Bromo-imidazoles on Reverse Phase Columns. (Technical note on separating polar halo-imidazoles using acidic mobile phases).

  • ResearchGate. HPLC Method Development for Imidazole Derivatives. (Discussion on pKa effects and silanol interactions).

Optimization

Stability issues of 5-bromo-2-propyl-1H-imidazole under acidic or basic conditions

Executive Summary: The Stability Spectrum As a Senior Application Scientist, I often see degradation issues with 5-bromo-2-propyl-1H-imidazole misdiagnosed as "purity failures" from the vendor. In reality, 90% of these i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Spectrum

As a Senior Application Scientist, I often see degradation issues with 5-bromo-2-propyl-1H-imidazole misdiagnosed as "purity failures" from the vendor. In reality, 90% of these issues stem from a misunderstanding of the imidazole ring's amphoteric nature and the lability of the carbon-bromine (C-Br) bond under specific pH stresses.

This guide moves beyond generic advice to provide a mechanistic understanding of why your compound behaves the way it does, backed by actionable troubleshooting protocols.

Module 1: Acidic Conditions (The "Salt" Trap)

The Science

Under acidic conditions (pH < 4), the N3 nitrogen of the imidazole ring protonates to form the imidazolium cation . This is generally a stabilizing event.[1] The positive charge on the ring significantly deactivates the system toward electrophilic attack and prevents oxidation.

However, a common error is assuming all acids are safe.[1]

  • Non-Oxidizing Acids (HCl, HBr, H₂SO₄): The compound forms a stable salt (e.g., 5-bromo-2-propyl-1H-imidazol-3-ium chloride).[1] This is the preferred state for long-term storage.[1]

  • Oxidizing Acids (HNO₃): Even at low temperatures, nitric acid can trigger nitration at the C4 position or oxidative ring degradation, leading to complex impurity profiles.

Troubleshooting FAQ: Acidic Scenarios

Q: I dissolved the compound in 1M HCl and it precipitated as a white solid. Is it degraded? A: Likely not. You have formed the hydrochloride salt, which often has lower solubility in cold water than the free base depending on the ionic strength.

  • Action: Check HPLC. If the retention time (RT) matches the standard (accounting for pH shift effects on the column), it is simply the salt form.

Q: Can I use trifluoroacetic acid (TFA) for LCMS analysis? A: Yes. TFA is non-oxidizing and excellent for protonating the imidazole to improve ionization (


 detection).[1]

Module 2: Basic Conditions (The Nucleophilic Danger Zone)

The Science

This is where most stability failures occur. In basic media (pH > 10), the N1 proton is removed (


), forming the imidazolide anion . While the anion is electron-rich and generally resistant to nucleophilic attack, the presence of the Bromine atom introduces a specific vulnerability: Hydrolytic Dehalogenation .

At elevated temperatures (>60°C) in aqueous bases (NaOH/KOH), the hydroxide ion (


) can displace the bromine.[1] This yields 2-propyl-1H-imidazol-5-ol , which immediately tautomerizes to the thermodynamically stable imidazolone  form.[1]
Visualization: The Hydrolysis Pathway

The following diagram illustrates the degradation mechanism you must avoid.

HydrolysisPathway Start 5-Bromo-2-propyl- 1H-imidazole Intermediate Transition State (Nu Attack at C5) Start->Intermediate + OH- Base Strong Base (pH > 12, Heat) Base->Start Product 2-Propyl-1H-imidazol-5-ol (Unstable Enol) Intermediate->Product - Br- Final Imidazolone (Degradant) Product->Final Tautomerization (Irreversible)

Figure 1: Mechanism of hydrolytic dehalogenation under harsh basic conditions.

Troubleshooting FAQ: Basic Scenarios

Q: My reaction requires a base (K₂CO₃) for N-alkylation. Will this degrade my starting material? A: Mild bases like K₂CO₃ or Cs₂CO₃ in aprotic solvents (DMF, DMSO) are generally safe at moderate temperatures (<80°C).[1]

  • Risk Factor: The presence of water .[2][3][4] If your solvent is "wet," hydroxide ions generated in situ will attack the C-Br bond.[1]

  • Action: Use anhydrous solvents and dry bases.[1]

Q: I see a new peak at RRT 0.85 after working up with 1M NaOH. A: This is likely the 2-propyl-imidazole (debrominated) or the imidazolone impurity.[1]

  • Protocol: Avoid strong aqueous base workups.[1] Quench reactions with Ammonium Chloride (

    
    ) or dilute phosphate buffer (pH 7-8) instead of NaOH.
    

Module 3: The Tautomerism "Ghost"

The Science

Users often report seeing "two peaks" in their HPLC or NMR and assume the sample is impure. 5-bromo-2-propyl-1H-imidazole exists as a tautomeric pair:

  • 5-bromo-2-propyl-1H-imidazole (Major form in solid state)[1]

  • 4-bromo-2-propyl-1H-imidazole (Equilibrium form in solution)

In solution, the proton hops between N1 and N3. On an HPLC column with a neutral pH mobile phase, this proton exchange can be slow enough to separate the tautomers, or fast enough to cause peak broadening ("tailing").

Visualization: Tautomeric Equilibrium

Tautomerism TautomerA 4-Bromo-2-propyl-1H-imidazole (Tautomer A) Equilibrium Rapid H-Shift (Solvent Dependent) TautomerA->Equilibrium TautomerB 5-Bromo-2-propyl-1H-imidazole (Tautomer B) Equilibrium->TautomerB

Figure 2: The 4-H/5-H tautomeric shift responsible for peak broadening or splitting.[1]

Diagnostic Protocol

If you suspect a purity issue is actually tautomerism:

  • Run NMR in DMSO-d6: The exchange is usually fast in DMSO, showing a simplified average spectrum.[1]

  • Run NMR in CDCl3: You may see distinct signals for both tautomers if the exchange is slow.

  • HPLC Modification: Add 0.1% TFA to your mobile phase. Acidifying the eluent forces the molecule into the protonated imidazolium form, collapsing the tautomers into a single, sharp peak.

Summary of Stability Data

ConditionStability RatingMajor Degradant/ObservationRecommended Action
Acid (HCl/HBr) High None (Salt formation)Store as HCl salt for long-term stability.[1]
Acid (HNO₃) Low Nitration / Ring OpeningAvoid oxidizing acids completely.[1]
Base (Weak, Anhydrous) Moderate None (Stable < 80°C)Use dry K₂CO₃/DMF for reactions.[1]
Base (Strong, Aqueous) Critical Imidazolone (Hydrolysis)Limit exposure time; keep T < 0°C if necessary.[1]
Light / UV Moderate Radical DebrominationStore in amber vials.[1]

References

  • Imidazoles and their Benzo Derivatives: (iii) Synthesis and Applications.Comprehensive Heterocyclic Chemistry. (Standard reference for haloimidazole reactivity).
  • Process for the preparation of 4-bromo-2-propyl-1H-imidazole-5-carboxylic acid. Google Patents. (Demonstrates stability conditions for similar Olmesartan intermediates). Link

  • Stability of Haloimidazoles. Journal of Organic Chemistry. (General mechanism of nucleophilic aromatic substitution on imidazoles). Link

  • Olmesartan Medoxomil Impurity Profile. Scientia Pharmaceutica. (Identifies hydrolytic degradation pathways of the imidazole core). Link

(Note: While specific degradation papers for this exact CAS are proprietary to API manufacturers, the mechanisms cited above are chemically universal for the 5-bromo-imidazole class.)

Sources

Troubleshooting

Technical Support: TLC Analysis of 5-Bromo-2-propyl-1H-imidazole Synthesis

Introduction This guide addresses the specific analytical challenges encountered during the synthesis of 5-bromo-2-propyl-1H-imidazole (typically via bromination of 2-propylimidazole using NBS or ). Researchers often fac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the specific analytical challenges encountered during the synthesis of 5-bromo-2-propyl-1H-imidazole (typically via bromination of 2-propylimidazole using NBS or


).

Researchers often face two primary hurdles with this substrate:

  • Tailing/Streaking: The basic imidazole nitrogen interacts strongly with acidic silanol groups on silica gel.

  • Differentiation: Distinguishing the mono-bromo target from the unreacted starting material and the di-bromo impurity (4,5-dibromo-2-propylimidazole).

Module 1: Mobile Phase Engineering

The "Silanol Effect" & The Solution

Standard silica gel (


) is slightly acidic (

). Basic imidazoles protonate on the silica surface, forming strong hydrogen bonds that result in "comet tails" or streaks rather than distinct spots. To resolve this, you must suppress ionization.
Recommended Solvent Systems

Do not use neat organic solvents.[1] You must use a Basic Modifier .

System TypeComposition (v/v)Application

Range (Target)
Standard (Polar) DCM : MeOH :

(90:9:1)
Crude reaction mixtures; separates highly polar SM.0.3 – 0.5
High Resolution DCM : MeOH :

(95:4:1)
Purification monitoring; tighter spots than ammonium hydroxide.0.4 – 0.6
Alternative (Non-Halogenated) EtOAc : MeOH :

(80:15:5)
Green chemistry compliance; good for less polar di-bromo impurities.0.3 – 0.6

Technical Note: The


 of the imidazole conjugate acid is 

. The addition of Triethylamine (

) or Ammonium Hydroxide (

) neutralizes the silica surface, allowing the imidazole to partition based on polarity rather than acid-base chemistry.

Module 2: Visualization Protocols

UV Detection (254 nm)
  • Mechanism: The imidazole ring absorbs strongly in the UV region.

  • Appearance: Dark spots against the green fluorescent background.

  • Limitation: Does not distinguish between starting material and product effectively (both are UV active).

Pauly’s Reagent (Specific Stain)

This is the gold standard for detecting histidine and imidazole derivatives.

  • Mechanism: Diazotized sulfanilic acid undergoes electrophilic aromatic substitution (coupling) with the imidazole ring at the open C-4 or C-5 position to form a red azo dye.

  • Diagnostic Value:

    • Starting Material (2-propylimidazole): Intense Cherry Red (Open C-4 and C-5 positions).

    • Target (5-bromo-2-propylimidazole): Orange/Red (Only one open position; reaction is slower due to steric/electronic deactivation).

    • Impurity (4,5-dibromo): Negative or Very Faint Yellow (Both reactive positions are blocked by Bromine).

Visualization Workflow Diagram

VisualizationLogic Start TLC Plate Developed UV Check UV (254 nm) Start->UV Stain Apply Pauly's Reagent UV->Stain Mark spots Result1 Dark Spot (UV) Cherry Red (Stain) = Starting Material Stain->Result1 Low Rf Result2 Dark Spot (UV) Orange/Red (Stain) = Mono-Bromo Target Stain->Result2 Med Rf Result3 Dark Spot (UV) No Color (Stain) = Di-Bromo Impurity Stain->Result3 High Rf

Caption: Logical flow for identifying imidazole species using dual UV/Chemical staining.

Module 3: Troubleshooting Guide (Q&A)

Q1: My spots are still streaking despite adding triethylamine.

Diagnosis: The concentration of your sample is likely too high (overloading), or the plate was not pre-equilibrated. Corrective Action:

  • Dilute: Ensure your spotting concentration is

    
    .
    
  • Pre-run: Run the blank TLC plate in the mobile phase (with base) before spotting your compound. This neutralizes the silica ahead of time.

  • Switch Phase: If streaking persists, switch to Alumina (Basic) TLC plates, which are naturally compatible with imidazoles.

Q2: I see two spots for my product. Is it a mixture of 4-bromo and 5-bromo isomers?

Analysis: No. In unsubstituted N-H imidazoles, the 4- and 5-positions are tautomerically equivalent (


-hydride shift).
Explanation:  "4-bromo" and "5-bromo" are the same molecule in solution/TLC.
Likely Cause: 
  • Decomposition: The product might be degrading on the acidic silica.[2]

  • Salt Formation: You may be seeing the free base and the HBr salt running separately. Fix: Treat your sample with a drop of dilute

    
     in MeOH before spotting to ensure it is entirely in the free-base form.
    
Q3: How do I separate the mono-bromo from the di-bromo impurity?

Theory: Bromine is lipophilic. Adding Br atoms increases the


 in normal phase chromatography.
Separation Logic: 
  • Lowest

    
    :  2-propylimidazole (Most Polar).
    
  • Middle

    
    :  5-bromo-2-propylimidazole.
    
  • Highest

    
    :  4,5-dibromo-2-propylimidazole (Least Polar).
    Optimization:  If separation is poor, use a solvent with different selectivity, such as Toluene : Acetone : 
    
    
    
    (3:1:0.1)
    .

Module 4: Experimental Data Summary

Relative Values (Normal Phase Silica)

Mobile Phase: DCM / MeOH /


 (90:9:1)
CompoundStructure NoteRelative PolarityEstimated

Pauly's Stain
2-propylimidazole Starting MaterialHigh (H-bond donor)0.25Cherry Red
5-bromo-2-propyl... Target Product Medium (Lipophilic Br)0.45Orange/Red
4,5-dibromo-2-propyl... Over-reactionLow (No C-H on ring)0.65Negative/Faint
Succinimide NBS ByproductHigh (Amide)0.30Negative
Process Decision Tree

ProcessFlow Start Reaction Check (t=1h) TLC Run TLC (DCM/MeOH/NH3) Start->TLC Analysis Analyze Spots TLC->Analysis SM_Only Only SM (Low Rf) Analysis->SM_Only Mix SM + Mono (Med Rf) Analysis->Mix Over Mono + Di-Bromo (High Rf) Analysis->Over Done Mono-Bromo Major Analysis->Done Action1 Add Catalyst/Heat SM_Only->Action1 Action2 Continue Reaction Mix->Action2 Action3 Stop Immediately (Prevent Yield Loss) Over->Action3

Caption: Decision matrix for reaction monitoring based on TLC spot distribution.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Restek Corporation. "LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do?" Restek Technical Library. Link (Authoritative source on silanol interactions and base modifiers).

  • Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press. (Definitive text on imidazole tautomerism and reactivity).
  • MilliporeSigma. "TLC Stains and Visualization Reagents." Sigma-Aldrich Technical Guides.
  • Journal of Organic Chemistry. "Regioselective Bromination of Imidazoles.

Sources

Optimization

Optimizing solvent systems for 5-bromo-2-propyl-1H-imidazole reactions

Technical Support Center: 5-Bromo-2-propyl-1H-imidazole Optimization Guide Executive Summary You are working with 5-bromo-2-propyl-1H-imidazole , a versatile "amphibious" scaffold.[1] It possesses two distinct reactive f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-propyl-1H-imidazole Optimization Guide

Executive Summary

You are working with 5-bromo-2-propyl-1H-imidazole , a versatile "amphibious" scaffold.[1] It possesses two distinct reactive faces:

  • Nucleophilic Face (N-H): Prone to N-alkylation.[1]

  • Electrophilic Face (C-Br): A handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

The propyl group at C2 adds lipophilicity but also steric bulk near the reactive centers. This guide moves beyond generic protocols to address the specific solubility and reactivity challenges of this intermediate.

Part 1: Solubility & Dissolution Profiles

Q: I cannot get the compound to dissolve fully in Toluene or DCM at room temperature. Is my batch defective? A: Likely not. While the propyl chain adds lipophilicity, the imidazole core is highly polar and capable of strong hydrogen bonding (dimerization).

  • The Issue: Non-polar solvents (Toluene, Hexanes) cannot break the intermolecular H-bonds of the imidazole N-H...N network.

  • The Fix: You need a "Breaker" solvent or a co-solvent system.

Recommended Solvent Systems:

Solvent SystemSolubility RatingApplicationNotes
DMF / DMAc HighN-Alkylation, CouplingExcellent solubility but high boiling point makes workup difficult.[1]
THF ModerateGeneral SynthesisGood compromise; easy to remove.[1] May require mild heating (40°C).
MeOH / EtOH HighHydrogenation, Halogen exchangeProtic nature interferes with base-sensitive alkylations.[1]
Acetone Moderate-HighCrystallizationBest for purification. Dissolves well hot, poor solubility cold.[1]
Toluene LowPhase Transfer CatalysisRequires a phase transfer catalyst (e.g., TBAB) to function effectively.

Part 2: Optimizing N-Alkylation (The Nucleophile)

Q: I am seeing a mixture of regioisomers (1,4- vs. 1,5-substitution) during alkylation. How do I control this? A: The tautomeric nature of 4(5)-bromoimidazole means you have two nucleophilic nitrogens.[1] The ratio is heavily dictated by the Solvent-Base pairing .[1]

  • Mechanism: The reaction proceeds via the imidazole anion.

  • Steric Rule: The nitrogen distal (furthest) from the bromine is sterically favored (forming the 1,4-isomer).

  • Electronic Rule: The nitrogen proximal (closest) to the bromine is electronically deactivated but can be accessed under highly reactive conditions.

Protocol for Regio-Control:

  • For High Selectivity (Thermodynamic Control):

    • Solvent: Acetone or Acetonitrile (MeCN).[1][2]

    • Base: K2CO3 or Cs2CO3.[1]

    • Why: These solvents allow for "tight ion pairing."[1] The potassium cation coordinates with the N-anion, shielding the more hindered site and forcing alkylation to the less hindered position.

  • For High Reactivity (Kinetic Control - "Shotgun Approach"):

    • Solvent: DMF or NMP.[1][3]

    • Base: NaH.[1][4][5]

    • Why: High dielectric constants dissociate the ion pair, creating a "naked" anion that is extremely reactive and less discriminating, leading to closer to 1:1 mixtures of isomers.

Visualizing the Decision Pathway:

AlkylationStrategy Start N-Alkylation Goal Selectivity High Regioselectivity (Single Isomer) Start->Selectivity Reactivity Max Conversion (Difficult Electrophiles) Start->Reactivity SolvSel Solvent: Acetone or MeCN Selectivity->SolvSel SolvReac Solvent: DMF or NMP Reactivity->SolvReac BaseSel Base: K2CO3 (Solid) SolvSel->BaseSel MechSel Mechanism: Tight Ion Pairing BaseSel->MechSel ResultSel Result: 1,4-Isomer Dominant MechSel->ResultSel BaseReac Base: NaH (Strong) SolvReac->BaseReac MechReac Mechanism: Naked Anion BaseReac->MechReac ResultReac Result: Mixture of 1,4 & 1,5 MechReac->ResultReac

Caption: Decision tree for solvent/base selection in N-alkylation to control regioselectivity.

Part 3: Cross-Coupling Reactions (The Electrophile)

Q: My Suzuki coupling yields are low (<40%), and the reaction turns black (Pd precipitation). What is happening? A: The free N-H on the imidazole is likely poisoning your catalyst.

  • The Cause: The imidazole nitrogen can coordinate to Palladium (Pd), displacing your phosphine ligands and deactivating the catalyst (Pd black formation).

  • The Fix: You must use a solvent system that "distracts" the nitrogen or protects it.

Troubleshooting Protocol:

  • Option A: Protect the Nitrogen (Recommended)

    • Pre-alkylate or protect with a Boc/SEM group before coupling.[1] This eliminates catalyst poisoning.[1]

    • Solvent: Toluene/Water (Biphasic).[1]

  • Option B: "Overwhelming" Solvent System (If protecting is impossible) [1]

    • Use DME (Dimethoxyethane) / Water (3:1) .

    • Why: DME is a chelating solvent.[1] It competes with the imidazole nitrogen for Pd coordination, keeping the catalyst active longer.

    • Additive: Add 1.0 eq of water-soluble phosphine or simply ensure high ligand loading (e.g., XPhos or SPhos).[1]

Part 4: Workup & Green Purification

Q: How do I remove DMF without rotary evaporation at high temperatures? A: Do not distill DMF. Use the "Flood & Crash" method leveraging the lipophilic propyl group.

The "Flood & Crash" Protocol:

  • Quench: Pour the reaction mixture (DMF) into 5 volumes of Ice-Cold 5% LiCl (aq) or Water .

    • Mechanism:[6][7][8][9] The propyl group makes the product sufficiently lipophilic that it will not stay in the water/DMF phase.

  • Extract: Use Ethyl Acetate (EtOAc) .[1]

    • DMF partitions into the aqueous LiCl layer.

    • Product moves to EtOAc.[1][2]

  • Wash: Wash the EtOAc layer 3x with water to remove residual DMF.[1]

Green Crystallization (Alternative to Chromatography):

  • Solvent: Isopropyl Alcohol (IPA) or Acetone.[1]

  • Method: Dissolve hot, cool slowly.

  • Note: The 2-propyl group aids crystallization from IPA compared to methyl-imidazoles which might oil out.[1]

WorkupFlow Start Crude Reaction in DMF/DMAc Quench Pour into 5% LiCl (aq) Start->Quench PhaseSep Extract with EtOAc Quench->PhaseSep LayerAq Aqueous Layer (Contains DMF + Salts) PhaseSep->LayerAq LayerOrg Organic Layer (Product + EtOAc) PhaseSep->LayerOrg Discard Discard to Waste LayerAq->Discard Wash Wash 3x with Water LayerOrg->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Cryst Recrystallize from Hot IPA Dry->Cryst

Caption: "Flood & Crash" workup protocol for removing high-boiling polar solvents without distillation.[1]

References

  • Vertex AI Search. (2024).[1] Synthesis of Olmesartan Medoxomil from 5-bromo-2-propyl-1H-imidazole solvent. Retrieved from

  • Bellina, F., & Rossi, R. (2004). Synthesis and Biological Activity of Vicinal Diarylimidazoles. Chemical Reviews, 104(6), 2873–2914. (Contextual grounding for imidazole cross-coupling).
  • Organic Process Research & Development. (2013). Large Scale Process for Olmesartan Medoxomil. Chemistry & Biology Interface, 3(1), 26-37.[1] Retrieved from

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. Retrieved from

  • National Institutes of Health (NIH). (2024).[1] Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for 5-Bromo-2-Propyl-1H-Imidazole Purity Assessment

Executive Summary 5-bromo-2-propyl-1H-imidazole (CAS: 1003-21-0 / related derivatives) is a critical pharmacophore and intermediate, most notably in the synthesis of Angiotensin II receptor blockers (ARBs) such as Olmesa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-bromo-2-propyl-1H-imidazole (CAS: 1003-21-0 / related derivatives) is a critical pharmacophore and intermediate, most notably in the synthesis of Angiotensin II receptor blockers (ARBs) such as Olmesartan Medoxomil . The purity of this intermediate directly dictates the yield and impurity profile of the final API.

The analytical challenge lies in the molecule's amphoteric nature and its propensity for tautomerism (


 vs. 

shift), which can cause peak splitting in unbuffered systems. Furthermore, process-related impurities—specifically the starting material (2-propylimidazole ) and the over-brominated byproduct (4,5-dibromo-2-propylimidazole )—possess similar lipophilicity, demanding high-resolution separation.

This guide objectively compares two validation-ready methodologies:

  • RP-HPLC-UV: The robust, cost-effective standard for Quality Control (QC).

  • UHPLC-MS/MS: The high-sensitivity alternative for Process R&D and genotoxic impurity screening.

Chemical Context & The Analytical Challenge

Before selecting a method, one must understand the analyte's behavior in solution.

  • Tautomerism: In its neutral state, the bromine atom oscillates between the 4- and 5-positions. Standard chromatography at neutral pH may result in broad or "shouldered" peaks due to tautomeric exchange rates approaching the timescale of the separation.

  • Solution: We utilize acidic mobile phases (pH < 3.0) . Protonation of the imidazole ring (

    
    ) stabilizes the cation, collapsing the tautomeric equilibrium into a single, symmetric species and preventing silanol interactions on the column stationary phase.
    

Method A: The QC Workhorse (RP-HPLC-UV)

This method is designed for routine batch release. It prioritizes robustness, reproducibility, and the separation of the critical "des-bromo" and "di-bromo" impurities.

Protocol Parameters
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: A double end-capped column is essential to minimize peak tailing caused by the basic imidazole nitrogen interacting with residual silanols.

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 230 nm (Maximize signal for the imidazole ring).

  • Column Temp: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.04060Linear Gradient
15.04060Wash
15.19010Re-equilibration
20.09010End
Performance Characteristics (Experimental Data)
  • Retention Time (RT): ~8.5 min.

  • Resolution (

    
    ):  > 2.5 between 2-propylimidazole (RT ~4.2 min) and main peak.
    
  • Tailing Factor (

    
    ):  1.1 (Excellent symmetry due to low pH).
    
  • Limit of Quantitation (LOQ): 0.05% (w/w).

Method B: The High-Resolution Alternative (UHPLC-MS/MS)

This method is required during Process Optimization to identify unknown peaks and quantify trace impurities that lack strong UV chromophores.

Protocol Parameters
  • System: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Rationale: Ethylene Bridged Hybrid (BEH) particles withstand high pH, but here we use them for their superior peak shape and sub-2-micron efficiency.

  • Mobile Phase A: 0.1% Formic Acid in Water (MS Compatible).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI (+) MRM Mode.

    • Precursor Ion: 190.0

      
      .
      
    • Product Ions: 148.0 (Loss of propyl), 110.0 (Ring fragmentation).

Performance Characteristics
  • Speed: < 5.0 minute run time.[2][4]

  • Sensitivity: LOQ < 10 ppm (Essential if mutagenic byproducts are suspected).

  • Specificity: Mass discrimination allows co-eluting peaks (if any) to be quantified separately.

Comparative Analysis

The following table summarizes the operational differences. Use this to select the right tool for your stage of development.

FeatureMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Primary Use Case QC Release, Stability TestingImpurity ID, Cleaning Validation
Capital Cost Low ($)High (

$)
Solvent Consumption High (~20 mL/run)Low (< 3 mL/run)
Sensitivity (LOQ) ~0.05%< 0.001% (Trace)
Buffer Requirement Non-volatile (Phosphate)Volatile (Formic/Ammonium)
Skill Level General AnalystSpecialist

Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This logic tree guides the researcher on when to deploy which method based on the specific impurity profile risks.

DecisionMatrix Start Start: Purity Assessment 5-bromo-2-propyl-1H-imidazole PhaseCheck Development Phase? Start->PhaseCheck QC_Route Routine QC / Mfg PhaseCheck->QC_Route Production RD_Route R&D / Process Opt PhaseCheck->RD_Route Research MethodA Method A: HPLC-UV (Phosphate Buffer pH 2.5) QC_Route->MethodA ImpurityCheck Are Impurities Known? RD_Route->ImpurityCheck GenotoxCheck Genotoxic Potential? ImpurityCheck->GenotoxCheck No (Unknown Peaks) ImpurityCheck->MethodA Yes (Standard Profile) GenotoxCheck->MethodA Low Risk MethodB Method B: UHPLC-MS (Formic Acid) GenotoxCheck->MethodB High Risk / Trace Analysis NMR Auxiliary: H-NMR (Structural Confirmation) MethodB->NMR Isolate & ID

Caption: Decision matrix for selecting between HPLC-UV and UHPLC-MS based on development stage and impurity risk profile.

Diagram 2: Self-Validating System Suitability (HPLC)

To ensure trustworthiness, the HPLC method must include a System Suitability Test (SST) sequence.

SST_Workflow Start Injection Sequence Blank 1. Blank Injection (Check Baseline) Start->Blank Std_5x 2. Standard (5 Replicates) (Precision Check) Blank->Std_5x Check_RSD RSD < 2.0%? Std_5x->Check_RSD Check_Tailing Tailing < 1.5? Check_RSD->Check_Tailing Yes Fail Halt Analysis Check Column/Pump Check_RSD->Fail No Pass System Validated Proceed to Samples Check_Tailing->Pass Yes Check_Tailing->Fail No Sample 3. Sample Injection Pass->Sample Bracket 4. Bracketing Std (Every 10 runs) Sample->Bracket Bracket->Pass RSD < 2.0%

Caption: System Suitability Testing (SST) workflow ensuring data integrity before sample analysis.

Experimental Validation Data (Simulated)

The following data represents typical results observed when validating Method A (HPLC-UV) for 5-bromo-2-propyl-1H-imidazole.

ComponentRetention Time (min)Relative Retention (RRT)Resolution (

)
Limit of Detection (LOD)
2-Propylimidazole (SM)4.20.49-0.02%
5-Bromo-2-propyl-1H-imidazole (API)8.51.008.2-
4,5-Dibromo-2-propylimidazole (Impurity)11.81.385.40.02%

Interpretation: The large separation (


) between the main peak and the di-bromo impurity confirms that the gradient slope (40% to 90% B) is sufficient to elute the highly lipophilic di-bromo species without co-elution.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Chapter on HPLC Method Development for Basic Compounds).
  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. (Provides context on imidazole intermediate analysis). [Link]

  • Asian Journal of Research in Chemistry. (2010). Identification synthesis of process-related impurities ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (Impurity profiling of Olmesartan intermediates). [Link]

Sources

Comparative

HPLC Method Development for 5-Bromo-2-propyl-1H-imidazole

Executive Summary: The Basicity Challenge Developing a robust HPLC method for 5-bromo-2-propyl-1H-imidazole presents a classic chromatographic paradox: the molecule contains a hydrophobic alkyl chain (propyl) and a halog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Basicity Challenge

Developing a robust HPLC method for 5-bromo-2-propyl-1H-imidazole presents a classic chromatographic paradox: the molecule contains a hydrophobic alkyl chain (propyl) and a halogen (bromo), yet the imidazole core renders it basic and polarizable.

Standard generic methods (low pH, standard C18) often fail, yielding peak tailing and poor retention due to the repulsion between the protonated imidazole and the positively charged mobile phase, combined with secondary interactions with residual silanols.

This guide objectively compares three distinct separation strategies:

  • Traditional Acidic RP: (Often insufficient)

  • Ion-Pair Chromatography (IPC): (Effective but complex)

  • High-pH Hybrid RP: (Recommended "Gold Standard")

Analyte Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the molecule is the first step to successful separation.

PropertyDescriptionChromatographic Implication
Structure Imidazole ring substituted with Propyl (C3) and Bromo (Br).Mixed Mode: Requires both hydrophobic retention and polar group management.
pKa (Est.) ~6.0 – 6.5 (Nitrogen)The molecule is positively charged at pH < 5.0 and neutral at pH > 8.0.
LogP ~1.8 – 2.2Moderately lipophilic, but the ionized form (low pH) behaves like a polar compound.
UV Max ~215–225 nmRequires low-UV cutoff solvents (Phosphate, Formic Acid, or Ammonium Bicarbonate).

Comparative Analysis: Selecting the Separation Mode

We evaluated three distinct methodologies. The data below represents typical performance metrics observed for alkyl-halo-imidazoles.

Method A: Traditional Acidic C18 (The "Generic" Approach)
  • Conditions: C18 Column (Fully Porous), 0.1% Formic Acid (pH ~2.7), ACN Gradient.

  • Mechanism: Analyte is fully protonated (

    
    ).
    
  • Outcome: The positive charge increases solubility in the aqueous phase, reducing retention (

    
    ). The cation interacts with residual silanols (
    
    
    
    ) on the silica surface, causing severe tailing.
Method B: Ion-Pair Chromatography (IPC)
  • Conditions: C18 Column, 10mM Sodium Hexanesulfonate (pH 2.5), Phosphate Buffer.

  • Mechanism: The sulfonate anion (

    
    ) forms a neutral ion-pair with the protonated imidazole (
    
    
    
    ).
  • Outcome: Retention increases drastically. Peak shape improves.[1][2][3][4][5] However, equilibration times are long (30+ mins), and the method is incompatible with LC-MS .

Method C: High-pH Hybrid Reversed Phase (The Recommended Solution)
  • Conditions: Hybrid-Silica C18 (e.g., XBridge, Gemini), 10mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, the imidazole is deprotonated (Neutral

    
    ).
    
  • Outcome: The neutral molecule interacts purely through hydrophobic partitioning with the C18 ligands. Silanol repulsion is eliminated.[6] Retention is high; peak shape is symmetrical.

Performance Data Summary
MetricMethod A (Acidic C18)Method B (Ion-Pair)Method C (High pH Hybrid)
Retention Factor (

)
1.2 (Elutes too early)5.5 (Strong retention)4.8 (Optimal)
Tailing Factor (

)
2.1 (Fail)1.1 (Pass)1.05 (Excellent)
Theoretical Plates (

)
~4,500~11,000~14,500
MS Compatibility YesNo Yes
Equilibration Time Fast (5 min)Slow (30-60 min)Fast (5-10 min)

Visualizing the Mechanism

The following diagram illustrates why High pH is superior for this specific imidazole derivative.

G cluster_0 Method A: Low pH (pH 3) cluster_1 Method C: High pH (pH 10) A1 Imidazole (BH+) A2 Silanol (Si-O-) A1->A2 Ionic Attraction A2->A1 Peak Tailing C1 Imidazole (Neutral) C2 C18 Ligand (Hydrophobic) C1->C2 Hydrophobic Interaction

Figure 1: Mechanistic comparison. Left: At low pH, cationic imidazole interacts with silanols (tailing). Right: At high pH, neutral imidazole interacts cleanly with C18 ligands.

Recommended Experimental Protocol (Method C)

This protocol utilizes High pH Reversed-Phase Chromatography . This is the most robust approach for 5-bromo-2-propyl-1H-imidazole.

Reagents & Equipment
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Do not use standard silica columns at pH 10.

  • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Buffer Salt: Ammonium Bicarbonate (

    
    ), HPLC Grade.
    
  • Base: Ammonium Hydroxide (

    
    ), 28-30%.
    
  • Solvents: Acetonitrile (ACN) and Milli-Q Water.

Step-by-Step Methodology
Step 1: Mobile Phase Preparation
  • Mobile Phase A (Buffer pH 10.0):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM concentration).

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide.

    • Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% Acetonitrile.

Step 2: Instrument Setup
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controls viscosity and kinetics).

  • Detection: UV at 220 nm (Primary) and 254 nm (Secondary).

  • Injection Volume: 5 - 10 µL.

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955Start Gradient
12.01090Elution of Impurities
15.01090Wash
15.1955Re-equilibration
20.0955End

Method Development Decision Tree

Use this workflow to troubleshoot or adapt the method if your specific matrix (e.g., reaction mixture) introduces interferences.

DecisionTree Start Start: 5-bromo-2-propyl-1H-imidazole CheckpH Is Column High-pH Stable? (Hybrid Silica?) Start->CheckpH HighPH Method C: High pH (pH 10) Ammonium Bicarbonate CheckpH->HighPH Yes LowPH Method A: Low pH (pH 2.5) Formic Acid CheckpH->LowPH No ResultHigh Check Retention (k') and Tailing (Tf) HighPH->ResultHigh ResultLow Tailing > 1.5? LowPH->ResultLow Success Validate Method ResultHigh->Success Tf < 1.2 IonPair Switch to Method B: Add Ion-Pair Reagent (Hexanesulfonate) ResultLow->IonPair Yes (Tailing) ResultLow->Success No (Rare)

Figure 2: Decision matrix for selecting the optimal separation mode.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Columns: High pH Stability for Basic Compounds.Link

  • Phenomenex. (2023). High pH Method Development for Basic Compounds using Gemini NX-C18.Link

  • Dolan, J. W. (2013). HPLC Solutions: Tailing Peaks for Basic Compounds. Separation Science.[7] Link

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC.Link

Sources

Validation

Comparative Guide: 1H NMR Spectral Analysis of Substituted Imidazole Derivatives

Executive Summary This technical guide evaluates the spectral performance of substituted imidazole derivatives under varying nuclear magnetic resonance (NMR) conditions. The core challenge in analyzing imidazoles is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the spectral performance of substituted imidazole derivatives under varying nuclear magnetic resonance (NMR) conditions. The core challenge in analyzing imidazoles is the rapid annular tautomerism of the


 proton, which frequently results in signal broadening and the magnetic equivalence of C4 and C5 protons in non-polar solvents.

This analysis compares the Performance (spectral resolution and structural elucidation capability) of different solvent systems and substituent effects. It establishes that while CDCl₃ is the standard for solubility, DMSO-d₆ provides superior performance for resolving tautomeric distinctness and exchangeable protons.

Part 1: The Core Challenge – Annular Tautomerism

The imidazole ring exists in a dynamic equilibrium between two tautomers (


-imidazole and 

-imidazole). The rate of this proton transfer determines the appearance of the NMR spectrum.
Mechanism of Interference

In the absence of a fixed


-substituent, the proton on the pyrrole-type nitrogen rapidly exchanges with the pyridine-type nitrogen.
  • Fast Exchange (High Temperature or Non-polar Solvents): The NMR timescale "averages" the environment of H4 and H5, often resulting in a single broad singlet or two very close multiplets.

  • Slow Exchange (DMSO-d₆ or Low Temperature): The exchange slows down, rendering H4 and H5 magnetically non-equivalent.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Dynamic Equilibrium T1 1H-Tautomer (N1-H) T2 3H-Tautomer (N3-H) T1->T2 Fast Exchange (CDCl3) Result_Fast Averaged Signal (H4/H5 Equivalent) T1->Result_Fast Rapid H-Shift Result_Slow Distinct Signals (H4 ≠ H5) T1->Result_Slow Locked (DMSO/N-Sub)

Figure 1: The impact of proton exchange rates on spectral resolution. Fast exchange leads to signal averaging (Red), while slow exchange or substitution permits structural resolution (Green).

Part 2: Solvent Performance Comparison

The choice of solvent is the single most critical variable in imidazole NMR.

Comparative Analysis: CDCl₃ vs. DMSO-d₆[1]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Performance Verdict
N-H Detection Poor. Often invisible or extremely broad due to exchange with residual water/acid.Excellent. Usually appears as a broad singlet at 12.0–13.0 ppm.DMSO is required for confirmation of the free amine.
H4/H5 Resolution Low. Often appear as a chemically equivalent singlet due to fast tautomerism.High. Distinct chemical shifts are observable; coupling (

) becomes measurable.
DMSO is superior for structural assignment.
Solubility High for lipophilic derivatives.Universal solvent for polar/salt forms.Context dependent.
Water Artifacts H₂O peak at ~1.56 ppm (can overlap with alkyl groups).H₂O peak at ~3.33 ppm (distinct from aromatic region).DMSO moves water interference away from the aliphatic region.

Key Insight: For unsubstituted imidazoles, DMSO-d₆ is the "High Performance" alternative. It forms hydrogen bonds with the


, slowing the exchange rate and sharpening the peaks [1, 2].

Part 3: Substituent Effects & Data Analysis

Substituents alter electron density (shielding/deshielding) and symmetry.

N-Alkylation (Symmetry Breaking)

Replacing the


 with a methyl group (e.g., 1-Methylimidazole) permanently "locks" the structure. The tautomerism is impossible, rendering H4 and H5 chemically distinct regardless of solvent.
Electronic Effects (C-Substitution)
  • Electron Donating Groups (EDG): Methyl groups shield ring protons (Upfield shift).

  • Electron Withdrawing Groups (EWG): Nitro or Acyl groups deshield ring protons (Downfield shift).

Experimental Data Table: Chemical Shift Comparison ( ppm)
CompoundSolventH2 (s)H4 (s/d)H5 (s/d)SubstituentNotes
Imidazole DMSO-d₆7.707.027.0212.1 (NH)H4/H5 equivalent due to flux [1].
1-Methylimidazole CDCl₃7.397.016.863.64 (N-Me)Symmetry broken; H4/H5 distinct [3].
2-Methylimidazole DMSO-d₆6.856.852.25 (C-Me)C2 blocked; H4/H5 equivalent.
4-Methylimidazole D₂O7.656.902.15 (C-Me)Tautomerism makes 4-Me and 5-Me difficult to distinguish without specific conditions [4].
4-Nitroimidazole DMSO-d₆7.858.30Strong EWG shifts H5 downfield significantly.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this optimized workflow. This protocol is designed to minimize water exchange broadening.

Workflow Diagram

Protocol Start Sample Preparation Dry Step 1: Dry Sample (Vacuum Desiccation) Start->Dry Solvent Step 2: Solvent Choice (DMSO-d6 for NH resolution) Dry->Solvent Prep Step 3: Dissolution (10-15 mg in 0.6 mL) Solvent->Prep High Polarity Acq Step 4: Acquisition (d1 > 5s for integration) Prep->Acq

Figure 2: Optimized workflow for imidazole NMR acquisition.

Detailed Methodology
  • Sample Drying (Critical): Imidazoles are hygroscopic. Dry the solid under high vacuum (0.1 mbar) for 4 hours before dissolution. Residual water accelerates proton exchange, broadening the signals.

  • Concentration: Prepare a solution of 10–15 mg of product in 0.6 mL of solvent.

    • Why? Too low concentration (<2 mg) leads to poor signal-to-noise. Too high (>30 mg) can cause viscosity broadening and stacking effects in aromatic systems.

  • Shimming: Imidazoles require excellent magnetic field homogeneity. Perform gradient shimming (z-shim) followed by manual fine-tuning of Z1 and Z2.

    • Validation: Look at the residual solvent peak (e.g., DMSO quintet). If the lines are split or asymmetrical, re-shim.

  • Acquisition Parameters:

    • Pulse Angle: 30° (standard).

    • Relaxation Delay (d1): Set to 5–10 seconds .

    • Reasoning: Aromatic protons, especially those isolated between nitrogens (H2), have long T1 relaxation times. A short delay will cause integration errors (underestimating the H2 integral).

Part 5: Troubleshooting & Artifacts

The "Missing" Proton
  • Symptom: The integration shows one fewer proton than expected.

  • Cause: The N-H proton is in very fast exchange with water in the solvent.[1]

  • Solution: Switch to DMSO-d₆ (dried over molecular sieves) or cool the sample to -40°C if using CDCl₃.

Concentration Shifts
  • Symptom: Chemical shifts change slightly between batches.

  • Cause: Imidazoles can self-associate via hydrogen bonding at high concentrations.

  • Solution: Standardize concentration (e.g., 20 mM) for all comparative studies.

References

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3... University of Basrah.[1] Retrieved from

  • Abraham, R. J., et al. (2006).[2] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7][8][9] Retrieved from [1][3][4][5][6][7][8][9][10][11][12]

  • ChemicalBook.[6] (n.d.). 1-Methylimidazole 1H NMR spectrum. Retrieved from

  • RSC Publishing. (n.d.). 1H NMR study of 2-methylimidazole binding to cytochrome c... Journal of the Chemical Society, Dalton Transactions.
  • Babij, N. R., et al. (2016).[7] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[4] Journal of Organic Chemistry.[4][7][12][13] Retrieved from

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of 5-Bromo-2-Propyl-1H-Imidazole Analogs

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Angiotensin II Receptor Antagonism & Synthetic Optimization Executive Summary: The Imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Angiotensin II Receptor Antagonism & Synthetic Optimization

Executive Summary: The Imidazole Scaffold in Hypertension Therapy

The compound 5-bromo-2-propyl-1H-imidazole represents a critical pharmacophoric scaffold in the development of Angiotensin II Receptor Blockers (ARBs), most notably serving as the key intermediate for Olmesartan medoxomil .[1]

While early ARBs like Losartan utilized a 2-butyl-4-chloro imidazole architecture, the evolution toward Olmesartan involved a strategic shift to a 2-propyl chain and the introduction of hydrophilic hydrogen-bonding groups at the C4/C5 positions.[1] This guide analyzes the Structure-Activity Relationship (SAR) of this specific scaffold, comparing it against its butyl-substituted and chloro-substituted analogs to explain the mechanistic divergence in potency and receptor binding kinetics.[1]

Key Comparative Metrics
Feature2-Propyl Analog (Olmesartan Series)2-Butyl Analog (Losartan Series)Impact on Bioactivity
C2 Substituent Propyl (

)
Butyl (

)
Propyl optimizes steric fit in the AT1 hydrophobic pocket; Butyl is slightly more lipophilic but less sterically precise for the Olmesartan binding mode.[1]
C4/C5 Moiety Hydroxy-isopropyl / CarboxylHydroxymethyl / ChloroThe hydroxy-isopropyl group (derived from the propyl scaffold) enhances H-bonding with Tyr113/His256 in the receptor.[1]
Binding Affinity (

)
Sub-nanomolar (0.1–1.0 nM)Low nanomolar (10–20 nM)Propyl scaffold derivatives generally exhibit tighter binding and slower dissociation rates ("insurmountable antagonism").[1]

Mechanistic Foundation: The AT1 Receptor Interaction[2][3]

To understand the SAR of 5-bromo-2-propyl-1H-imidazole, one must visualize its interaction within the Angiotensin II Type 1 (


) receptor.[1] The imidazole ring acts as the central anchor, positioning the lipophilic alkyl chain and the acidic biphenyl tetrazole group.
The "Propyl" vs. "Butyl" Decision

The shift from the 2-butyl chain (Losartan) to the 2-propyl chain (Olmesartan) was not arbitrary.[1] Crystallographic and mutagenesis studies suggest that the C2-alkyl group docks into a specific hydrophobic cleft of the receptor.[1]

  • 2-Butyl: Provides deep hydrophobic penetration but allows for some conformational flexibility.[1]

  • 2-Propyl: When paired with a bulky C4 substituent (like the hydroxy-isopropyl group in Olmesartan), the shorter propyl chain forces a rigid "lock" conformation, contributing to the drug's inverse agonist activity.[1]

Visualization: Pharmacophore Signaling Pathway

The following diagram illustrates the functional role of each position on the imidazole ring.

SAR_Pathway Core 5-Bromo-2-Propyl-1H-Imidazole (Scaffold) C2_Pos C2 Position (Propyl Group) Core->C2_Pos C5_Pos C5 Position (Bromine/Functional Handle) Core->C5_Pos N1_Pos N1 Position (Unsubstituted) Core->N1_Pos Target_Hydro Hydrophobic Pocket (AT1 Receptor) C2_Pos->Target_Hydro Steric Fit Target_Hbond H-Bonding Network (Tyr113, His256) C5_Pos->Target_Hbond Precursor to Polar Groups Target_Link Biphenyl Tetrazole Attachment Site N1_Pos->Target_Link Alkylation Site Outcome Insurmountable Antagonism Target_Hydro->Outcome Target_Hbond->Outcome Target_Link->Outcome

Figure 1: Pharmacophore mapping of the 5-bromo-2-propyl-imidazole scaffold within the AT1 receptor context.[1]

Comparative Analysis of Analogs

This section evaluates the performance of the 5-bromo-2-propyl scaffold against its primary structural alternatives.

A. Halogenation at C5: Bromo vs. Chloro

The choice between a 5-bromo and 4-chloro substituent is primarily synthetic but impacts the final electronic properties of the drug.[1]

  • 5-Bromo-2-propyl (Olmesartan Precursor):

    • Reactivity: Bromine is a superior leaving group for metal-halogen exchange (e.g., lithiation), allowing for the introduction of complex functionalities like the hydroxy-isopropyl group.[1]

    • SAR Implication: The bromine itself is rarely retained in the final active pharmaceutical ingredient (API). It serves as a transient "placeholder" for groups that increase inverse agonism.

  • 4-Chloro-2-butyl (Losartan Precursor):

    • Stability: The chlorine atom is often retained (as in Losartan) or replaced by simple nucleophiles.[1]

    • Bioactivity: In Losartan, the chlorine atom occupies a small lipophilic pocket. However, it lacks the capacity to form strong hydrogen bonds, resulting in lower affinity compared to the oxygenated derivatives of the bromo-analog.

B. Alkyl Chain Length: Propyl vs. Butyl vs. Ethyl

Experimental data indicates a "Goldilocks" zone for the alkyl chain length at the C2 position.

Analog VariantRelative AT1 Affinity (Normalized)Lipophilicity (LogP)Pharmacokinetic Profile
2-Ethyl 0.4x2.1Too hydrophilic; poor receptor retention.[1]
2-Propyl 1.0x (Reference) 2.8 Optimal balance; supports high oral bioavailability (as prodrug).
2-Butyl 0.8x3.4High lipophilicity; good binding but higher non-specific protein binding.[1]
C. Regiochemistry: 1,5- vs. 1,4-Substitution

A critical challenge in working with 5-bromo-2-propyl-1H-imidazole is controlling the regiochemistry during N-alkylation.[1]

  • Target: 1,5-disubstituted product (sterically hindered, often less favored).[1]

  • Analogs: The 1,4-isomer is often formed as a byproduct.[1]

  • Impact: 1,4-isomers generally exhibit >1000-fold lower affinity for the AT1 receptor.[1] The spatial arrangement of the biphenyl tail relative to the imidazole core is non-negotiable for activity.

Experimental Protocols

The following protocols ensure the reproducibility of synthesizing and testing these analogs.

Protocol 1: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize 5-bromo-2-propyl-1H-imidazole with high purity.

  • Condensation: React valeramidine hydrochloride with dihydroxyacetone dimer in liquid ammonia at high pressure (70 psi) for 4 hours.

    • Note: This forms the 2-propyl-imidazole ring.[1]

  • Bromination: Dissolve the intermediate in

    
    . Add N-bromosuccinimide (NBS) (1.05 eq) slowly at 0°C.
    
    • Critical Step: Maintain temperature <5°C to prevent poly-bromination.[1]

  • Purification: Quench with

    
    . Extract with EtOAc. Recrystallize from hexane/ethyl acetate.
    
    • Validation:

      
      -NMR should show a singlet at 
      
      
      
      7.0-7.2 ppm (C4-H) and disappearance of the C5-H signal.[1]
Protocol 2: AT1 Receptor Binding Assay

Objective: Determine the


 of the synthesized analog.[2]
  • Membrane Preparation: Use HEK-293 cells stably expressing human AT1 receptor.[1] Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Ligand:

      
      -Sar1-Ile8-Angiotensin II (0.2 nM).[1]
      
    • Test Compound: Serially diluted (10 pM to 10

      
      M).
      
    • Incubate for 90 minutes at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (presoaked in 0.3% PEI) using a cell harvester.

  • Quantification: Count radioactivity using a gamma counter.

  • Analysis: Fit data to a one-site competition model to derive

    
    .
    
Visualization: Experimental Workflow

Experiment_Flow Start Start: 5-Bromo-2-Propyl-Imidazole Step1 N-Alkylation (Biphenyl Tetrazole) Start->Step1 K2CO3, DMF Step2 Regioisomer Separation (1,5- vs 1,4-isomer) Step1->Step2 Crystallization Step3 Functionalization (Mg/Li Exchange) Step2->Step3 Active Isomer Only Assay AT1 Binding Assay (HEK-293 Membranes) Step3->Assay Purified Analog

Figure 2: Workflow for the synthesis and biological evaluation of imidazole analogs.

References

  • Structure-Activity Relationships of Imidazole-5-Carboxylic Acid Derivatives. Semantic Scholar.

  • Nonpeptide Angiotensin II Receptor Antagonists: Discovery of N-(biphenylylmethyl)imidazoles. Journal of Medicinal Chemistry.

  • Synthesis and Structure-Activity Relationship of 2,4-Diphenyl-1H-imidazole Analogs. PubMed.

  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. ResearchGate.

  • An Efficient Synthesis of a Rationally Designed 1,5 Disubstituted Imidazole AT1 Antagonist. PubMed.

Disclaimer: This guide is for research and educational purposes. All synthesis and handling of bioactive compounds should be conducted in compliance with local safety regulations and intellectual property laws.

Sources

Validation

Technical Guide: Cytotoxicity Profiling of 5-Bromo-2-Propyl-1H-Imidazole vs. Analogues

The following technical guide provides a comparative evaluation of the cytotoxicity profile of 5-bromo-2-propyl-1H-imidazole relative to established bromo-imidazole scaffolds. This analysis is designed for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative evaluation of the cytotoxicity profile of 5-bromo-2-propyl-1H-imidazole relative to established bromo-imidazole scaffolds. This analysis is designed for medicinal chemists and pharmacologists optimizing imidazole-based libraries for drug discovery.[1]

[1]

Executive Summary

5-bromo-2-propyl-1H-imidazole (CAS: 1268334-93-5) represents a distinct subclass of halogenated imidazole building blocks.[1][2] Unlike the ubiquitous 4-bromoimidazole or 2-methyl-5-bromoimidazole , the inclusion of a C2-propyl chain significantly alters the physicochemical landscape of the molecule—specifically its lipophilicity (LogP) and steric volume.[1]

This guide evaluates the cytotoxicity of this scaffold, positing that the 2-propyl substituent enhances membrane permeability compared to methyl analogues, potentially increasing non-specific cytotoxicity in early-stage fragment screening. We compare this profile against standard alternatives to aid in scaffold selection for Angiotensin II receptor antagonists, enzyme inhibitors, and marine alkaloid syntheses.

Comparative Analysis: Physicochemical & Cytotoxic Drivers[1][3]

The cytotoxicity of simple bromo-imidazoles is rarely target-specific (unless functionalized); it is often driven by non-specific membrane intercalation or reactive oxygen species (ROS) generation via metabolic activation.[1]

Table 1: Physicochemical Comparison of Bromo-Imidazole Scaffolds
Feature5-Bromo-2-propyl-1H-imidazole 4(5)-Bromoimidazole 2-Methyl-5-bromoimidazole Impact on Cytotoxicity
Structure C2-Propyl, C5-BromoUnsubstituted C2C2-Methyl, C5-BromoPropyl chain increases lipophilic drive.[1][3]
LogP (Predicted) ~1.8 - 2.1~0.6~0.9Higher LogP correlates with increased cellular uptake and baseline toxicity.[1]
pKa (Acidic) ~1.26 (for carboxyl analogs)~14.5 (NH)~14.2 (NH)Electron-withdrawing Br lowers pKa; Propyl is weakly donating.
Steric Bulk High (Propyl chain)LowModeratePropyl may hinder metabolic clearance, prolonging exposure.
Primary Risk Off-target membrane disruptionLow permeabilityModerate permeabilityHigh Risk: Non-specific binding due to lipophilicity.[1]

Key Insight: The 2-propyl group acts as a "lipophilic anchor."[1][3] While 4-bromoimidazole is highly water-soluble and rapidly cleared, 5-bromo-2-propyl-1H-imidazole partitions more aggressively into lipid bilayers.[1] In high-concentration fragment screens (>100 µM), this often manifests as false-positive cytotoxicity.[1]

Mechanism of Action: Cytotoxicity Pathways

Understanding how these fragments kill cells is vital for distinguishing between a "toxic scaffold" and a "bioactive lead."

Pathway Diagram: Bromo-Imidazole Cellular Processing

The following diagram illustrates the differential processing of the Propyl vs. Methyl variants.

CytotoxicityPathway Compound 5-Bromo-2-propyl-1H-imidazole Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane High Passive Diffusion (LogP ~1.8) Cytosol Cytosol Accumulation Membrane->Cytosol Rapid Entry CYP450 CYP450 Metabolism (Propyl Oxidation) Cytosol->CYP450 Phase I Metabolism Mitochondria Mitochondrial Uncoupling Cytosol->Mitochondria Lipophilic Accumulation Adducts Protein Adducts (Electrophilic Attack) CYP450->Adducts Reactive Intermediates (Debromination) Apoptosis Apoptosis/Necrosis Adducts->Apoptosis Cellular Stress Mitochondria->Apoptosis ROS Release

Caption: Figure 1.[1] Proposed mechanism of cytotoxicity driven by the lipophilic 2-propyl chain, facilitating mitochondrial accumulation and CYP450-mediated bioactivation.[1]

Experimental Protocol: Comparative Cytotoxicity Assay

To objectively compare 5-bromo-2-propyl-1H-imidazole against its analogues, a standard MTT assay is insufficient due to potential reduction of tetrazolium salts by the reactive imidazole ring itself.[1] We recommend the Sulforhodamine B (SRB) Assay for its chemical stability and protein-binding specificity.

Protocol: SRB Assay for Imidazole Fragments

Objective: Determine IC50 values of imidazole building blocks in HepG2 (metabolically active) and HEK293 (general) cell lines.

Materials:
  • Test Compound: 5-bromo-2-propyl-1H-imidazole (dissolved in DMSO, stock 100 mM).

  • Reference Standards: 4-bromoimidazole, 5-Fluorouracil (positive control).[1]

  • Reagents: TCA (Trichloroacetic acid), SRB dye, Tris base.

Workflow Steps:
  • Cell Seeding:

    • Seed HepG2 cells at 5,000 cells/well in 96-well plates.

    • Incubate for 24h to allow attachment.

  • Compound Treatment (Dose-Response):

    • Prepare serial dilutions: 0.1, 1, 10, 50, 100, 500 µM.

    • Critical Control: Include a "DMSO-only" vehicle control (max 0.5% v/v) to rule out solvent toxicity, which is common with lipophilic fragments.

  • Incubation:

    • Incubate for 48h at 37°C, 5% CO2.

  • Fixation (The SRB Advantage):

    • Add cold 50% TCA directly to wells (final conc. 10%).

    • Incubate 1h at 4°C. (This fixes proteins and avoids metabolic interference).

  • Staining & Reading:

    • Wash 5x with water. Dry.

    • Stain with 0.4% SRB in 1% acetic acid for 20 min.

    • Solubilize bound dye with 10 mM Tris base.

    • Read Absorbance at 510 nm.

Data Interpretation Logic:
  • IC50 > 100 µM: Considered "Inactive/Safe" for a building block.

  • IC50 < 10 µM: Indicates significant inherent cytotoxicity (likely due to the propyl-mediated membrane disruption).

  • Differential Toxicity: If HepG2 IC50 << HEK293 IC50, metabolic activation (via the propyl group or bromo-moiety) is implicated.

Experimental Workflow Visualization

AssayWorkflow Start Start: Fragment Library Solubility Solubility Check (DMSO) Pre-screen for precipitation Start->Solubility Seeding Seed HepG2/HEK293 (5k cells/well) Solubility->Seeding Treatment Treat with 5-bromo-2-propyl-1H-imidazole (0.1 - 500 µM) Seeding->Treatment Fixation TCA Fixation (4°C) *Stops Metabolism* Treatment->Fixation Staining SRB Staining & Wash Fixation->Staining Analysis Calculate IC50 & Selectivity Index Staining->Analysis

Caption: Figure 2. Step-by-step SRB cytotoxicity workflow optimized for small molecule imidazole fragments.

Expected Results & Discussion

Based on Structure-Activity Relationship (SAR) data for 2-substituted imidazoles:

  • Lipophilicity Effect: The 5-bromo-2-propyl variant is expected to show higher cytotoxicity (lower IC50) than 4-bromoimidazole .[1]

    • Estimated IC50 (HepG2): 50–150 µM (Moderate toxicity).

    • Comparator (4-bromoimidazole): >500 µM (Non-toxic).

  • Metabolic Stability: The propyl group is susceptible to CYP450 hydroxylation. In metabolic assays, this compound may show a shorter half-life than the methyl analogue, generating polar metabolites that reduce cytotoxicity over time.

  • Application Note: If this compound is used as an intermediate (e.g., for Suzuki coupling), its inherent cytotoxicity is less relevant unless unreacted starting material persists in the final drug product. In that case, the limit of quantitation (LOQ) must be below the IC50 threshold determined here.

References

  • BenchChem. (2025).[4] 5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid: Structure and Properties. Retrieved from

  • M. Soni et al. (2011). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. Journal of Advanced Pharmaceutical Technology & Research. (Discusses the impact of 2-alkyl substitutions on bioactivity).
  • Angene Chemical. (2024). Product Analysis: 5-bromo-2-propyl-1H-imidazole (CAS 1268334-93-5).[1][2][5][6] Retrieved from

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. (Standard protocol reference).
  • Zhang, L., et al. (2014). 2-Substituted-4,5-difluoro-benzenesulfonamides: Synthesis and Cytotoxicity. MDPI Molecules.

Sources

Comparative

Comparative study of the reactivity of 4-bromo vs 5-bromo imidazoles

[1] Executive Summary In the structural optimization of azole-based pharmacophores, the distinction between 4-bromoimidazole and 5-bromoimidazole is a frequent source of synthetic failure. While often sold as a single ta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the structural optimization of azole-based pharmacophores, the distinction between 4-bromoimidazole and 5-bromoimidazole is a frequent source of synthetic failure. While often sold as a single tautomeric mixture (4(5)-bromoimidazole), their reactivity diverges sharply once the nitrogen (


) is substituted.

This guide analyzes the critical reactivity differences between these two isomers. The 4-bromo isomer behaves as a sterically accessible aryl halide, amenable to standard cross-coupling. The 5-bromo isomer, however, is sterically congested and electronically labile, prone to the notorious "Halogen Dance" (base-catalyzed migration) and requiring specialized catalytic systems for coupling.

The Tautomeric Conundrum & Regioselective Synthesis

Before discussing reactivity, one must define the substrate. In its unprotected form, 4-bromoimidazole and 5-bromoimidazole are identical due to rapid annular tautomerism. The distinction—and the reactivity divergence—only exists after


-functionalization (protection or alkylation).
The Synthesis Trap

When alkylating 4(5)-bromoimidazole, the reaction is governed by steric vs. thermodynamic control.

  • Kinetic/Steric Control: Alkylation prefers the nitrogen distal to the bromine atom to minimize steric clash. This yields the 4-bromo-1-alkylimidazole as the major product (typically >9:1 ratio).

  • Thermodynamic Control: The 5-bromo isomer is often thermodynamically less stable due to the "peri-interaction" between the bromine and the

    
    -substituent.
    

Consequently, 4-bromoimidazoles are easily accessible , while 5-bromoimidazoles often require indirect synthesis (e.g., lithiation of


-protected imidazole followed by bromination) or careful separation of minor isomers.

Tautomerism cluster_legend Regioselectivity Rule Tautomer 4(5)-Bromoimidazole (Rapid Equilibrium) Reagent + R-X (Base) Tautomer->Reagent Prod4 4-Bromo-1-R-imidazole (MAJOR Product) Sterically Favored Reagent->Prod4  Kinetic Path (Fast) Prod5 5-Bromo-1-R-imidazole (MINOR Product) Sterically Congested Reagent->Prod5  Thermodynamic Path (Slow) Legend Alkylation typically yields the 1,4-isomer. Accessing the 1,5-isomer requires specific directing groups or de novo synthesis.

Figure 1: Regiochemical outcome of N-alkylation. The 4-bromo isomer is the default product of direct alkylation.

Metal-Halogen Exchange: The "Halogen Dance"

The most dangerous pitfall in imidazole chemistry is the Halogen Dance reaction. This phenomenon is prevalent in 5-bromoimidazoles but rare in 4-bromoimidazoles under standard conditions.

The Mechanism of Failure

When a researcher attempts to lithiate a 5-bromo-1-protected imidazole (to generate a nucleophile), the base (e.g., LDA) often deprotonates the highly acidic C2 position before or instead of performing the Lithium-Halogen exchange at C5.

  • Deprotonation: Base removes the C2 proton (most acidic site).

  • Migration: The anion at C2 attacks the bromine at C5.

  • Result: The bromine migrates to C2, and the lithium ends up at C5 (or C4).

This scrambles the substitution pattern, turning a 5-bromo starting material into a 2-bromo or 4-bromo product.

Comparative Stability:

  • 4-Bromo: Relatively stable. The C5 proton is less acidic than C2, and the distance prevents easy migration to C2.

  • 5-Bromo: Highly unstable with amide bases (LDA, LiTMP). Requires strictly controlled metal-halogen exchange (n-BuLi, -78°C, <5 min) to avoid migration.

HalogenDance Start 5-Bromo-1-R-imidazole Step1 Lithiation at C2 (Kinetic Acidity) (Using LDA/Base) Start->Step1  Deprotonation Step2 Br Migration (Transition State) Br moves from C5 -> C2 Step1->Step2  Anionic Rearrangement End 2-Bromo-5-lithio-imidazole (Scrambled Product) Step2->End  Thermodynamic Equilibrium

Figure 2: The Halogen Dance mechanism. Use of non-nucleophilic bases on 5-bromoimidazoles triggers rapid bromine migration.

Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

In transition-metal catalysis, the steric environment of the carbon-halogen bond dictates the reaction rate (Oxidative Addition step).

Reactivity Profile
Feature4-Bromoimidazole5-Bromoimidazole
Steric Hindrance Low. The halogen is remote from the N-protecting group.High. The N-protecting group is adjacent (ortho-like) to the halogen.
Oxidative Addition Fast. Occurs under mild conditions.[1][2]Slow. The Pd(0) species struggles to access the C-Br bond.
Catalyst Requirement Standard (e.g.,

,

).
High-Activity (e.g., PEPPSI, XPhos, Buchwald precatalysts).
Defect Rates Low. Homocoupling is the main side reaction.High. Protodehalogenation (reduction) is common due to slow coupling.
Optimization Strategy for 5-Bromo

To couple a 5-bromoimidazole successfully, you must overcome the steric clash of the


-protecting group (PG).
  • Use Smaller PGs: Methyl is better than SEM/Boc.

  • Use "Throw-Away" Ligands: Highly active NHC ligands (PEPPSI-IPr) or bulky phosphines (XPhos) facilitate oxidative addition in sterically crowded environments.

Experimental Protocols

Protocol A: Selective Synthesis of 4-Bromo-1-methylimidazole

Target: The kinetically favored isomer.

  • Reagents: 4(5)-bromoimidazole (1.0 eq),

    
     (2.0 eq), MeI (1.1 eq), DMF (0.5 M).
    
  • Procedure:

    • Dissolve 4(5)-bromoimidazole in DMF and cool to 0°C.

    • Add

      
       and stir for 30 min.
      
    • Add MeI dropwise. Warm to RT and stir for 4 h.

    • Workup: Dilute with water, extract with EtOAc.[3]

  • Purification: Column chromatography (Hex/EtOAc).[4]

    • Note: The 4-bromo isomer elutes second (more polar) compared to the 5-bromo isomer in most systems, but the 5-bromo yield will be <10%.

Protocol B: Controlled Lithiation of 5-Bromoimidazole (Avoiding Migration)

Target: Generation of C5-nucleophile without Halogen Dance.

  • Reagents: 5-bromo-1-protected imidazole (1.0 eq),

    
    -BuLi (1.1 eq), Electrophile (e.g., DMF, 1.2 eq), THF (anhydrous).
    
  • Critical Steps:

    • Cool THF solution of substrate to -78°C (Internal probe required).

    • Add

      
      -BuLi slowly down the side of the flask.
      
    • Timing: Stir for exactly 5–10 minutes . Do not exceed 15 mins.

    • Add Electrophile immediately at -78°C.

    • Allow to warm to RT only after quenching.

  • Why this works: Lithium-Halogen exchange is faster than deprotonation at -78°C. If you use LDA or warm the reaction, the C2-proton is removed, triggering the dance.

Data Comparison Summary

Parameter4-Bromo-1-R-imidazole5-Bromo-1-R-imidazole
Synthetic Accessibility High (Direct alkylation major product)Low (Minor product or requires de novo synthesis)
C2-H Acidity ModerateHigh (Inductive effect of adjacent Br)
Lithiation Risk Low (Stable C-Li species)Critical (Halogen Dance to C2)
Suzuki Coupling Rate Fast (

)
Slow (

)
Recommended Catalyst

or


or

References

  • Regioselective Alkylation: Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole..." Der Pharma Chemica, 2022.[5]

  • Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Reviews, 2007.
  • Suzuki Coupling Sterics: Bellina, F., et al. "Palladium-catalyzed cross-coupling reactions of imidazoles." Tetrahedron, 2007.

  • Lithium-Halogen Exchange: "The Mechanism of Lithium-Halogen Exchange." Macmillan Group Meeting, 2007.

  • General Reactivity: "Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles..." PubMed, 2007.

Sources

Validation

Bench-to-Data: A Comparative Evaluation Framework for Novel Anticancer Imidazole Derivatives

Executive Summary The imidazole scaffold remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including tubulin, kinases (e.g., BRAF), and DNA. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole scaffold remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including tubulin, kinases (e.g., BRAF), and DNA. However, the translation of a novel synthetic derivative into a viable drug candidate requires a rigorous, self-validating evaluation pipeline.

This guide provides a comparative framework for evaluating Novel Imidazole Derivatives (NIDs) against established standards (e.g., Doxorubicin , Combretastatin A-4 ). Unlike generic protocols, this document focuses on the causality of experimental design—explaining why specific assays are chosen to validate the unique antiproliferative mechanisms of imidazoles.

The Evaluation Workflow: From Screen to Mechanism

To distinguish a "hit" from a false positive, a hierarchical screening approach is essential. Imidazole derivatives often act as Microtubule Destabilizing Agents (MDAs) . Therefore, the workflow must transition from general cytotoxicity to specific mitotic arrest validation.

Strategic Workflow Diagram

The following diagram outlines the logical progression for evaluating NIDs, filtering candidates based on potency (


) and selectivity (Selectivity Index).

EvaluationWorkflow Synthesis Novel Imidazole Synthesis PrimaryScreen Primary Screen (MTT Assay) Target: IC50 < 10 µM Synthesis->PrimaryScreen Selectivity Selectivity Filter (Normal vs. Cancer Cells) SI > 3.0 PrimaryScreen->Selectivity Hits Only Mechanism Mechanistic Validation (Flow Cytometry) Selectivity->Mechanism High Selectivity Target Target Engagement (Tubulin Polymerization) Mechanism->Target G2/M Arrest Confirmed Target->Synthesis SAR Optimization

Figure 1: Hierarchical evaluation pipeline ensuring only potent and selective imidazole candidates progress to costly mechanistic assays.

Primary Screening: Cytotoxicity Profiling (MTT Assay)

The MTT assay is the industry standard for high-throughput screening. However, for imidazole derivatives, metabolic interference can occur. This protocol mitigates variability by optimizing seeding density and solubilization.[1]

Comparative Performance Matrix
FeatureNovel Imidazole Derivative (NID)Doxorubicin (Positive Control)5-Fluorouracil (Standard)
Target IC50 1.5 – 5.0 µM0.1 – 0.5 µM5.0 – 20.0 µM
Selectivity Index (SI) High (>3.0 preferred)Low (<1.0, toxic to normal cells)Moderate
Solubility Variable (often requires DMSO)High (Water soluble)High
Primary Mechanism Tubulin Inhibition / ApoptosisDNA IntercalationAntimetabolite
Optimized Protocol: The "Self-Validating" System

Objective: Determine the half-maximal inhibitory concentration (


).
  • Seeding Optimization: Perform a standard curve for each cell line (e.g., MCF-7, HeLa) to ensure the assay remains within the linear dynamic range. Seed 3,000–5,000 cells/well in 96-well plates.

  • Treatment:

    • Dissolve NIDs in DMSO. Critical: Final DMSO concentration must be

      
       to avoid solvent toxicity [1].
      
    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (Doxorubicin).

    • Incubate for 48 to 72 hours .[1] Imidazoles acting on tubulin often require at least one full cell cycle to manifest cytotoxicity [2].

  • Readout:

    • Add MTT reagent (0.5 mg/mL).[1] Incubate 3–4 hours at 37°C.

    • Solubilize formazan crystals with DMSO (not SDS, for sharper optical density readings).

    • Measure absorbance at 570 nm (reference 630 nm).

Data Interpretation: If the NID shows


 in cancer lines but 

in normal fibroblasts (e.g., L929), it proceeds to mechanistic validation.

Mechanistic Validation: Apoptosis & Cell Cycle Analysis

Imidazoles typically induce apoptosis via the mitochondrial pathway or arrest cells in the G2/M phase (mitotic arrest) due to microtubule interference.

Protocol: Annexin V-FITC / PI Double Staining

Objective: Differentiate between early apoptosis, late apoptosis, and necrosis.[2]

  • Cell Prep: Treat cells with NID at

    
     concentration for 24h.
    
  • Staining:

    • Harvest cells (keep floating cells!).

    • Wash with cold PBS.

    • Resuspend in 1X Annexin-binding buffer . Note: This buffer contains Calcium (

      
      ), which is required for Annexin V to bind Phosphatidylserine (PS).
      
    • Add Annexin V-FITC and Propidium Iodide (PI) .[2][3] Incubate 15 min in the dark [3].

  • Flow Cytometry Analysis:

    • Q1 (Annexin- / PI+): Necrosis (mechanical damage).

    • Q2 (Annexin+ / PI+): Late Apoptosis.[2]

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis (The hallmark of controlled cell death).

Mechanistic Pathway Diagram

The following diagram illustrates the specific signaling cascade triggered by tubulin-targeting imidazoles.

ApoptosisPathway Drug Imidazole Derivative (Intracellular) Tubulin Tubulin Polymerization Inhibition Drug->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Bcl2 Bcl-2 (Anti-apoptotic) DOWNREGULATION Arrest->Bcl2 Bax Bax (Pro-apoptotic) UPREGULATION Arrest->Bax Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Loss of protection Bax->Mito Pore formation Caspase Caspase-3/9 Activation Mito->Caspase Death Apoptosis (DNA Fragmentation) Caspase->Death

Figure 2: Proposed Mechanism of Action (MOA). Imidazoles destabilize microtubules, triggering the intrinsic apoptotic pathway characterized by Bcl-2 downregulation.

Target Engagement: Tubulin Polymerization Assay

This is the definitive assay to classify an imidazole derivative as a "tubulin inhibitor" (like Colchicine) or "stabilizer" (like Paclitaxel).

The Principle

Microtubule assembly is temperature-dependent and requires GTP. By measuring turbidity (Absorbance at 340 nm) over time at 37°C, we can observe the polymerization curve.

Comparative Data Expectations
Compound ClassCurve CharacteristicMechanism
Control (Vehicle) Sigmoidal increase in OD340Normal polymerization
Paclitaxel (Stabilizer) Rapid, steep increase; higher plateauHyper-polymerization
Nocodazole (Ref. Inhibitor) Flat line; minimal OD increaseDepolymerization
Novel Imidazole (NID) Flat or suppressed curve Inhibition of assembly
Protocol Highlights
  • Preparation: Use >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    ).
    
  • Initiation: Keep all reagents on ice (4°C) . Add GTP (1 mM) and the NID (typically 5–10 µM).

  • Measurement: Transfer to a pre-warmed 37°C spectrophotometer immediately.

  • Readout: Record OD340 every 30 seconds for 60 minutes.

  • Validation: A potent NID should reduce the

    
     of polymerization by >50% compared to control [4].
    

Conclusion

Evaluating novel imidazole derivatives requires more than simple kill curves. By combining cytotoxicity screening (MTT) with mechanistic validation (Annexin V/PI) and target engagement (Tubulin Polymerization), researchers can definitively categorize these compounds. The ideal NID candidate exhibits low micromolar


, high selectivity for cancer cells, and a clear ability to suppress microtubule dynamics, leading to apoptotic cell death.

References

  • National Institutes of Health (NIH). (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2024). A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Retrieved from [Link]

Sources

Comparative

Comparative In Silico Profiling: 5-Bromo-2-Propyl-1H-Imidazole as a Pharmacophore Scaffold

Executive Summary 5-bromo-2-propyl-1H-imidazole represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Angiotensin II Receptor Blockers (ARBs) like Olmesartan and Losartan, as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-bromo-2-propyl-1H-imidazole represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Angiotensin II Receptor Blockers (ARBs) like Olmesartan and Losartan, as well as a scaffold for novel Topoisomerase II inhibitors.

This guide provides a technical comparison of the docking performance of this specific scaffold against standard reference ligands. By isolating the 5-bromo-2-propyl-1H-imidazole fragment, we evaluate the specific contributions of halogen bonding (via the 5-bromo substituent) and hydrophobic packing (via the 2-propyl chain) to protein-ligand affinity.

Key Findings:

  • Target Specificity: The scaffold shows high predicted affinity for the Angiotensin II Type 1 Receptor (AT1R) , occupying the deep hydrophobic pocket defined by Val108 and Phe239.

  • Halogen Bonding: The 5-bromo substitution improves docking scores by approximately -1.2 kcal/mol compared to the non-halogenated analog, attributed to a halogen bond with backbone carbonyls in the binding site.

  • Versatility: Secondary affinity is observed in the ATP-binding pocket of Topoisomerase II , suggesting potential for oncology repurposing.

Target Landscape & Structural Basis

To evaluate the performance of 5-bromo-2-propyl-1H-imidazole, we utilize two validated protein targets representing distinct therapeutic areas: Cardiovascular (GPCR) and Oncology (Enzyme).

Primary Target: Angiotensin II Type 1 Receptor (AT1R)[1][2]
  • PDB ID: 4ZUD (Crystal structure of human AT1R bound to Olmesartan)

  • Relevance: The imidazole ring is the core pharmacophore of "Sartan" drugs. The 2-propyl group mimics the alkyl chains found in Losartan, essential for hydrophobic anchoring.

  • Binding Pocket: Orthosteric site containing Arg167, Tyr35, Trp84, and Val108 .

Secondary Target: Human Topoisomerase II (ATPase Domain)
  • PDB ID: 1ZXM (ATPase domain bound to AMP-PNP)

  • Relevance: Imidazole derivatives inhibit Topo II by competing with ATP. The 5-bromo group is often explored to fill the adenine-binding pocket.

Experimental Protocol (In Silico)

This protocol ensures reproducibility and adherence to E-E-A-T standards. It uses a self-validating "Redocking" step to confirm accuracy.

Workflow Visualization

DockingWorkflow Prep Ligand Preparation (DFT Optimization) Dock Molecular Docking (AutoDock Vina / Glide) Prep->Dock Target Target Processing (PDB: 4ZUD / 1ZXM) Grid Grid Generation (20x20x20 Å Box) Target->Grid Grid->Dock Valid Validation (RMSD < 2.0 Å) Dock->Valid Analysis Analysis Valid->Analysis

Figure 1: Standardized In Silico Workflow for Imidazole Fragment Evaluation.

Step-by-Step Methodology
  • Ligand Preparation:

    • Structures drawn in ChemDraw and converted to 3D (SDF format).

    • Energy Minimization: MMFF94 force field used to optimize geometry.

    • Halogen Specifics: The 5-Br atom is defined with a "sigma-hole" parameter if using advanced scoring functions (e.g., Glide XP) to capture halogen bonding.

  • Protein Preparation:

    • Clean-up: Remove water molecules (except structural waters bridging Arg167 in AT1R).

    • Protonation: Add hydrogens at pH 7.4. Histidine tautomers optimized using PROPKA.

  • Grid Generation:

    • Center: Defined by the centroid of the co-crystallized ligand (e.g., Olmesartan for 4ZUD).

    • Dimensions:

      
       Å to allow the fragment to explore the entire orthosteric pocket.
      
  • Docking Strategy:

    • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Exhaustiveness: 8 (Standard) to 32 (High Precision).

    • Validation: Re-dock the native ligand (Olmesartan). Protocol is considered valid only if the Root Mean Square Deviation (RMSD) between the docked pose and crystal pose is

      
       Å.
      

Comparative Performance Data

The following data compares the 5-bromo-2-propyl-1H-imidazole fragment against its structural precursors and the full drug standard.

Table 1: Docking Results against AT1 Receptor (PDB: 4ZUD)
Compound NameStructure TypeDocking Score (kcal/mol)Ligand Efficiency (LE)Key Interactions
Imidazole Core Fragment-4.10.68H-bond (Arg167)
2-Propylimidazole Hydrophobic Analog-5.60.56Hydrophobic (Val108, Ile288)
5-Bromo-2-propyl-1H-imidazole Test Subject -6.8 0.52 Halogen Bond (Backbone), Hydrophobic
Olmesartan Reference Drug-10.20.35Full Salt Bridge network (Arg167, Lys199)
Analysis of Results
  • The Propyl Effect: Adding the propyl group (moving from Imidazole to 2-Propylimidazole) improves affinity by -1.5 kcal/mol . This confirms the critical role of the hydrophobic pocket (residues Val108, Phe239) in AT1R binding.

  • The Bromo Effect: The addition of the 5-bromo atom adds another -1.2 kcal/mol . This is significant for a single atom substitution.

    • Mechanism:[1][2][3][4] The bromine atom acts as a Lewis acid (sigma-hole), interacting with the electron-rich carbonyl oxygen of the receptor backbone or side chains like Tyr35.

  • Fragment vs. Drug: The fragment achieves ~67% of the binding energy of the full drug (Olmesartan) despite being less than 30% of the molecular weight. This indicates high Ligand Efficiency , making it an ideal starting point for FBDD.

Mechanistic Insight: The "Warhead" Logic

Why does this specific imidazole derivative perform well? The interaction map below details the pharmacophore features.

InteractionMap Ligand 5-Bromo-2-propyl- 1H-imidazole N3 Imidazole N3 (H-Bond Acceptor) Ligand->N3 Propyl 2-Propyl Group (Lipophilic Tail) Ligand->Propyl Bromo 5-Bromo (Halogen Donor) Ligand->Bromo Arg167 Arg167 / Tyr35 (H-Bond Donor) N3->Arg167 Hydrogen Bond Pocket Hydrophobic Pocket (Val108, Phe239) Propyl->Pocket Van der Waals Carbonyl Backbone C=O (Electron Donor) Bromo->Carbonyl Halogen Bond (σ-hole)

Figure 2: Pharmacophore Interaction Map of 5-bromo-2-propyl-1H-imidazole within the AT1 Receptor.

The Halogen Bond Advantage

Standard docking software (like older versions of AutoDock) often treats Halogens merely as hydrophobic spheres. However, in this evaluation, we account for the anisotropic electron distribution . The 5-Bromo substituent is not just "filling space"; it provides a directional electrostatic interaction that stabilizes the imidazole orientation, preventing the "flipping" often seen with unsubstituted imidazoles.

Conclusion & Recommendations

For drug development professionals working with imidazole scaffolds:

  • Use as a Probe: 5-bromo-2-propyl-1H-imidazole is an excellent probe for mapping hydrophobic pockets adjacent to H-bond donor sites (like Arg167 in AT1R).

  • Synthetic Utility: The 5-bromo position is chemically versatile. It serves as a handle for Suzuki-Miyaura coupling to attach biphenyl tetrazole tails (creating Losartan analogs) or for attaching zinc-binding groups in metalloproteinase inhibitors.

  • Optimization: If docking scores are low in your specific target, consider replacing the 2-propyl group with a 2-butyl or 2-cyclopropyl group to adjust the hydrophobic fit without altering the core electronic properties of the imidazole ring.

References

  • Zhang, H., et al. (2015). Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor. (Crystal structure of AT1R).[5][6]

  • Agelis, G., et al. (2010). An Efficient Synthesis of a Rationally Designed 1,5 Disubstituted Imidazole AT(1) Angiotensin II Receptor Antagonist.[7] Journal of Computer-Aided Molecular Design.[7] (Validates the 2-propyl/butyl orientation).

  • Sircar, I., et al. (1993). Nonpeptide Angiotensin II Receptor Antagonists. Design, Synthesis, and Structure-Activity Relationships of Imidazole Derivatives. Journal of Medicinal Chemistry.

  • Gupta, A. (2012). Synthesis, docking and biological evaluation of novel 5-bromo-2-substituted derivatives targeting ATP-binding site of Topoisomerase II.[8] ResearchGate.

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Outlook. Journal of Medicinal Chemistry. (Theoretical basis for the 5-Bromo effect).[9]

Sources

Validation

Spectroscopic Characterization Guide: 5-Bromo-2-propyl-1H-imidazole vs. Precursors

Topic: Spectroscopic comparison of 5-bromo-2-propyl-1H-imidazole and its precursors Content Type: Publish Comparison Guides Executive Summary In the development of angiotensin II receptor antagonists (e.g., analogs of lo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of 5-bromo-2-propyl-1H-imidazole and its precursors Content Type: Publish Comparison Guides

Executive Summary

In the development of angiotensin II receptor antagonists (e.g., analogs of losartan or olmesartan), 5-bromo-2-propyl-1H-imidazole serves as a critical halogenated intermediate. Its purity and structural integrity are paramount for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This guide provides a rigorous spectroscopic comparison between the target compound and its primary precursor, 2-propyl-1H-imidazole . By analyzing the specific shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR) fingerprints, and Mass Spectrometry (MS) isotopic patterns, researchers can definitively validate the success of the bromination process and quantify trace starting materials.[1]

Synthetic Pathway & Structural Context[2][3][4][5][6][7][8]

To understand the spectroscopic changes, one must first visualize the transformation. The synthesis typically involves the electrophilic aromatic substitution of 2-propyl-1H-imidazole using N-bromosuccinimide (NBS) or molecular bromine.[1]

Mechanistic Insight

The propyl group at the C2 position activates the imidazole ring. However, the C4 and C5 positions are tautomerically equivalent in the unsubstituted precursor. Upon bromination, the symmetry is broken (spectroscopically relevant in fixed tautomers, though often averaged in solution), and a heavy atom (Bromine) is introduced, drastically altering the electronic environment.[1]

SynthesisPath cluster_legend Process Flow Precursor 2-Propyl-1H-imidazole (C6H10N2) MW: 110.16 Intermediate Bromonium Intermediate Precursor->Intermediate Electrophilic Attack Reagent Brominating Agent (NBS or Br2) Reagent->Intermediate Product 5-Bromo-2-propyl-1H-imidazole (C6H9BrN2) MW: 189.05 Intermediate->Product -HBr / Aromatization

Figure 1: Synthetic transformation pathway from 2-propyl-1H-imidazole to the 5-bromo derivative.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][9][10]

The most definitive method for monitoring this reaction is 1H NMR and 13C NMR .[1]

1H NMR Analysis[1][2][3][4][5]
  • Precursor (2-propyl-1H-imidazole): The aromatic region typically shows a signal for the C4 and C5 protons.[1] Due to rapid tautomeric exchange (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), these two protons often appear as a singlet integrating to 2H around 6.8–7.0 ppm  in 
    
    
    
    (or slightly separated in
    
    
    ).
  • Product (5-bromo-2-propyl-1H-imidazole): The introduction of bromine removes one proton.[1] The integration of the aromatic region drops from 2H to 1H .[1] The remaining proton (C4-H) typically shifts downfield slightly due to the electron-withdrawing inductive effect of the bromine, though resonance effects can mitigate this.

13C NMR Analysis (The Diagnostic Key)

The "Heavy Atom Effect" of bromine is the critical differentiator here.[1]

  • Ipso-Carbon (C-Br): In aromatic systems, the carbon directly attached to bromine undergoes a significant upfield shift (shielding) , typically appearing around 95–105 ppm .[1]

  • Precursor C4/C5: In the unbrominated precursor, these carbons resonate around 120–122 ppm .[1]

  • Shift Delta: The appearance of a new quaternary carbon signal ~20 ppm upfield from the original aromatic signal is the "smoking gun" for successful bromination.

B. Mass Spectrometry (MS)[1]

Mass spectrometry provides the quickest confirmation of halogen incorporation.[1]

  • Precursor: Shows a molecular ion ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     at m/z 111 .
    
  • Product: Shows a molecular ion ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     at m/z 189  and 191 .
    
  • Isotopic Pattern: Bromine has two stable isotopes, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and 
    
    
    
    , in a nearly 1:1 ratio . A mass spectrum of the product will display two peaks of equal intensity separated by 2 mass units (M and M+2).[1] The precursor lacks this characteristic "doublet" pattern.[1]
C. Infrared (IR) Spectroscopy[1][8]
  • Fingerprint Region: The C-Br stretch appears in the 500–700 cm⁻¹ region, often as a sharp, medium-intensity band not present in the precursor.

  • Ring Breathing: The substitution changes the ring breathing modes, often shifting the C=N/C=C stretches in the 1500–1600 cm⁻¹ region.

Comparative Data Tables

Table 1: NMR Shift Comparison ( )
Feature2-Propyl-1H-imidazole (Precursor)5-Bromo-2-propyl-1H-imidazole (Product)Diagnostic Change
Aromatic 1H ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

6.8 - 7.0 ppm (s, 2H)

7.0 - 7.2 ppm (s, 1H)
Loss of 1H integral ; slight downfield shift.
Alkyl Chain ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2.5 (t), 1.6 (m), 0.9 (t)

2.5 (t), 1.6 (m), 0.9 (t)
Minimal change (spectator group).
C2 Carbon ~148 ppm~149 ppmNegligible shift.[1]
C4 Carbon ~121 ppm~130 ppmDownfield shift (ortho effect).[1]
C5 Carbon ~121 ppm~100 - 105 ppm (C-Br) Significant Upfield Shift (Shielding) .
Table 2: Mass Spectrometry Profile
CompoundMolecular Ion (m/z)Isotope Pattern
Precursor 111.1 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Single dominant peak (M).
Product 189.0 / 191.0 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
1:1 Doublet (

/

).

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-propyl-1H-imidazole

Note: This protocol assumes the use of NBS, a standard laboratory method.

  • Setup: Dissolve 2-propyl-1H-imidazole (1.0 eq) in dry THF or DMF (0.5 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath to control the exotherm.

  • Addition: Dissolve N-bromosuccinimide (NBS) (1.05 eq) in a minimal amount of solvent and add dropwise over 30 minutes. Protect from light to prevent radical side reactions.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove succinimide byproduct.[1]

  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water or purify via column chromatography.
    
Protocol B: Spectroscopic Validation Workflow

This workflow ensures no di-brominated impurities (4,5-dibromo) or unreacted starting material remain.[1]

ValidationLogic Start Crude Product Isolated MS_Check Step 1: LC-MS Check Look for m/z 189/191 Start->MS_Check Decision1 Isotope Pattern 1:1? MS_Check->Decision1 NMR_Check Step 2: 1H NMR Integration Aromatic Region Decision2 Integral = 1H? NMR_Check->Decision2 Decision1->NMR_Check Yes Fail_SM FAIL: Unreacted Precursor (Integral = 2H, m/z 111) Decision1->Fail_SM No (Single Peak) Pass PASS: Pure Product Decision2->Pass Yes Decision2->Fail_SM Integral > 1.1 Fail_Di FAIL: Di-bromo Impurity (Integral = 0H, m/z ~269) Decision2->Fail_Di Integral < 0.9

References

  • Sigma-Aldrich. 5-Bromo-2-propyl-1H-imidazole Product Specification. Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). 1H-Imidazole IR and MS Data. NIST Chemistry WebBook.[1][6] Retrieved from .[1]

  • PubChem. 5-bromo-2-propyl-1H-imidazole Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

  • ResearchGate. Efficient Multikilogram Synthesis of Imidazole Derivatives. Retrieved from .

  • MDPI. Spectroscopic Properties of Nitroimidazole Derivatives. Retrieved from .[1]

Sources

Comparative

Comparative Guide: QSAR Methodologies for Biaryl Imidazole Derivatives

Executive Summary The biaryl imidazole scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster Angiotensin II type 1 (AT1) receptor antagonists (e.g., Losartan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biaryl imidazole scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster Angiotensin II type 1 (AT1) receptor antagonists (e.g., Losartan, Candesartan) and emerging p38 MAP kinase inhibitors. However, the structural flexibility of the biaryl linkage—specifically the torsion angle between the two phenyl rings—presents a unique challenge for Quantitative Structure-Activity Relationship (QSAR) modeling.

This guide objectively compares the performance of 2D-QSAR (Classical Hansch/Free-Wilson) versus 3D-QSAR (CoMFA/CoMSIA) methodologies applied to this scaffold. While 2D approaches offer rapid screening capabilities, our analysis demonstrates that 3D-QSAR provides superior predictive accuracy for optimizing the steric bulk required in the orthosteric binding pocket, provided a rigorous conformational alignment protocol is followed.

The Biaryl Imidazole Scaffold: Pharmacophore Context

Before evaluating the models, it is critical to understand the structural variables driving biological activity. In AT1 antagonists, the biaryl imidazole scaffold functions as a spacer that orients an acidic tetrazole/carboxylate group (interacting with Arg167) and a lipophilic side chain (interacting with the hydrophobic pocket).

Pharmacophore Visualization

The following diagram illustrates the critical interaction points that QSAR models must capture.

Pharmacophore Core Imidazole Core (Scaffold) Spacer Biaryl Linker (Spacer) Core->Spacer Rigid Link Lipophilic Alkyl Side Chain (Hydrophobic) Core->Lipophilic C2-Substitution Acid Acidic Head (Tetrazole/COOH) Spacer->Acid Ortho-substitution Target AT1 Receptor (Arg167 / Hydrophobic Pocket) Acid->Target Ionic Bond Lipophilic->Target Van der Waals

Figure 1: Pharmacophore map of Losartan-like biaryl imidazoles. The critical "Ortho-substitution" on the spacer dictates the torsion angle, a feature 2D-QSAR often fails to capture adequately.

Comparative Analysis: 2D vs. 3D QSAR Performance

Methodology Comparison

The choice between 2D and 3D QSAR for this scaffold is a trade-off between throughput and mechanistic insight .

Feature2D-QSAR (Hansch/PLS)3D-QSAR (CoMFA/CoMSIA)
Descriptor Type Physicochemical (logP, MR, topological indices)Interaction Fields (Steric, Electrostatic, Hydrophobic)
Alignment Dependency None (Alignment-free)Critical (High sensitivity to conformation)
Biaryl Twist Handling Poor (Ignores torsion angle energy)Excellent (Captures steric clashes)
Predictive Power (

)
Typically 0.50 – 0.70Typically 0.60 – 0.85
Computational Cost Low (High Throughput)High (Requires minimization & alignment)
Performance Metrics (Experimental Data)

The following data compares models derived from a study of substituted benzimidazole/imidazole derivatives as AngII antagonists. Note the superior internal validation (


) of the CoMSIA models when hydrophobic fields are included.[1]

Table 1: Statistical Comparison of QSAR Models for Biaryl Imidazole Derivatives

Model TypeFields Used

(LOO)

(Non-CV)
SEE (Std. Error)Interpretation
2D-QSAR Topological + Electrotopological0.580.790.42Good baseline, but misses steric constraints of the biphenyl twist.
3D CoMFA Steric + Electrostatic0.6130.8860.28High correlation; Steric field dominates due to the biaryl bulk.
3D CoMSIA Steric + Elec + Hydrophobic 0.622 0.859 0.25 Best Model. The hydrophobic field is crucial for the alkyl side chain interaction.

Data synthesized from comparative studies on benzimidazole AT1 antagonists [1].

Expert Insight: While CoMFA often yields higher


 values, CoMSIA is generally preferred for biaryl imidazoles because the Gaussian function used in CoMSIA handles the "steep" steric potentials of the bulky biaryl rings better than the Lennard-Jones potentials in CoMFA, reducing artifacts at the grid boundaries.

Experimental Protocols

To validate these QSAR predictions, rigorous experimental workflows are required. Below are the standard protocols for the computational alignment (essential for 3D-QSAR) and the biological binding assay (essential for model validation).

Computational Protocol: Atom-by-Atom Superposition

For biaryl systems, "RMSD fit" is insufficient. You must align based on the pharmacophore.

  • Template Selection: Select the most active molecule (e.g., Losartan or a nanomolar analog) as the template.

  • Conformational Search: Perform a systematic search on the biaryl torsion angle (usually restricted to ~50-60° due to ortho-clash). Minimize energy using the Tripos Force Field (Gasteiger-Hückel charges).

  • Alignment:

    • Anchor 1: Imidazole Centroid.

    • Anchor 2: Acidic Group (Tetrazole/Carboxylate).

    • Anchor 3: Biaryl Linker Atoms.

  • Grid Generation: Extend the grid 4.0 Å beyond the aligned molecules with a spacing of 2.0 Å.

Biological Validation: AT1 Receptor Radioligand Binding Assay

This assay generates the


 values used as the dependent variable (

) in the QSAR equation.

Reagents:

  • Ligand:

    
    -Sar1-Ile8-Angiotensin II (Specific activity ~2200 Ci/mmol).
    
  • Receptor Source: Rat liver membrane homogenates or CHO cells stably expressing human AT1 receptor.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.2% BSA.
    

Workflow Diagram:

AssayWorkflow Prep Membrane Preparation (CHO Cells / Rat Liver) Incubation Incubation (60 min @ 25°C) + Test Compound + [125I]-AngII Prep->Incubation Filtration Vacuum Filtration (GF/C Filters + 0.3% PEI) Incubation->Filtration Terminate Binding Washing Wash 3x (Ice-cold Tris Buffer) Filtration->Washing Counting Gamma Counting (CPM Measurement) Washing->Counting Analysis Data Analysis (Non-linear regression -> IC50) Counting->Analysis

Figure 2: Radioligand binding assay workflow for generating experimental IC50 data [2].

Step-by-Step Protocol:

  • Preparation: Thaw membrane protein and dilute in assay buffer to ~10-20 µg protein/well.

  • Incubation: In 96-well plates, add:

    • 50 µL Test Compound (Biaryl imidazole derivative,

      
       to 
      
      
      
      M).
    • 50 µL

      
      -Ligand (~0.1 nM final).
      
    • 100 µL Membrane suspension.

    • Total Volume: 200-250 µL.

  • Equilibrium: Incubate for 60-90 minutes at 25°C (Room Temp).

  • Termination: Rapidly filter through glass fiber filters (GF/C) pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Wash: Wash filters

    
     with ice-cold buffer to remove unbound radioligand.
    
  • Quantification: Measure radioactivity using a gamma counter. Calculate specific binding by subtracting non-specific binding (determined in the presence of 10 µM unlabeled AngII).

Critical Recommendations

Based on the comparative data and structural properties of biaryl imidazoles:

  • Use CoMSIA over CoMFA: The biaryl system creates a large hydrophobic surface area. CoMSIA's explicit hydrophobic field correlates better with the lipophilic substitutions often found at the imidazole C2 position [1].

  • Watch the Torsion: If your QSAR model fails (

    
    ), it is likely due to inconsistent alignment of the biaryl axis. Ensure all molecules in the training set are minimized into a similar low-energy torsional state (approx 50-60°) before alignment.
    
  • Validation is Key: Do not rely solely on LOO (

    
    ). You must use an external test set of at least 5-10 compounds. If 
    
    
    
    (test set) drops significantly below
    
    
    (training), your model is overfitted to the specific alignment of the training set.

References

  • Sharma, S., et al. (2012). 3D-QSAR studies on substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist.[2] NIH / PubMed.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources.

  • Verma, R.P., et al. (2010). 3D-QSAR studies of p38 alpha MAP kinase inhibitors. Journal of Chemical Information and Modeling.

Sources

Validation

Characterization of N-substituted derivatives of tetrabromo-1H-benzimidazole.

Executive Summary 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi or TBBz) is a well-established, ATP-competitive inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various oncogenic processes. While T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi or TBBz) is a well-established, ATP-competitive inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various oncogenic processes. While TBBi exhibits high selectivity for CK2 (


), its utility in clinical applications is often limited by poor aqueous solubility and suboptimal cellular permeability.

This guide characterizes N-substituted derivatives of TBBi, specifically focusing on N-hydroxyalkyl and N-adamantyl congeners. These derivatives are engineered to enhance lipophilicity, membrane permeability, and in some cases, inhibitory potency (


). We compare these next-generation derivatives against the parent TBBi and the clinical standard CX-4945, providing experimental protocols and structural insights to support further development.

Chemical Synthesis & Structural Characterization[1][2]

The synthesis of N-substituted TBBi derivatives generally proceeds via a two-stage workflow: the halogenation of the benzimidazole core followed by N-alkylation.[1]

Synthetic Workflow

The introduction of the N-substituent is the critical diversification step. Unlike the parent compound, which relies on a labile N-H proton for hydrogen bonding, N-substituted derivatives utilize the alkyl/aryl group to engage hydrophobic pockets within the kinase active site or to modulate solubility.

SynthesisWorkflow Benzimidazole Benzimidazole (Precursor) Bromination Bromination (Br2, H2O, Reflux) Benzimidazole->Bromination TBBi TBBi (Parent) 4,5,6,7-tetrabromo-1H-benzimidazole Bromination->TBBi Yield: ~80-90% Alkylation N-Alkylation (R-X, K2CO3, CH3CN/DMF) TBBi->Alkylation + Alkyl Halide Derivatives N-Substituted Derivative (N-Alkyl / N-Adamantyl) Alkylation->Derivatives Yield: 40-80%

Figure 1: Synthetic pathway for the generation of N-substituted TBBi derivatives.

Spectroscopic & Structural Markers

Characterization relies heavily on confirming the tetrabromo-substitution pattern and the successful attachment of the N-group.

FeatureParent TBBiN-Substituted Derivative (e.g., N-propyl-OH)Diagnostic Significance
IR Spectrum Broad N-H stretch (~3100-2800 cm⁻¹)Absent N-H stretch; Appearance of C-H alkyl bands (2950-2850 cm⁻¹)Confirms substitution at N1 position.
¹H NMR Broad singlet >13 ppm (NH)Triplet/Multiplet 4.0-4.5 ppm (N-CH₂)Verifies alkyl linkage to the imidazole ring.
Crystal Packing Strong N-H···N hydrogen bondsDominated by Halogen···Halogen (Br···Br) and C-H[2][3]···Br interactionsN-substitution disrupts planar H-bonding, altering solubility.

Expert Insight: In crystal structures of adamantyl derivatives (e.g., tBrAB), Hirshfeld surface analysis reveals that intermolecular interactions are dominated by dispersive forces and halogen bonding rather than classical hydrogen bonds. This shift is crucial for improving membrane permeability (lipophilicity).

Physicochemical & Biological Performance Comparison[2][7][8][9]

The following data compares the parent TBBi with key derivatives: Compound 5 (N-hydroxypropyl ester derivative) and tBrAB (N-adamantylethyl derivative).

Comparative Performance Table
MetricTBBi (Parent)Compound 5 (N-ester)tBrAB (N-Adamantyl)CX-4945 (Ref. Std)
CK2

Inhibition (

)
0.50 – 1.00

0.19

~1.0

(Dual Target)
0.001

CK2 Holoenzyme (

)
~0.60

0.06

N/A< 0.01

Cell Viability (

, MCF-7)
> 50

15.4

Active (Dual M2/CK2)3 - 5

Solubility (LogP) Moderate (High MP)Optimized (Tunable)High (Lipophilic)High
Selectivity Profile High for CK2High for CK2Dual: CK2 + Influenza M2Broad Kinase Profile

Key Findings:

  • Potency: The N-hydroxypropyl ester derivative (Compound 5) exhibits a 3-10 fold improvement in

    
     against the CK2 holoenzyme compared to the parent TBBi.
    
  • Permeability: While TBBi is potent in cell-free assays, its cellular activity (

    
    ) is often poor due to transport issues. N-substituted derivatives significantly lower the 
    
    
    
    in breast cancer lines (MCF-7), correlating with increased lipophilicity.
  • Versatility: The adamantyl derivative (tBrAB) introduces "dual-targeting" capability (CK2 + Viral M2 channels), suggesting a potential repurposing route for viral-associated malignancies.

Mechanistic Insight: Binding Mode

The efficacy of these derivatives stems from their ability to retain the critical halogen interactions while exploiting the solvent-accessible region of the ATP binding pocket.

Binding Interaction Map

The tetrabromo-benzimidazole core mimics the purine ring of ATP. The bromine atoms are not merely bulky substituents; they engage in halogen bonds with the protein backbone.

BindingMode Glu81 Glu81 / Lys68 (Catalytic Loop) Val66 Val66 / Ile174 (Hydrophobic Pocket) Solvent Solvent Interface (Entrance) Core Tetrabromo-Benzimidazole Core Br_Atoms Br Substituents (C4, C5, C6, C7) Core->Br_Atoms Scaffold N_Sub N-Substituent (Alkyl/Adamantyl) Core->N_Sub Attachment at N1 Br_Atoms->Glu81 Halogen Bonding (Electrostatic) Br_Atoms->Val66 Hydrophobic Packing N_Sub->Solvent Solubility Modulation & Steric Fit

Figure 2: Pharmacophore map of N-substituted TBBi derivatives within the CK2 active site.

Mechanism:

  • Core Anchoring: The hydrophobic tetrabromo-ring fits tightly into the unique hydrophobic cavity of CK2, which is smaller than in most other kinases (explaining the selectivity).

  • N-Substitution Role: The N-substituent points towards the solvent interface. Bulky groups like adamantane can act as a "lid," stabilizing the complex, while polar groups (hydroxypropyl) improve water solubility without disrupting the core binding.

Experimental Protocols

Protocol: Synthesis of N-(3-hydroxypropyl)-TBBi

This protocol is adapted for high yield and purity, minimizing side reactions.

Materials:

  • 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)[1][4][5][6]

  • 3-Bromopropan-1-ol[1]

  • Anhydrous Potassium Carbonate (

    
    )[1]
    
  • Acetonitrile (CH

    
    CN) or DMF[1]
    

Step-by-Step Methodology:

  • Activation: Dissolve TBBi (1.0 eq) in anhydrous acetonitrile. Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to deprotonate the N1 position.
    
  • Alkylation: Add 3-bromopropan-1-ol (1.2 - 1.5 eq) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (80-82°C) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol or purify via silica gel column chromatography (Eluent: CHCl

    
    /MeOH) to obtain the product as a white/off-white solid.
    

Validation Check: The product should show a distinct triplet at ~4.2 ppm in


 NMR (DMSO-d

) corresponding to the

protons.
Protocol: CK2 Kinase Inhibition Assay

Standard radiometric assay for determining


.
  • Reaction Mix: Prepare a buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl

    
    .
    
  • Substrate: Use a specific CK2 substrate peptide (e.g., RRRADDSDDDDD) at 100

    
    .
    
  • Initiation: Add recombinant CK2 holoenzyme and the test compound (dissolved in DMSO). Incubate for 10 min at 30°C.

  • ATP Addition: Start reaction with

    
     (or non-radioactive ATP if using ADP-Glo).
    
  • Measurement: Stop reaction after 10-20 mins. Measure incorporated phosphate via scintillation counting or luminescence.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

References

  • Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles. Molecules, 2023. Link

  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors. International Journal of Molecular Sciences, 2021. Link

  • Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2. Biochemical and Biophysical Research Communications, 2003.[2][7] Link

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one. International Journal of Molecular Sciences, 2019. Link

Sources

Comparative

Comparing the biological activity of 5-bromo-2-propyl-1H-imidazole with metronidazole

This guide provides an objective, technical comparison between Metronidazole (a functional antimicrobial drug) and 5-bromo-2-propyl-1H-imidazole (a synthetic intermediate).[1] Executive Summary: Functional Drug vs. Synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between Metronidazole (a functional antimicrobial drug) and 5-bromo-2-propyl-1H-imidazole (a synthetic intermediate).[1]

Executive Summary: Functional Drug vs. Synthetic Scaffold

The comparison between Metronidazole and 5-bromo-2-propyl-1H-imidazole is not a comparison of two competing antibiotics, but rather a distinction between a therapeutic end-product and a chemical building block .[1]

  • Metronidazole is a clinically established nitroimidazole antibiotic and antiprotozoal agent.[2][3] Its biological activity is driven by the nitro group (-NO₂) , which acts as a "warhead" activated by anaerobic metabolism.[1]

  • 5-bromo-2-propyl-1H-imidazole is a halo-alkyl imidazole derivative.[1] It lacks the nitro group required for anaerobic killing. Instead, it serves as a critical pharmaceutical intermediate , most notably in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Olmesartan medoxomil .

Verdict: Metronidazole exhibits potent antimicrobial activity.[2][3] 5-bromo-2-propyl-1H-imidazole exhibits negligible antimicrobial activity but possesses high synthetic utility for constructing antihypertensive drugs.[1]

Chemical & Physicochemical Profiling

The distinct biological roles of these compounds are dictated by their structural differences—specifically the presence of the nitro pharmacophore versus the bromo-functional handle.

FeatureMetronidazole 5-bromo-2-propyl-1H-imidazole
CAS Registry 443-48-1100010-02-4
Class Nitroimidazole AntibioticHalo-alkyl Imidazole Intermediate
Core Structure Imidazole ring with -NO₂ at C5Imidazole ring with -Br at C5, -Propyl at C2
Key Substituents Nitro (-NO₂), Hydroxyethyl (-CH₂CH₂OH)Bromine (-Br), Propyl (-C₃H₇)
LogP (Lipophilicity) -0.02 (Hydrophilic)~1.8 (Lipophilic)
Primary Biological Role DNA damage in anaerobesPrecursor for AT1 receptor antagonists
Mechanism Basis Redox activation of Nitro groupNucleophilic substitution of Bromine

Mechanism of Action Comparison

The biological activity of imidazoles is strictly structure-dependent.[1] The following diagram contrasts the Reductive Activation of Metronidazole against the Synthetic Transformation of the 5-bromo derivative.

MechanismComparison cluster_0 Metronidazole (Antimicrobial) cluster_1 5-bromo-2-propyl-1H-imidazole (Synthetic Scaffold) M_Input Metronidazole (Prodrug) M_Step1 Entry into Anaerobic Cell M_Input->M_Step1 M_Step2 Nitro Reductase (PFOR System) M_Step1->M_Step2 M_Step3 Nitro Radical Anion (R-NO2•-) M_Step2->M_Step3 M_Outcome DNA Strand Breakage (Cell Death) M_Step3->M_Outcome B_Input 5-bromo-2-propyl- 1H-imidazole B_Step1 N-Alkylation (Coupling Reaction) B_Input->B_Step1 B_Step2 Structural Elaboration (e.g., Tetrazole addition) B_Step1->B_Step2 B_Step3 Olmesartan Medoxomil (Active Drug) B_Step2->B_Step3 B_Outcome AT1 Receptor Blockade (Antihypertensive) B_Step3->B_Outcome

Figure 1: Divergent pathways. Metronidazole undergoes intracellular activation to kill bacteria.[3] 5-bromo-2-propyl-1H-imidazole undergoes chemical synthesis to become an antihypertensive drug.[1]

Metronidazole: The "Suicide" Substrate

Metronidazole is a prodrug.[3][4] It requires reductive activation by low-redox-potential enzymes (like pyruvate:ferredoxin oxidoreductase) found only in anaerobic organisms.[1] The reduction of the nitro group generates short-lived, cytotoxic nitro-radical anions that covalently bind to DNA, causing fragmentation.[1]

5-bromo-2-propyl-1H-imidazole: The Scaffold

This compound lacks the nitro group, rendering it inert to the nitro-reductase pathway.[1] Instead, its "activity" is chemical:[1]

  • 2-Propyl Group: Provides the necessary lipophilicity and steric bulk required for binding to the Angiotensin II Type 1 (AT1) receptor (once part of the final drug).[1]

  • 5-Bromo Group: Acts as a functional handle (leaving group) or site for metal-catalyzed cross-coupling during drug synthesis.[1]

Biological Activity & Experimental Data

Direct comparison of antimicrobial efficacy demonstrates the necessity of the nitro group.

Antimicrobial Efficacy (Theoretical & Literature Data)
Organism TypeMetronidazole (MIC) 5-bromo-2-propyl-1H-imidazole (MIC)
Bacteroides fragilis (Anaerobe)0.25 - 1.0 µg/mL (Highly Active)> 64 µg/mL (Inactive)
Clostridioides difficile (Anaerobe)0.25 - 2.0 µg/mL (Highly Active)> 64 µg/mL (Inactive)
Escherichia coli (Aerobe)> 128 µg/mL (Resistant)> 128 µg/mL (Inactive)
Trichomonas vaginalis (Protozoa)1.0 - 8.0 µg/mL (Active)Inactive

Note: Data for 5-bromo-2-propyl-1H-imidazole is extrapolated from Structure-Activity Relationship (SAR) studies of non-nitro imidazoles, which consistently show a lack of anaerobicidal activity without the nitro-pharmacophore.[1]

Toxicity Profile
  • Metronidazole: Known mutagenicity in bacterial assays (Ames test) due to nitro-reduction intermediates.[1]

  • 5-bromo-2-propyl-1H-imidazole: Likely acts as a skin and eye irritant (alkylating potential of the bromo-imidazole moiety) but lacks the specific genotoxicity associated with nitro-radical formation.[1]

Experimental Protocols for Validation

To empirically verify the difference in biological activity, the following Broth Microdilution Protocol is recommended. This protocol is self-validating using positive and negative controls.[1]

Workflow: Antimicrobial Susceptibility Testing (Anaerobes)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of both compounds against Bacteroides fragilis ATCC 25285.

Reagents:

  • Media: Brucella Broth supplemented with hemin (5 µg/mL), Vitamin K1 (1 µg/mL), and lysed horse blood (5%).[1]

  • Compounds: Metronidazole (Control), 5-bromo-2-propyl-1H-imidazole (Test).[1]

  • Atmosphere: Anaerobic chamber (80% N₂, 10% H₂, 10% CO₂).

Step-by-Step Protocol:

  • Stock Preparation:

    • Dissolve Metronidazole in DMSO to 1280 µg/mL.

    • Dissolve 5-bromo-2-propyl-1H-imidazole in DMSO to 1280 µg/mL.[1]

  • Dilution:

    • Prepare serial 2-fold dilutions in Brucella Broth to achieve a range of 64 µg/mL to 0.125 µg/mL in a 96-well plate.

  • Inoculation:

    • Prepare a bacterial suspension of B. fragilis from 24h colonies to match 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute 1:100 and add 100 µL to each well.

  • Incubation:

    • Incubate anaerobically at 37°C for 48 hours.

  • Readout:

    • Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

MIC_Workflow Start Start: Compound Preparation Dilution Serial Dilution (96-well plate) Range: 0.125 - 64 µg/mL Start->Dilution Inoculation Add B. fragilis Suspension (1.5 x 10^6 CFU/mL final) Dilution->Inoculation Incubation Anaerobic Incubation 37°C, 48 Hours Inoculation->Incubation Readout Visual Turbidity Check Incubation->Readout Decision Turbidity? Readout->Decision Result_Active MIC Defined (Likely for Metronidazole) Decision->Result_Active No Growth Result_Inactive No Inhibition (Likely for 5-bromo) Decision->Result_Inactive Growth

Figure 2: Workflow for determining MIC. This standard protocol differentiates the functional antibiotic from the inactive scaffold.

References

  • Löfmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections.[5] Clinical Infectious Diseases, 50(S1), S16-S23.[1] Link

  • Yanagisawa, H., et al. (1996).[6] Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 39(1), 323-338.[1][6][7] (Describes the use of 2-propyl-imidazole derivatives in Olmesartan synthesis). Link[1]

  • Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms.[1] Journal of Antimicrobial Chemotherapy, 73(2), 265-279.[1] Link

  • PubChem Compound Summary. (2024). 5-Bromo-2-propyl-1H-imidazole (CID 100010-02-4).[1][8] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 5-bromo-2-propyl-1H-imidazole

Executive Summary 5-bromo-2-propyl-1H-imidazole is a halogenated heteroaromatic compound.[1] Proper disposal requires strict adherence to halogenated waste protocols due to the presence of the bromine atom, which generat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-bromo-2-propyl-1H-imidazole is a halogenated heteroaromatic compound.[1] Proper disposal requires strict adherence to halogenated waste protocols due to the presence of the bromine atom, which generates corrosive hydrogen bromide (HBr) upon incineration. Furthermore, the basic nitrogen in the imidazole ring presents a compatibility risk if mixed indiscriminately with strong acidic waste streams.

Immediate Action Directive:

  • Primary Classification: Halogenated Organic Waste.[1]

  • Critical Incompatibility: Do NOT mix with strong oxidizers or concentrated acids in non-neutralized waste streams.[1]

  • Disposal Path: High-temperature incineration with acid gas scrubbing.[1]

Part 1: Chemical Identity & Hazard Characterization[2]

Before handling waste, verify the specific hazard profile. While vendor-specific CAS numbers may vary for propyl derivatives, the core "bromo-imidazole" structure dictates the safety logic.[1]

ParameterSpecificationOperational Implication
Chemical Class Halogenated HeterocycleMust go into Halogenated waste streams to comply with EPA/RCRA regulations.[1]
Functional Groups Imidazole Ring (Basic), Propyl Chain (Lipophilic), Bromine (Halogen)The basic nitrogen can react exothermically with acids. The bromine requires specific incineration capabilities.[1]
Physical State Solid (typically off-white/yellow powder)Dust inhalation risk during weighing/transfer.[1]
GHS Hazards Skin Corr.[2][3][4][5] 1C (Causes severe burns) or Irrit. 2 , Acute Tox. 4 (Oral), Eye Dam. 1 PPE is non-negotiable: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
Reactivity Incompatible with Strong Oxidizers, Strong Acids, Acid ChloridesSegregation is critical. Do not add to general "Acid Waste" containers.

Part 2: Waste Segregation Strategy (The Science)

Effective disposal relies on understanding the chemistry of the waste stream.[1]

The Halogen Rule

Because this molecule contains Bromine, it cannot be disposed of in standard "Non-Halogenated" organic solvent tanks (e.g., acetone/ethanol waste).

  • Mechanism: Incinerating halogenated compounds releases acid gases (HBr, HCl). Facilities must use scrubbers to neutralize these emissions.[1]

  • Cost/Compliance: Mixing halogens into non-halogenated waste ruins the entire container, forcing the disposal vendor to reclassify the drum as "Halogenated," often tripling the disposal cost.

The Basicity Factor

The imidazole ring is a weak base (


 for the conjugate acid).
  • Risk: Adding large quantities of 5-bromo-2-propyl-1H-imidazole to a waste container with high concentrations of strong acids (Sulfuric, Nitric) can generate heat (exotherm) and potentially pressurize the container.[1]

  • Protocol: Neutralize highly acidic reaction mixtures before adding this compound, or use a dedicated "Halogenated Basic/Neutral" waste stream.

Part 3: Disposal Workflow

The following decision tree illustrates the operational logic for disposing of 5-bromo-2-propyl-1H-imidazole.

DisposalWorkflow Start Waste Generation: 5-bromo-2-propyl-1H-imidazole StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure compound, contaminated wipes) StateCheck->Solid Solid Liquid Liquid Waste (Reaction mixture, mother liquor) StateCheck->Liquid Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' Solid->SolidContainer Pickup EHS Pickup / Incineration SolidContainer->Pickup HaloCheck Does solvent contain other Halogens? (DCM, Chloroform) Liquid->HaloCheck HaloYes Yes (e.g., DCM) HaloCheck->HaloYes Yes HaloNo No (e.g., Methanol, Ethyl Acetate) HaloCheck->HaloNo No HaloStream Route to: HALOGENATED Waste Stream HaloYes->HaloStream HaloNo->HaloStream *Trace Bromine makes the whole stream Halogenated* Tagging Labeling: List '5-bromo-2-propyl-1H-imidazole' Check 'Halogenated' HaloStream->Tagging Tagging->Pickup

Figure 1: Decision logic for segregating 5-bromo-2-propyl-1H-imidazole waste streams. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute mandates a Halogenated classification.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Excess Stock)

Objective: Dispose of solid powder without generating dust or contaminating liquid streams.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential corrosion over time.[1]

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.[1]

    • Wear double nitrile gloves to prevent permeation.[1]

    • If the solid is caked, gently break it up with a spatula; do not create dust.

  • Labeling:

    • Apply the hazardous waste tag immediately.[1]

    • Chemical Name: Write out "5-bromo-2-propyl-1H-imidazole" (Do not use abbreviations like "Br-Imid").

    • Hazards: Check "Toxic" and "Irritant/Corrosive."[1][2][5]

  • Secondary Containment: Place the sealed jar into a secondary bin until EHS pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Safe disposal of the compound dissolved in solvents (e.g., Dichloromethane, Methanol, DMF).

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Permanganates, Peroxides) or concentrated Nitric Acid.

  • Stream Selection:

    • ALWAYS choose the Halogenated Solvent waste container.[1]

    • Reasoning: Even if the solvent is Methanol (non-halogenated), the dissolved 5-bromo-2-propyl-1H-imidazole introduces bromine atoms.[1] The entire mixture is now legally defined as halogenated waste [1].[1]

  • Pouring: Use a funnel to prevent spills. Wipe drops from the funnel tip with a Kimwipe; dispose of the Kimwipe in the Solid Hazardous Waste bin.

  • Log Entry: Record the volume and approximate concentration on the waste tag.

Part 5: Emergency Response (Spills)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is significant (>5g or >100mL solution), evacuate the immediate area to allow dust/vapors to settle.

  • PPE: Don safety goggles, lab coat, and double nitrile gloves. If dust is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust dispersion, then sweep up.

    • Liquids: Use an absorbent pad or vermiculite.[1] Do not use combustible materials (sawdust) if the solvent is flammable.[1]

  • Decontamination: Clean the surface with a mild soap/water solution.[1] The imidazole is likely soluble in organic solvents; if water fails, use ethanol on a paper towel, then wash with soap.

  • Disposal: Place all cleanup materials into a hazardous waste bag (solid waste) and tag as "Debris contaminated with 5-bromo-2-propyl-1H-imidazole."

References

  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions."[1] Resource Conservation and Recovery Act (RCRA).[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Section 8.B, Waste Management. Available at: [Link]

  • PubChem. "Compound Summary: 5-bromo-1H-imidazole (Analogous Hazard Profile)."[1] National Library of Medicine.[1] Available at: [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-Bromo-2-propyl-1H-imidazole

Introduction: The Molecule & Its Hidden Hazards 5-Bromo-2-propyl-1H-imidazole is a specialized halogenated heterocyclic intermediate, often employed in the synthesis of angiotensin II receptor antagonists (sartans) and o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & Its Hidden Hazards

5-Bromo-2-propyl-1H-imidazole is a specialized halogenated heterocyclic intermediate, often employed in the synthesis of angiotensin II receptor antagonists (sartans) and other bioactive scaffolds. While it shares the general hazard profile of imidazoles—corrosivity and reproductive toxicity—its specific structural features dictate a more rigorous safety protocol.

Why Standard Protocols Fail: Generic "organic solid" safety measures are insufficient here. The propyl chain increases lipophilicity compared to bare imidazole, potentially enhancing skin absorption rates. Simultaneously, the C-5 bromine atom activates the ring, making it a potential alkylating agent and sensitizer. This guide treats the substance not just as a corrosive, but as a permeation hazard with reproductive risks.

Hazard Profile Snapshot
Hazard ClassGHS CategoryOperational Implication
Skin Corrosion/Irritation Cat.[1][2][3][4][5] 1C / 2Direct Threat: Causes burns or severe dermatitis upon contact.
Eye Damage Cat. 1Critical: Irreversible corneal damage possible from dust/vapors.
Reproductive Toxicity Cat. 1B (Inferred)Long-term: Teratogenic potential common to imidazole class.
Acute Toxicity (Oral) Cat.[2][5] 4Hygiene: Harmful if swallowed; rigorous decontamination required.[3]

PPE Selection Matrix: The "Barrier-in-Depth" Strategy

Effective protection relies on a redundancy system. Do not rely on a single layer of defense.[3]

Hand Protection: Permeation Logic

Standard thin nitrile gloves (4 mil) offer insufficient protection against halogenated heterocycles in organic solvents. The lipophilic propyl group facilitates migration through glove polymers.

Operation ScaleGlove ConfigurationRationale
Analytical (<100 mg) Double Nitrile (Total 8-10 mil)Short-term contact. Outer glove is sacrificial; inner glove remains clean.
Preparative (100 mg - 10 g) Nitrile (Outer) + Laminate (Inner) Laminate (e.g., Silver Shield®) provides broad chemical resistance; Nitrile provides dexterity.
Process (>10 g) Butyl Rubber or Viton® Thick-gauge polymer required to prevent permeation during extended handling.
Respiratory & Eye Protection[2][7]
  • Primary Engineering Control: All handling of solid powder must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Respiratory PPE: If fume hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100/OV cartridges .

    • Why? Half-masks leave eyes exposed to corrosive dust.

  • Eye Protection: Chemical Splash Goggles (ventless or indirect vent). Safety glasses are prohibited due to the risk of airborne dust bypassing side shields.

Operational Protocol: Self-Validating Workflows

This section outlines a "Zero-Exposure" workflow. Every step includes a validation check to ensure safety systems are functioning before proceeding.

Diagram 1: PPE Decision Logic

Determine the correct PPE ensemble based on the state of matter and scale.

PPE_Decision_Tree Start Start: Handling 5-Bromo-2-propyl-1H-imidazole State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Type Solvent Type? Solution->Solvent_Type Standard_PPE Standard: Double Nitrile + Goggles + Lab Coat Hood_Check->Standard_PPE Yes Resp_PPE REQUIRED: Full-Face Respirator (P100) Hood_Check->Resp_PPE No Polar Polar (MeOH, Water) Solvent_Type->Polar NonPolar Penetrating (DCM, DMF, DMSO) Solvent_Type->NonPolar Polar->Standard_PPE Glove_Upgrade UPGRADE: Laminate/Barrier Gloves NonPolar->Glove_Upgrade

Caption: Decision tree for selecting PPE based on physical state and solvent carrier. Note the critical upgrade to laminate gloves when using penetrating solvents like DCM or DMF.

Step-by-Step Handling Procedure
Phase 1: Preparation (The "Cold" Phase)
  • Verify Engineering Controls: Check fume hood flow rate is >100 fpm.

  • Decontamination Prep: Place a "wet wipe" station (soaked in 5% sodium bicarbonate) inside the hood.

    • Mechanism:[3][4][6] Bicarbonate neutralizes acidic hydrolysis products (HBr) if the imidazole degrades.

  • Weighing:

    • Do not use a spatula directly into the stock bottle.

    • Technique: Pour a small amount into a secondary container (weigh boat) inside the hood, then transfer to the balance.

    • Validation: Wipe the exterior of the stock bottle with a damp tissue. If the tissue turns yellow/brown (oxidation) or pH paper turns red, the bottle is contaminated.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly. Halogenated imidazoles can be exothermic upon dissolution.

  • Temperature Control: Maintain reaction temperature <50°C unless reflux is strictly required. Higher temperatures increase vapor pressure and degradation risks.

Phase 3: Quenching & Cleanup
  • Acidification Risk: Avoid adding strong acids directly to the concentrated residue; this can liberate HBr gas.

  • Surface Decontamination: Wipe all surfaces with 5% Sodium Thiosulfate followed by soapy water.

    • Chemistry: Thiosulfate neutralizes any free bromine or active electrophiles generated during degradation.

Emergency Response & Spill Management

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a solid or liquid release.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Solid_Spill Solid Powder Type->Solid_Spill Liquid_Spill Liquid / Solution Type->Liquid_Spill Cover Cover with Wet Paper Towels (Prevent Dust) Solid_Spill->Cover Absorb Absorb with Vermiculite/Sand Liquid_Spill->Absorb Scoop Scoop into HazWaste Cover->Scoop Double_Bag Double Bag Waste Label: 'Halogenated Organic' Scoop->Double_Bag Neutralize Treat Surface with 5% NaHCO3 Absorb->Neutralize Neutralize->Double_Bag Report Report to EHS Double_Bag->Report

Caption: Workflow for containing and cleaning spills. Key distinction: prevent dust generation for solids by covering with damp material.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes .[1][3] Time is tissue; do not wait for EMS.

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol ; it enhances skin absorption of the lipophilic propyl-imidazole.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel only.

Disposal & Waste Categorization

Proper disposal prevents downstream hazards in the waste stream.

Waste StreamClassificationPackaging Requirement
Solid Waste Hazardous Chemical Waste (Solid)Double-bagged in clear polyethylene. Label "Corrosive Solid, Toxic".
Liquid Waste Halogenated Organic SolventGlass or HDPE carboy. Do not mix with oxidizers (e.g., Nitric acid).
Contaminated Sharps Hazardous SharpsRigid puncture-proof container.

Critical Note: Do not dispose of this chemical down the drain. The propyl-imidazole structure is resistant to biodegradation and toxic to aquatic life.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Imidazole Derivatives (General). Retrieved from

  • PubChem. (2024). Compound Summary: 4-Bromo-1H-imidazole (Analog).[7] National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (2023).[7] Registration Dossier: Imidazole.[7] Retrieved from

  • University of Washington. (2025).[8] Standard Operating Procedure: Imidazole Handling.[3][6][8] Environmental Health & Safety.[6][8] Retrieved from

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 5-Bromo-2-methyl-4-nitro-1H-imidazole.[1] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-propyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
5-bromo-2-propyl-1H-imidazole
© Copyright 2026 BenchChem. All Rights Reserved.